Product packaging for 2-Isopropyl-N,2,3-trimethylbutanamide(Cat. No.:CAS No. 51115-67-4)

2-Isopropyl-N,2,3-trimethylbutanamide

Cat. No.: B036289
CAS No.: 51115-67-4
M. Wt: 171.28 g/mol
InChI Key: RWAXQWRDVUOOGG-UHFFFAOYSA-N
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Description

N,2,3-Trimethyl-2-(1-methylethyl)butanamide is a fatty amide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B036289 2-Isopropyl-N,2,3-trimethylbutanamide CAS No. 51115-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2,3-trimethyl-2-propan-2-ylbutanamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H21NO/c1-7(2)10(5,8(3)4)9(12)11-6/h7-8H,1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAXQWRDVUOOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(C)C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40199124
Record name Trimethyl isopropyl butanamide
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Molecular Weight

171.28 g/mol
Source PubChem
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Physical Description

Solid, White crystalline solid; Cool minty aroma
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
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Record name 2-Isopropyl-N,2,3-trimethylbutyramide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

233.00 to 234.00 °C. @ 760.00 mm Hg
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and fats; Soluble in diethyl ether, and hydrocarbons, Soluble (in ethanol)
Record name 2-Isopropyl-N,2,3-trimethylbutyramide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

51115-67-4
Record name N,2,3-Trimethyl-2-isopropylbutanamide
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Record name Trimethyl isopropyl butanamide
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Record name Butanamide, N,2,3-trimethyl-2-(1-methylethyl)-
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Record name Trimethyl isopropyl butanamide
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Record name 2-isopropyl-N,2,3-trimethylbutyramide
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Record name METHYL DIISOPROPYL PROPIONAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 64 °C
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

WS-23 cooling agent chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of the Cooling Agent WS-23

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic cooling agent WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide). It is designed to serve as a critical resource for researchers, formulation scientists, and professionals in drug development. This document delves into the fundamental physicochemical properties, mechanism of action, synthesis, and sensory evaluation of WS-23. By integrating data from scientific literature and established experimental protocols, this guide aims to provide the foundational knowledge necessary for the innovative and effective application of this widely utilized cooling agent.

Introduction: The Evolution of Cooling Agents

The pursuit of novel sensory experiences in consumer products has propelled the development of a diverse array of cooling agents. While menthol, a naturally occurring compound, has been a long-standing staple, its characteristic minty aroma and potential for irritation have fueled the search for synthetic alternatives. The "WS" series of cooling agents, developed by Wilkinson Sword, represents a significant leap forward in this field. Among them, WS-23 has gained prominence for its clean, rapid, and primarily front-of-mouth cooling sensation, devoid of a significant odor or aftertaste.[1] This guide offers a detailed exploration of the chemical properties that define the unique sensory signature of WS-23.

Core Chemical & Physical Properties

A thorough understanding of the fundamental chemical and physical characteristics of WS-23 is essential for its successful incorporation into various formulations. These properties govern its solubility, stability, and ultimately, its performance as a cooling agent.

PropertyValueSource(s)
IUPAC Name N,2,3-Trimethyl-2-isopropylbutanamide[2][3]
Synonyms 2-Isopropyl-N,2,3-trimethylbutyramide, WS 23[4][5]
CAS Number 51115-67-4[3][6]
Chemical Formula C10H21NO[2]
Molecular Weight 171.28 g/mol [3]
Appearance White crystalline powder[1][2][3]
Odor Odorless to a faint, mint-like aroma[1][2][7]
Melting Point 60-64 °C[3][6][7]
Boiling Point ~233-234 °C[4][6]
Solubility Soluble in ethanol, propylene glycol, and oils; slightly soluble in water.[1][2][3][7]
Purity ≥99%[3][7]
Heat Stability Stable at temperatures up to 200°C.[3][7]

Table 1: Physicochemical Properties of WS-23

Mechanism of Action: The TRPM8 Connection

The cooling sensation imparted by WS-23 is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[8][9][10] TRPM8 is a non-selective cation channel expressed in sensory neurons and is activated by cold temperatures (generally below 28°C) and chemical agonists.[8][10]

Upon binding to the TRPM8 receptor, WS-23 induces a conformational change in the channel, leading to its opening. This allows for an influx of cations, predominantly Ca2+ and Na+, into the neuron. The resulting depolarization generates an action potential that travels to the brain, where it is perceived as a cooling sensation.

TRPM8_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) WS23 WS-23 TRPM8_closed TRPM8 Channel (Closed) WS23->TRPM8_closed Binding Ca_out Ca²⁺ TRPM8_open TRPM8 Channel (Open) Ca_out->TRPM8_open Cation Influx TRPM8_closed->TRPM8_open Conformational Change Ca_in Ca²⁺ Influx TRPM8_open->Ca_in Depolarization Membrane Depolarization Ca_in->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Brain (Perception of Cold) Action_Potential->Signal_to_Brain

Figure 1: Signaling pathway of WS-23-induced cooling sensation via TRPM8 activation.

Synthesis of N,2,3-Trimethyl-2-isopropylbutanamide (WS-23)

The synthesis of WS-23 is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield. A generalized synthetic route is outlined below.

WS23_Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_product Final Product Propionitrile Propionitrile Alkylation Alkylation Propionitrile->Alkylation Bromopropane 2-Bromopropane Bromopropane->Alkylation Methanol Methanol Amidation Amidation Methanol->Amidation Intermediate 2,3-dimethyl-2- isopropylbutyronitrile Alkylation->Intermediate Intermediate->Amidation WS23 WS-23 Amidation->WS23 Sensory_Evaluation_Process cluster_setup Setup cluster_execution Execution cluster_analysis Analysis Panel Panelist Selection & Training Presentation Sample Presentation to Panelists Panel->Presentation SamplePrep Sample Preparation (Coded & Randomized) SamplePrep->Presentation Evaluation Timed Rating of Cooling Intensity Presentation->Evaluation Documentation Recording Location & Other Attributes Evaluation->Documentation Collection Data Collection Documentation->Collection Stats Statistical Analysis Collection->Stats Profiling Generation of Sensory Profile Stats->Profiling

Sources

Synthesis of N,2,3-trimethyl-2-isopropylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the (WS-23)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,2,3-trimethyl-2-isopropylbutanamide, widely recognized in the industry as WS-23, is a synthetic cooling agent that has garnered significant attention for its ability to impart a clean, potent, and long-lasting cooling sensation without the characteristic minty aroma and taste of traditional agents like menthol.[1][2] This attribute has made it an invaluable ingredient in a diverse range of products, including foods, beverages, oral care products, cosmetics, and pharmaceuticals.[3][4][5] This technical guide provides a comprehensive overview of the scientifically established and industrially relevant synthetic routes for the production of N,2,3-trimethyl-2-isopropylbutanamide, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Introduction: The Rise of a Novel Cooling Agent

The demand for sensory innovation in consumer products has driven the development of novel compounds that can elicit specific physiological responses. N,2,3-trimethyl-2-isopropylbutanamide (WS-23) has emerged as a frontrunner in the field of cooling agents due to its unique sensory profile.[2] Unlike menthol, WS-23 provides a cooling effect that is often described as smoother and more focused on the front of the mouth and palate, with a rapid onset and sustained duration.[1][6] Chemically, it is a fatty amide, appearing as a white crystalline solid with a melting point in the range of 60-64 °C.[7] Its low volatility and high thermal stability further enhance its utility in a wide array of manufacturing processes.[7] This guide will delve into the primary synthetic methodologies for this commercially significant molecule.

Primary Synthetic Pathways

The synthesis of N,2,3-trimethyl-2-isopropylbutanamide predominantly originates from a key nitrile intermediate, 2-isopropyl-2,3-dimethylbutyronitrile. From this intermediate, two major synthetic routes are commonly employed: direct amidation via the Ritter reaction and a two-step process involving the formation of a carboxylic acid or ester intermediate.

Synthesis of the Key Intermediate: 2-isopropyl-2,3-dimethylbutyronitrile

The common precursor for most WS-23 syntheses is 2-isopropyl-2,3-dimethylbutyronitrile. A plausible method for its synthesis involves the alkylation of a simpler nitrile. For instance, propionitrile can be alkylated with 2-bromopropane to yield the desired intermediate.[5][6]

Synthetic Route I: The Ritter Reaction

The Ritter reaction is a powerful method for the synthesis of N-alkyl amides from nitriles and a source of carbocation, such as an alcohol in the presence of a strong acid.[3][8] This one-pot reaction is an efficient pathway to N,2,3-trimethyl-2-isopropylbutanamide.

Mechanism of the Ritter Reaction

The reaction is typically initiated by the protonation of the alcohol (e.g., methanol) by a strong acid (e.g., sulfuric acid), followed by the elimination of water to form a carbocation. The nitrile's nitrogen atom then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This intermediate is subsequently attacked by water, and after tautomerization and deprotonation, the N-substituted amide is formed.

Experimental Protocol: Ritter Reaction

Materials:

  • 2-isopropyl-2,3-dimethylbutyronitrile

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel equipped with a stirrer and under a controlled temperature (typically cooled in an ice bath), slowly add concentrated sulfuric acid to methanol.

  • To this acidic solution, add 2-isopropyl-2,3-dimethylbutyronitrile dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 4-10 hours) to ensure the completion of the reaction.[9]

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts and wash with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude N,2,3-trimethyl-2-isopropylbutanamide can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture) to yield a white crystalline solid.

Synthetic Route II: Two-Step Synthesis via Carboxylic Acid/Ester Intermediate

An alternative and widely documented approach involves a two-step process. The first step is the conversion of the nitrile intermediate to either a carboxylic acid or an ester, which is then followed by amidation.

Step 1: Formation of the Intermediate

Option A: Hydrolysis to 2,3-dimethyl-2-isopropylbutanoic acid

The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2,3-dimethyl-2-isopropylbutanoic acid.[10] This carboxylic acid is a useful synthetic intermediate in its own right.[11]

Option B: Conversion to Methyl 2,3-dimethyl-2-isopropylbutanoate

As detailed in patent literature, the nitrile can be reacted with an alcohol (e.g., methanol) in the presence of an acid gas (like hydrogen chloride or hydrogen bromide) to form the corresponding ester, methyl 2,3-dimethyl-2-isopropylbutanoate.[9]

Step 2: Amidation

From Carboxylic Acid: The synthesized 2,3-dimethyl-2-isopropylbutanoic acid can be converted to the final amide product through several standard methods. A common approach is to first convert the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with methylamine. Alternatively, direct amidation can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC), which facilitate the reaction between the carboxylic acid and methylamine by activating the carboxyl group.[12][13]

From Ester: The methyl 2,3-dimethyl-2-isopropylbutanoate intermediate can be reacted with methylamine in the presence of a basic catalyst (e.g., sodium methoxide) to yield N,2,3-trimethyl-2-isopropylbutanamide.[9][10] This amidation of an ester is a well-established transformation in organic synthesis.

Experimental Protocol: Amidation of Methyl 2,3-dimethyl-2-isopropylbutanoate

Materials:

  • Methyl 2,3-dimethyl-2-isopropylbutanoate

  • Methylamine (e.g., as a solution in methanol)

  • Sodium Methoxide (catalyst)

  • Organic solvent (e.g., petroleum ether)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a pressure-resistant reaction vessel, combine methyl 2,3-dimethyl-2-isopropylbutanoate, a solution of methylamine in methanol, and a catalytic amount of sodium methoxide.[10]

  • Seal the vessel and heat the mixture under reflux with stirring for approximately 8 hours.[10]

  • After the reaction is complete, cool the mixture and recover the excess methylamine and methanol, for instance, by distillation.

  • Add an organic solvent like petroleum ether to the residue.

  • Neutralize the mixture with a dilute solution of hydrochloric acid.

  • Wash the organic layer with water twice.

  • Separate the organic layer and cool it to a low temperature (e.g., -5 °C) to induce crystallization of the product.[10]

  • Collect the crystalline product by filtration and dry it to obtain pure N,2,3-trimethyl-2-isopropylbutanamide.

Data Summary

PropertyValueSource(s)
Chemical Name N,2,3-trimethyl-2-isopropylbutanamide[4]
Common Name WS-23[4]
CAS Number 51115-67-4[3]
Molecular Formula C₁₀H₂₁NO[4]
Molecular Weight 171.28 g/mol [4]
Appearance White crystalline solid[3][7]
Melting Point 60-64 °C[7]
Boiling Point 83-85 °C @ 0.35 mmHg[4]
Solubility Slightly soluble in water; soluble in alcohols and propylene glycol[4]

Visualizing the Synthesis

Overall Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_route1 Route I: Ritter Reaction cluster_route2 Route II: Two-Step Process cluster_final Final Product Propionitrile Propionitrile Nitrile 2-isopropyl-2,3-dimethyl- butyronitrile Propionitrile->Nitrile Alkylation Bromopropane 2-Bromopropane Bromopropane->Nitrile Ritter Ritter Reaction (Methanol, H₂SO₄) Nitrile->Ritter Hydrolysis Hydrolysis (H⁺/OH⁻) Nitrile->Hydrolysis Esterification Esterification (Methanol, H⁺) Nitrile->Esterification WS23 N,2,3-trimethyl-2- isopropylbutanamide (WS-23) Ritter->WS23 CarboxylicAcid 2,3-dimethyl-2-isopropyl- butanoic acid Hydrolysis->CarboxylicAcid Ester Methyl 2,3-dimethyl-2- isopropylbutanoate Esterification->Ester Amidation_Acid Amidation (e.g., SOCl₂, Methylamine) CarboxylicAcid->Amidation_Acid Amidation_Ester Amidation (Methylamine, NaOMe) Ester->Amidation_Ester Amidation_Acid->WS23 Amidation_Ester->WS23

Caption: Synthetic pathways to N,2,3-trimethyl-2-isopropylbutanamide (WS-23).

Conclusion

The synthesis of N,2,3-trimethyl-2-isopropylbutanamide (WS-23) is a well-established process in industrial organic chemistry, with multiple viable routes available. The choice between the direct Ritter reaction and the two-step process via a carboxylic acid or ester intermediate will depend on factors such as available starting materials, desired purity, scalability, and economic considerations. Both pathways rely on fundamental organic transformations and can be optimized to achieve high yields of this commercially important cooling agent. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of sensory ingredients.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Li, Y., et al. (2019). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
  • JoVE. (2023). Preparation of Amides.
  • Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids.
  • Green Spring. (2024). The advantages and applications of the cooling agent WS-23.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
  • LookChem. (n.d.). Cas 51115-67-4,N,2,3-Trimethyl-2-isopropylbutamide.
  • Google Patents. (n.d.). CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
  • TradeIndia. (n.d.). Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23.
  • Sinofi Ingredients. (n.d.). Buy Bulk – Cooling Agent WS-23 | Manufacturer-Supplier.
  • Google Patents. (n.d.). CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
  • UL Prospector. (n.d.). WS-23 2-Iso Propyl-N,2,3-Trimethylbutanamide by Vigon - Personal Care & Cosmetics.
  • The Good Scents Company. (n.d.). WS-23 2-isopropyl-N,2,3-trimethylbutyramide.
  • ResearchGate. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes.
  • LookChem. (n.d.). 2,3-dimethyl-2-propan-2-yl-butanoic acid.

Sources

2-Isopropyl-N,2,3-trimethylbutanamide TRPM8 receptor interaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Interaction of 2-Isopropyl-N,2,3-trimethylbutanamide with the TRPM8 Receptor

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary molecular sensor for cold temperatures in the mammalian nervous system.[1] Its activation by both thermal and chemical stimuli has made it a significant target for therapeutic intervention and a key component in various consumer products. This technical guide provides a comprehensive examination of the interaction between TRPM8 and this compound, a synthetic cooling agent commonly known as WS-23. We will delve into the molecular structure and function of the TRPM8 receptor, the chemical properties of WS-23, the specific mechanisms governing their interaction, and the established methodologies for studying these phenomena. This document is intended to serve as a foundational resource for researchers engaged in sensory biology, pain modulation, and the development of novel TRPM8-targeted compounds.

The TRPM8 Receptor: A Molecular Gateway for Cold Sensation

Introduction to the TRP Superfamily

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial mediators of sensory perception, converting thermal, mechanical, and chemical stimuli into electrical signals.[2] Within this family, thermosensitive TRP channels are responsible for the entire spectrum of temperature sensation, from warmth to noxious heat and from pleasant coolness to painful cold.[3] TRPM8, a member of the melastatin subfamily, was identified as the first and principal ion channel activated by cool temperatures (<28°C) and cooling compounds like menthol.[2][4]

Structure of the TRPM8 Channel

The TRPM8 channel is a homotetramer, comprised of four identical protein subunits that assemble to form a central ion-conducting pore.[5][6] Each subunit contains six transmembrane helices (S1-S6).[4]

  • Voltage-Sensor-Like Domain (VSLD): The first four helices (S1-S4) form the VSLD, which is sensitive to changes in membrane voltage.[4] Crucially, this domain also houses the binding sites for chemical agonists like menthol and other cooling compounds.[4][7]

  • Pore Domain: The S5 and S6 helices, along with a connecting pore loop, constitute the channel's pore.[5] This region is responsible for the channel's non-selective permeability to cations, with a relatively high preference for Ca²⁺.[2]

Cryo-electron microscopy (cryo-EM) has provided high-resolution structures of TRPM8, revealing a sophisticated three-layered architecture and confirming a domain-swapped arrangement where the VSLD of one subunit interacts with the pore domain of an adjacent subunit.[4][8]

Function and Activation

TRPM8 functions as a polymodal sensor, activated by a range of stimuli including cold temperatures, membrane depolarization, and chemical agonists.[9][10] Upon activation, the channel opens, allowing an influx of Na⁺ and Ca²⁺ ions into the cell.[11] This influx leads to the depolarization of the sensory neuron's membrane, triggering the generation of an action potential.[11] The signal is then relayed from these primary afferent C- and A-delta fibers to the central nervous system, where it is interpreted as the sensation of cold.[5]

The activation of TRPM8 is also regulated by intracellular factors, most notably the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).[7][12] PIP₂ is essential for channel function, and its depletion can lead to channel desensitization, a process where the channel's activity decreases despite the continued presence of a stimulus.[2][10]

TRPM8 Signaling Pathway cluster_0 Stimulus cluster_1 TRPM8 Channel cluster_2 Cellular Response cluster_3 Perception stimulus Cold (<28°C) or Agonist (WS-23) binding Agonist Binding to VSLD stimulus->binding opening Conformational Change: Channel Opening binding->opening influx Na⁺ and Ca²⁺ Influx opening->influx depol Membrane Depolarization influx->depol ap Action Potential Generation depol->ap cns Signal to CNS ap->cns sensation Sensation of Cold cns->sensation

TRPM8 activation cascade from stimulus to perception.

This compound (WS-23): A Synthetic Agonist

WS-23, chemically known as this compound, is a synthetic cooling agent that is structurally distinct from menthol.[13][14] It is widely used in foods, beverages, cosmetics, and oral care products for its ability to impart a strong, clean cooling sensation with little to no odor or off-taste.[15]

Chemical and Physical Properties

WS-23 is a white crystalline solid with a faint mint-like smell.[13]

PropertyValueSource(s)
CAS Number 51115-67-4[13]
Molecular Formula C₁₀H₂₁NO[13][16]
Molecular Weight 171.28 g/mol [13][16]
Melting Point 60-63 °C[13]
Boiling Point 233 °C[13]
Solubility Insoluble in water; soluble in alcohol and oils
Pharmacological Profile

WS-23 is a potent and selective agonist of the TRPM8 receptor.[2][17] Its primary pharmacological effect is the induction of a cooling sensation through the activation of TRPM8-expressing sensory neurons.[2] Unlike the super-cooling agonist icilin, the activation of TRPM8 by WS-23 appears to be independent of intracellular calcium concentration, a characteristic it shares with menthol.[14]

The Core Interaction: WS-23 and the TRPM8 Receptor

The interaction between WS-23 and TRPM8 is a classic example of ligand-gated ion channel activation. The binding of WS-23 to a specific site on the receptor induces a conformational change that opens the ion pore.

Mechanism and Binding Site

Structural and mutagenesis studies have located the binding pocket for cooling agonists within a cavity formed by the VSLD (S1-S4) and the TRP domain.[8][18] While the precise residues that make contact with WS-23 have not been as extensively mapped as those for menthol, it is understood to act at this same general site. The activation by WS-23, like menthol, is pH-independent, which contrasts sharply with icilin, whose activation is strongly inhibited by acidic conditions.[14][19] This suggests that WS-23 and menthol share a more similar activation mechanism compared to icilin.[19]

Comparative Potency

The potency of TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximal response. This value can vary depending on the cellular expression system used for the assay.

AgonistExpression SystemEC₅₀ ValueSource(s)
WS-23 HEK-293 Cells44 µM[17]
WS-23 Xenopus Oocytes1500 µM[17]
Menthol CHO Cells101 µM[20]
Icilin CHO Cells125 nM[20]

Note: Direct comparison of EC₅₀ values across different studies and cell lines should be done with caution due to variations in experimental conditions.

Methodologies for Studying the WS-23/TRPM8 Interaction

Investigating the effects of compounds like WS-23 on TRPM8 requires robust and validated experimental systems. The two most common and powerful techniques are calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assays

This high-throughput technique provides an indirect but reliable measure of channel activation by monitoring the influx of Ca²⁺.

  • Causality and Principle: TRPM8 is a Ca²⁺-permeable channel.[21] When activated by an agonist like WS-23, the resulting influx of extracellular Ca²⁺ leads to a rapid increase in the intracellular free calcium concentration ([Ca²⁺]i).[20] This change can be visualized and quantified using calcium-sensitive fluorescent dyes, such as Fura-2, which change their fluorescent properties upon binding to Ca²⁺.[20][22] This method is ideal for screening compounds and determining dose-response curves to calculate EC₅₀ values.

  • Detailed Experimental Protocol (HEK-293 Cells):

    • Cell Culture & Transfection: Culture Human Embryonic Kidney (HEK-293) cells in an appropriate medium. Stably or transiently transfect the cells with a plasmid encoding the human TRPM8 channel. Plate the cells onto black, clear-bottom 96-well plates suitable for fluorescence measurements.[20][23]

    • Dye Loading: The day after plating, remove the culture medium and load the cells with a Ca²⁺ indicator dye (e.g., 2 µM Fura-2 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution) for 45-60 minutes at 37°C.[20]

    • Washing: Gently wash the cells with the buffer to remove excess extracellular dye.

    • Baseline Measurement: Place the plate into a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[20] Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.

    • Compound Addition: Using the instrument's integrated liquid handler, add varying concentrations of WS-23 (prepared in the same buffer) to the wells.

    • Data Acquisition: Immediately following compound addition, continuously record the fluorescence signal for 5-10 minutes. The increase in fluorescence intensity (or ratio of intensities for ratiometric dyes like Fura-2) corresponds to the increase in [Ca²⁺]i.

    • Data Analysis: For each concentration, calculate the peak response over baseline. Plot the response as a function of the WS-23 concentration and fit the data to a Hill equation to determine the EC₅₀.

Calcium Imaging Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis culture 1. Culture & Plate TRPM8-expressing cells load 2. Load cells with Ca²⁺-sensitive dye culture->load wash 3. Wash to remove extracellular dye load->wash baseline 4. Measure baseline fluorescence wash->baseline add 5. Add WS-23 (agonist) baseline->add record 6. Record fluorescence change over time add->record plot 7. Plot Dose-Response Curve record->plot calc 8. Calculate EC₅₀ plot->calc

Step-by-step workflow for a calcium imaging assay.
Electrophysiology (Whole-Cell Patch-Clamp)

This technique is the gold standard for studying ion channel function, as it provides a direct measurement of the ionic currents flowing through the channel.

  • Causality and Principle: The patch-clamp technique allows for the precise control of the cell's membrane potential while measuring the minute currents (in the picoampere to nanoampere range) that result from ion channel opening.[3] In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured, providing electrical access to the entire cell. This allows for the characterization of the channel's biophysical properties, such as its current-voltage relationship, activation and deactivation kinetics, and single-channel conductance.[2][24]

  • Detailed Experimental Protocol:

    • Cell Preparation: Plate TRPM8-expressing cells on glass coverslips at a low density to allow for the isolation of single cells.

    • Solution Preparation: Prepare an extracellular (bath) solution containing physiological ion concentrations and an intracellular (pipette) solution that mimics the cell's cytosol.

    • Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 2-5 MΩ when filled with the intracellular solution.

    • Seal Formation: Under a microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Voltage Clamp and Recording: Using a patch-clamp amplifier, hold the cell's membrane potential at a set value (e.g., -60 mV).[25] Apply voltage steps or ramps to study the voltage-dependence of the channel.

    • Agonist Application: Perfuse the extracellular solution containing a known concentration of WS-23 over the cell. The activation of TRPM8 will result in an inward current at negative holding potentials.

    • Data Analysis: Analyze the recorded currents to determine amplitude, kinetics, and the current-voltage (I-V) relationship. This provides direct evidence of channel activation and detailed information about its gating properties.

Therapeutic and Commercial Applications

The modulation of TRPM8 by agonists like WS-23 has significant therapeutic and commercial potential.

  • Therapeutic Potential: The activation of TRPM8 can produce analgesic effects by desensitizing pain-sensing neurons.[26][27] This has led to the investigation of TRPM8 agonists for managing chronic neuropathic and inflammatory pain, migraine, and chronic cough.[26][28]

  • Commercial Uses: As a potent cooling agent, WS-23 is a key ingredient in a vast array of consumer products, including chewing gum, candy, beverages, toothpaste, and topical skin products, where it provides a refreshing sensation without the characteristic aroma of menthol.[13][15]

Conclusion and Future Directions

This compound (WS-23) is a powerful tool for both basic research and commercial applications. Its specific and potent activation of the TRPM8 receptor allows for the targeted stimulation of the cold-sensing pathway. This technical guide has outlined the fundamental structural and functional characteristics of the TRPM8 channel and detailed the primary methodologies used to investigate its interaction with WS-23.

Future research will likely focus on leveraging the detailed structural information from cryo-EM to rationally design novel TRPM8 modulators with enhanced selectivity and specific properties (e.g., agonists vs. antagonists) for targeted therapeutic applications, such as treating cold allodynia or visceral pain.[9][29] A deeper understanding of the precise molecular interactions within the agonist binding pocket will be paramount to advancing this field.

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Introduction: Beyond the Minty Bite of Menthol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Cooling Agent WS-23

For centuries, the sensation of "cool" in consumer products was almost exclusively the domain of menthol, a natural compound derived from mint plants.[1][2] While highly effective, menthol's utility is intrinsically linked to its strong minty aroma and flavor profile, which can be undesirable or overpowering in many formulations.[3] Furthermore, at higher concentrations, menthol can cause irritation, bitterness, and a burning sensation.[3][4] This created a clear need in the flavor and fragrance industry for novel compounds that could deliver a purely physiological cooling effect without these associated sensory drawbacks.

This demand spurred a significant wave of research, most notably in the 1970s at Wilkinson Sword Ltd., a company then seeking to improve its shaving and toiletry products.[4][5] This research program led to the development of a series of synthetic cooling agents, designated by the initials "WS". Among these, WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) has emerged as a cornerstone of modern cooling technology, offering a clean, prolonged cooling sensation with remarkable versatility.[5][6][7] This guide provides a comprehensive technical overview of WS-23, from its discovery and history to its mechanism of action, applications, and safety profile.

Part 1: The Genesis of Synthetic Coolants: The Wilkinson Sword Legacy

The story of WS-23 begins in the early 1970s within the research and development laboratories of Wilkinson Sword.[4][5] The primary objective was to create cooling agents that were less volatile and lacked the characteristic odor of menthol, thereby reducing the eye and mucous membrane irritation associated with menthol-containing after-shave lotions and shaving creams.[4][7]

Led by researchers Hugh Watson and David Rowsell, the team employed a structure-activity relationship (SAR) approach, a methodology that was gaining prominence in drug design.[4] This involved synthesizing and evaluating approximately 1200 compounds to understand the relationship between their chemical structures and their cooling activity.[5] The initial focus was on derivatives of p-menthane, the carbon skeleton of menthol, which led to the successful commercialization of compounds like WS-3.[4]

However, the team also explored acyclic (non-ring) structures. By analyzing the essential structural elements of menthol, they hypothesized that acyclic carboxamides could also interact with the body's "cold receptors."[4] This line of inquiry proved fruitful, leading to the discovery of WS-23, an acyclic carboxamide that demonstrated potent cooling properties.[4][8] The first patents for these acyclic carboxamides were filed by Wilkinson Sword in the mid-1970s, marking a significant milestone in sensory science.[8][9]

Part 2: Chemical Profile and Synthesis

WS-23 is a white crystalline solid at room temperature, characterized by its chemical and physical properties that make it highly effective and versatile in various applications.[10][11]

Chemical Identity:

  • IUPAC Name: N,2,3-trimethyl-2-isopropylbutanamide[12]

  • CAS Number: 51115-67-4[13]

  • FEMA Number: 3804[14][15]

  • Molecular Formula: C₁₀H₂₁NO[13][16]

  • Molar Mass: 171.28 g/mol [15]

Physical Properties:

  • Appearance: White crystalline powder.[10][15]

  • Odor/Taste: Virtually no odor or taste.[3][14]

  • Melting Point: 62-64 °C[15]

  • Solubility: Sparingly soluble in water, but readily soluble in alcohols (like ethanol) and fats/oils. It is often pre-dissolved in solvents like propylene glycol to facilitate its incorporation into water-based formulations.[6][14]

  • Thermal Stability: Highly stable at high temperatures (up to 200°C) without degradation or loss of cooling effect.[3][15]

General Synthesis Pathway

The synthesis of WS-23 can be achieved through several methods, with many commercial processes being proprietary. A common approach involves a Ritter-type reaction.[17][18] This chemical reaction transforms a nitrile into an N-alkyl amide using a strong acid and an alkylating agent. One patented method describes the synthesis starting from 2,2-isopropylpropionitrile, which undergoes reaction with an alcohol (like methanol) and an acid gas to form an ester intermediate. This intermediate is then reacted with an amine (methylamine) in the presence of a basic catalyst to yield the final WS-23 product.[19] Another described method involves the alkylation of propionitrile with 2-bromopropane to generate an intermediate, which is then amidated with methanol in the presence of concentrated sulfuric acid.[11]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification Propionitrile Propionitrile Intermediate 2,3-dimethyl-2- isopropylbutyronitrile Propionitrile->Intermediate Alkylation Bromopropane 2-Bromopropane Bromopropane->Intermediate WS23 WS-23 (N,2,3-trimethyl-2- isopropylbutanamide) Intermediate->WS23 Amidation Methanol Methanol Methanol->WS23 Catalyst Conc. H₂SO₄ Catalyst->WS23 Purification Recrystallization / Purification WS23->Purification FinalProduct High-Purity WS-23 Purification->FinalProduct

General Synthesis Workflow for WS-23.

Part 3: Mechanism of Action: The TRPM8 Receptor

The cooling sensation produced by WS-23 and other agents like menthol is not due to an actual change in temperature. Instead, it is a physiological illusion triggered by the activation of a specific sensory receptor. This receptor is the Transient Receptor Potential Melastatin 8 (TRPM8) , a non-selective cation channel.[6][20][21]

TRPM8 is primarily expressed in a subset of sensory neurons and is naturally activated by cold temperatures (generally below ~26°C).[21] When activated, the TRPM8 channel opens, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron.[20] This influx depolarizes the cell, generating an action potential that travels to the brain, which interprets this signal as a sensation of cold.

WS-23 functions as a potent agonist of the TRPM8 channel.[6][12][20] It binds to the channel, causing it to open in the same way that cold temperatures do.[6] This chemical activation tricks the brain into perceiving a cooling effect, providing the characteristic sensation of freshness and cold without any thermal change.[6] The interaction is a key example of chemesthesis, where chemical compounds activate receptors associated with other physical sensations.

G cluster_0 cluster_1 Cell Membrane cluster_2 cluster_3 cluster_4 WS23 WS-23 Molecule TRPM8_closed TRPM8 Channel (Closed) Binding Site WS23->TRPM8_closed:port Binding TRPM8_open TRPM8 Channel (Open) Cation Influx TRPM8_closed->TRPM8_open Conformational Change Neuron Sensory Neuron Signal Action Potential to Brain TRPM8_open->Signal Depolarization Ca_Na Ca²⁺ / Na⁺ Ca_Na->TRPM8_open Sensation Perception of 'Cool' Signal->Sensation

WS-23 Activation of the TRPM8 Receptor.

Part 4: Sensory Profile and Comparative Analysis

The primary advantage of WS-23 lies in its unique sensory profile, which distinguishes it from menthol and even other synthetic coolants.

  • Flavor Neutrality: Its most significant attribute is the lack of any discernible taste or smell.[2][14] This allows it to be incorporated into a wide variety of flavor systems—from fruit to savory—without interference.[3]

  • Cooling Character: The cooling sensation is described as clean, smooth, and well-rounded.[3][6] It provides an initial, impactful cooling that is less sharp than menthol and is generally free of the harsh, burning, or numbing side effects that can occur with other agents.[3][14]

  • Location and Duration: Sensory evaluations indicate that the cooling effect of WS-23 is primarily felt on the front and roof of the mouth and the back of the tongue.[2][14] The sensation is long-lasting, typically persisting for 15-30 minutes.[10][15]

Comparative Data of Common Cooling Agents
FeatureWS-23MentholWS-3WS-5
Chemical Type Acyclic CarboxamideTerpenoid Alcoholp-Menthane Carboxamidep-Menthane Carboxamide Ester
Flavor/Odor Profile Neutral; no flavor or odor[2]Strong, characteristic minty flavor and aroma[1]Slight minty note, less than mentholVery faint, almost neutral
Cooling Sensation Smooth, clean, impactful cooling[6]Sharp, "airy," vaporous cooling[8]Strong, initial coolingStrongest initial cooling, long duration
Sensation Location Front of mouth, roof of mouth, back of tongue[2][14]Nasal passages, throat, whole mouthFront of mouth, throatBack of mouth, throat
Off-Notes NoneBitterness, irritation, burning at high concentrations[3][14]Potential for slight bitternessCan have a delayed onset
Relative Strength Strong (approx. 0.75x menthol)[14]Standard (1x)Stronger than menthol (approx. 1.5x)Strongest (approx. 2.5x menthol)
Experimental Protocol: Sensory Evaluation of Cooling Intensity

This protocol outlines a standardized method for assessing the cooling intensity of WS-23 in a liquid medium using a trained sensory panel.

1. Objective: To quantify the cooling intensity and duration of a 0.5% WS-23 solution in propylene glycol and water over a 20-minute period.

2. Materials & Equipment:

  • WS-23 powder (≥99% purity)

  • Propylene Glycol (PG), food grade

  • Deionized water

  • Control solution (PG and water vehicle only)

  • Sample cups, coded with random 3-digit numbers

  • Digital scale (0.001g accuracy)

  • Graduated cylinders and beakers

  • Stopwatches for each panelist

  • Unsalted crackers and room temperature water (for palate cleansing)

  • Computerized data collection system with a time-intensity scale (e.g., a 15-point line scale from "No Sensation" to "Extremely Strong Cooling")

3. Panelist Selection & Training:

  • Select 10-12 panelists screened for good health and no oral sensitivities.

  • Conduct training sessions where panelists familiarize themselves with different cooling agents (menthol, WS-3, WS-23) at various concentrations to anchor their perception of the intensity scale.

4. Sample Preparation:

  • Prepare a 10% stock solution of WS-23 in Propylene Glycol by slowly adding WS-23 to PG while stirring until fully dissolved.

  • Prepare the final test sample by diluting the stock solution with deionized water to achieve a final concentration of 0.5% WS-23. Ensure the final PG concentration is consistent across all samples, including the control.

  • Prepare a control sample containing the same concentration of PG in water without WS-23.

  • Portion 10 mL of the test solution and control solution into coded cups.

5. Evaluation Procedure:

  • Panelists cleanse their palate with water and an unsalted cracker.

  • Instruct panelists to take the entire 10 mL sample into their mouth, swish for 30 seconds, and then expectorate.

  • Immediately upon expectorating, panelists start their stopwatch and begin rating the perceived cooling intensity on the time-intensity scale.

  • Ratings are recorded every 30 seconds for the first 5 minutes, then every minute for the next 15 minutes (total evaluation time: 20 minutes).

  • A mandatory 15-minute break is enforced between samples, during which panelists must cleanse their palates thoroughly.

  • The presentation order of the control and test samples is randomized for each panelist to avoid order effects.

6. Data Analysis:

  • For each panelist and sample, plot cooling intensity versus time.

  • Calculate the average intensity at each time point across all panelists.

  • Determine key parameters from the time-intensity curve:

    • I-max: The maximum perceived intensity.

    • T-max: The time at which I-max occurs.

    • Duration: The total time until the cooling sensation returns to baseline.

  • Use statistical analysis (e.g., ANOVA) to determine if there is a significant difference in cooling intensity between the WS-23 sample and the control at various time points.

Part 5: Applications and Formulation

The unique properties of WS-23 have led to its widespread adoption across numerous industries.[13][17]

  • Food and Beverage: Used in chewing gum, candies, carbonated drinks, and ice creams to provide a refreshing sensation without a minty taste.[6][13] Its high heat stability makes it ideal for baked goods and other products requiring high-temperature processing.[3][15]

  • Personal Care and Cosmetics: Incorporated into toothpaste, mouthwash, lip balms, shampoos, and skin creams for a clean, cooling feel.[6][13][14]

  • Pharmaceuticals: Used in topical analgesics, throat lozenges, and cough syrups to improve palatability and provide a soothing, cooling effect.[6][13]

  • Vaping and E-Liquids: Extremely popular in e-liquids to create an "ice" or "koolada" effect that provides a cooling throat hit without altering the primary flavor.[13][22]

Formulation Guidelines:

  • Dosage: The typical concentration of WS-23 ranges from 0.2% to 1.0%, depending on the desired intensity and product matrix.[6] In some applications like chewing gum, levels can be higher, while in beverages, they are often lower.[14][15]

  • Solubilization: Due to its low water solubility, WS-23 is typically pre-dissolved in a solvent such as propylene glycol, ethanol, or a flavor oil before being added to the final product to ensure uniform distribution.[6][14]

Part 6: Safety and Regulatory Profile

WS-23 has undergone safety assessments by major regulatory bodies and is considered safe for its intended uses in food and cosmetics.

  • Regulatory Status:

    • FDA: Granted Generally Recognized as Safe (GRAS) status for use in specific food applications in the United States.[23][24]

    • EFSA: Included in the European Union's list of approved flavoring substances.[24]

  • Toxicology: Acute oral toxicity studies have shown WS-23 to have a low toxicity profile, and it is reported to be rapidly metabolized and eliminated from the body.[24] Genotoxicity assessments (e.g., Ames test) have found it to be non-mutagenic.[25]

  • Dermal Safety: In topical applications, it is considered to have a low potential for skin irritation or sensitization when used at recommended concentrations.[23]

  • Inhalation Safety: The increasing use of WS-23 in e-cigarettes has prompted research into its inhalation toxicity. Some studies have shown that high concentrations of WS-23 can impair cytoskeletal function and cell motility in human bronchial epithelial cells.[26][27] Other research in animal models at tested dose levels did not find significant toxic effects from inhalation.[28] This remains an active area of research, and caution is advised regarding the inhalation of high concentrations of WS-23.[23]

Conclusion

From its origins in the pursuit of a better shave to its current status as a ubiquitous cooling agent, WS-23 represents a triumph of targeted chemical design. By successfully decoupling the sensation of "cool" from the flavor of "mint," researchers at Wilkinson Sword opened up a new world of sensory possibilities. Its flavor neutrality, stability, and clean, long-lasting cooling effect have made it an invaluable tool for scientists and product developers across a wide range of industries. As research continues to refine our understanding of its properties and interactions, WS-23 is poised to remain a key ingredient in the future of sensory innovation.

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  • 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics. (2024, March 21).
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  • Study: E-cigarette cooling agent has limited impact on animals. (2021, April 1). Chinadaily.com.cn.
  • A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. (2023, October 7). NIH.
  • A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. (2023, October 23).

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Inhalation Toxicity of WS-23: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Synthetic Cooling Agents and the Imperative for Inhalation Safety Assessment

The synthetic cooling agent, 2-isopropyl-N,2,3-trimethylbutyramide, commonly known as WS-23, has seen a significant surge in use across various consumer products, most notably in e-liquids for electronic nicotine delivery systems (ENDS).[1][2] Its ability to impart a cooling sensation without a minty flavor has made it a popular additive. However, its increased prevalence in inhalable products raises significant safety concerns, as the toxicological profile of WS-23 via the inhalation route is not as well-established as it is for oral ingestion.[3][4] This technical guide provides an in-depth overview of the current state of knowledge regarding the inhalation toxicity of WS-23, offering a framework for researchers, scientists, and drug development professionals to design and interpret robust safety assessment studies.

This document will delve into the preclinical study designs, detailed experimental protocols, and a summary of the available toxicological data. Furthermore, it will explore the mechanistic underpinnings of WS-23's physiological effects, providing a comprehensive resource for the scientific community.

Preclinical Study Design for Inhalation Toxicity Assessment of WS-23

The cornerstone of assessing the inhalation toxicity of any substance lies in a well-designed preclinical study. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for inhalation toxicity studies, which are widely accepted by regulatory bodies globally.[5][6] For WS-23, a tiered approach, encompassing acute, subacute, and subchronic studies, is essential to characterize its potential hazards.

Causality Behind Experimental Choices: Animal Models and Exposure Systems
  • Animal Model Selection: The Sprague-Dawley rat is a commonly used and well-characterized model for inhalation toxicology studies due to its anatomical and physiological similarities to the human respiratory system.[1][2] Justification for using other species should be provided.[7] Healthy, young adult animals are selected to ensure a homogenous study population and reduce variability.[7]

  • Exposure System: Nose-Only vs. Whole-Body:

    • Nose-only exposure is the preferred method for inhalation studies of aerosols like those generated from e-liquids containing WS-23.[8] This method minimizes confounding factors such as dermal exposure and ingestion due to grooming. It also provides a more accurate estimation of the dose delivered to the respiratory tract.

    • Whole-body exposure may be considered in specific scenarios, but justification is required. In such cases, the total volume of the animals should not exceed 5% of the chamber volume to ensure a stable and uniform atmosphere.[9]

Key Study Types and Their Rationale
  • Acute Inhalation Toxicity (OECD Guideline 403): This study provides information on the potential health hazards arising from a single, short-term exposure to WS-23.[10] It is crucial for determining the median lethal concentration (LC50) and for classifying the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The study typically involves a 4-hour exposure followed by a 14-day observation period.[2]

  • Subacute Inhalation Toxicity (OECD Guideline 412): This 28-day repeated exposure study is designed to characterize the toxicity of WS-23 following repeated inhalation.[1][11] It helps in identifying target organs and determining a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for risk assessment.[1][2] This guideline allows for the inclusion of satellite groups to assess the reversibility of any observed effects.[1]

  • Subchronic Inhalation Toxicity (OECD Guideline 413): A 90-day study provides a more comprehensive assessment of long-term exposure effects and is critical for deriving occupational exposure limits and for the safety assessment of consumer products with regular use patterns.[12]

Experimental Protocols: A Self-Validating System

The integrity of inhalation toxicity data hinges on the meticulous execution of standardized protocols. The following sections detail the essential experimental workflows.

Aerosol Generation and Characterization

The generation of a stable and well-characterized aerosol is fundamental to the reliability of an inhalation study.

Step-by-Step Protocol:

  • Preparation of Test Substance: WS-23 is typically dissolved in a suitable vehicle, such as propylene glycol, which is a common component of e-liquids. The concentration of WS-23 in the vehicle should be carefully controlled and verified analytically.

  • Aerosol Generation: A nebulizer or a similar device is used to generate a respirable aerosol from the WS-23 solution. The generation system should be capable of producing a consistent particle size distribution and concentration throughout the exposure period.

  • Dynamic Exposure System: The generated aerosol is introduced into a dynamic inhalation chamber (preferably nose-only). The airflow through the chamber must be carefully controlled and monitored to ensure a uniform distribution of the test substance and to prevent the build-up of carbon dioxide.[13]

  • Aerosol Characterization:

    • Concentration Monitoring: The concentration of WS-23 in the breathing zone of the animals must be measured at regular intervals using appropriate analytical techniques (e.g., gas chromatography).

    • Particle Size Distribution: The mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol particles are determined using a cascade impactor or a similar instrument. For deep lung deposition, a MMAD between 1 and 4 µm is generally targeted.[9]

Experimental Workflow: Aerosol Generation and Exposure

Aerosol_Generation cluster_prep Preparation cluster_generation Aerosol Generation cluster_exposure Exposure System cluster_characterization Characterization WS23 WS-23 Powder Solution WS-23 Solution WS23->Solution Vehicle Propylene Glycol Vehicle->Solution Nebulizer Nebulizer Solution->Nebulizer Aerosol Generated Aerosol Nebulizer->Aerosol Chamber Nose-Only Inhalation Chamber Aerosol->Chamber Animals Sprague-Dawley Rats Chamber->Animals Exhaust Exhaust Chamber->Exhaust Concentration Concentration Monitoring (GC) Chamber->Concentration ParticleSize Particle Size Analysis (Impactor) Chamber->ParticleSize

Caption: Workflow for generating and characterizing WS-23 aerosol for inhalation studies.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid analysis is a critical tool for assessing inflammation and cellular damage in the lungs.

Step-by-Step Protocol:

  • Animal Euthanasia and Trachea Cannulation: At the end of the study period, animals are euthanized, and the trachea is carefully exposed and cannulated.

  • Lung Lavage: A pre-warmed, sterile saline solution is instilled into the lungs via the cannula and then gently withdrawn. This process is repeated several times to collect the BAL fluid.

  • Cell Counting and Differential: The collected BAL fluid is centrifuged to separate the cells from the supernatant. The total cell number is determined using a hemocytometer. A portion of the cells is used to prepare a cytospin slide, which is then stained (e.g., with Diff-Quik) to perform a differential cell count (macrophages, neutrophils, lymphocytes, eosinophils).

  • Biochemical Analysis of Supernatant: The supernatant is analyzed for biomarkers of lung injury and inflammation, such as total protein, lactate dehydrogenase (LDH), and specific cytokines (e.g., TNF-α, IL-6).

Histopathological Examination

Histopathology provides a detailed microscopic examination of tissues to identify any pathological changes.

Step-by-Step Protocol:

  • Tissue Collection and Fixation: The entire respiratory tract (nasal passages, larynx, trachea, and lungs) is carefully collected at necropsy. The lungs are typically fixed by intratracheal instillation of a fixative (e.g., 10% neutral buffered formalin) to preserve the architecture.

  • Tissue Processing and Sectioning: The fixed tissues are processed, embedded in paraffin, and sectioned at specific anatomical locations.

  • Staining and Microscopic Examination: The tissue sections are stained with hematoxylin and eosin (H&E) and examined by a qualified pathologist. Any observed lesions are described, graded for severity, and their distribution is documented.

Summary of Toxicological Data for WS-23 Inhalation

Several studies have investigated the inhalation toxicity of WS-23 in rats. The key findings are summarized below.

Study TypeDurationSpeciesExposure ConcentrationKey FindingsNOAEL/NOAECReference
Acute 4 hoursSprague-Dawley RatUp to 340.0 mg/m³No mortality or significant clinical signs of toxicity.Not less than 340.0 mg/m³[1]
Subacute 28 daysSprague-Dawley RatUp to 342.85 mg/m³No significant adverse effects on body weight, food consumption, hematology, serum biochemistry, or organ weights. No treatment-related histopathological findings.Greater than 342.85 mg/m³[1][2]
Subchronic 90 daysSprague-Dawley RatNot specified in detail in publicly available summariesTreatment-related, but non-adverse, findings in the liver (hepatocellular hypertrophy and vacuolation), respiratory tract, and adrenals. Male-specific alpha 2µ-globulin nephropathy was observed. Both WS-3 and WS-23 were non-genotoxic.A No Observed Adverse Effect Concentration (NOAEC) could be derived that was sufficient to support the concentrations in commercial products.

Mechanistic Insights: WS-23 and the TRPM8 Receptor

WS-23 exerts its cooling effect through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[3] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling compounds like menthol and WS-23.

Signaling Pathway of TRPM8 Activation

The activation of TRPM8 by WS-23 is a complex process involving the cell membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2). The binding of WS-23 to the TRPM8 channel, in conjunction with PIP2, leads to a conformational change in the channel, allowing the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

Signaling Pathway: WS-23 Activation of TRPM8

TRPM8_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx PLC Phospholipase C (PLC) PLC->TRPM8 Desensitization (Negative Feedback) PIP2 PIP2 PLC->PIP2 Hydrolyzes to PIP2->TRPM8 Required for activation DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 WS23 WS-23 WS23->TRPM8 Binds to receptor Ca_Influx->PLC Activates Depolarization Neuron Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cooling_Sensation Perception of Cooling Action_Potential->Cooling_Sensation Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Ca_Release->PLC Further Activates (Positive Feedback)

Caption: Proposed signaling pathway for WS-23 activation of the TRPM8 receptor.

Regulatory Landscape and Future Directions

The regulatory status of synthetic cooling agents like WS-23 in inhaled products is currently in a state of flux. While generally recognized as safe (GRAS) for food use by authorities like the U.S. Food and Drug Administration (FDA), this designation does not extend to inhalation.[4] There is growing concern among regulatory bodies about the potential for these additives to increase the appeal of and dependence on nicotine-containing products, particularly among youth.

  • United States: The FDA has the authority to regulate additives in tobacco products. The proposed ban on menthol in cigarettes could set a precedent for regulating other cooling agents that have similar sensory effects.

  • European Union: The Tobacco Products Directive (TPD) provides a framework for regulating e-cigarettes and their ingredients. Some member states have taken individual action to restrict or ban flavorings, which could include cooling agents.

The lack of long-term inhalation toxicity data for WS-23 is a significant knowledge gap. Future research should focus on chronic toxicity and carcinogenicity studies to fully understand the potential risks associated with long-term exposure. Additionally, studies investigating the effects of WS-23 on the respiratory immune system and its potential to exacerbate pre-existing respiratory conditions are warranted.

Conclusion

This technical guide has provided a comprehensive overview of the current understanding of WS-23 inhalation toxicity. The available data from acute and subacute studies in rats suggest a low order of toxicity at the concentrations tested. However, the non-adverse findings in a 90-day study, coupled with the lack of chronic exposure data, underscore the need for continued research. A thorough understanding of the methodologies outlined in this guide, grounded in established OECD guidelines, is paramount for generating the high-quality data needed to inform robust risk assessments and guide regulatory decisions for this widely used synthetic cooling agent. As the landscape of inhaled consumer products continues to evolve, a commitment to rigorous scientific inquiry will be essential to ensure public health and safety.

References

  • Wu, J., et al. (2021). Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. Journal of Applied Toxicology, 41(11), 1826-1838. [Link]
  • Savory, R., et al. (2023). Evaluation of synthetic cooling agents WS-3 and WS-23 in 90-day inhalation toxicity studies in Sprague Dawley rats. CORESTA Congress, TSRC Abstracts. [Link]
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  • European Commission. (2014). Directive 2014/40/EU of the European Parliament and of the Council of 3 April 2014 on the approximation of the laws, regulations and administrative provisions of the Member States concerning the manufacture, presentation and sale of tobacco and related products and repealing Directive 2001/37/EC. [Link]
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  • StageBio. (2021).
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Thermal stability of 2-Isopropyl-N,2,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 2-Isopropyl-N,2,3-trimethylbutanamide

Foreword: A Proactive Approach to Stability

In the landscape of pharmaceutical development and high-value chemical manufacturing, understanding the intrinsic stability of a molecule is not a reactive measure but a foundational pillar of quality, safety, and efficacy. For a compound like this compound (also known as WS-23), which sees wide application as a cooling agent in consumables and oral care products, a thorough evaluation of its thermal stability is paramount.[][2] This guide eschews a simple recitation of data points. Instead, it provides a comprehensive framework for the systematic evaluation of thermal stability, grounded in regulatory principles and first-hand analytical experience. We will explore not just what happens when the molecule is stressed, but why we choose specific methodologies to probe its limits and how to build a robust, self-validating data package.

Foundational Understanding: Structure and Potential Liabilities

This compound is a tertiary amide. The stability of the amide bond is notable, yet it is not impervious to degradation. Understanding its structure allows us to predict potential degradation pathways that must be investigated experimentally.

  • The Amide Core: The C-N bond in an amide is generally stable due to resonance. However, under harsh conditions such as strong acids or bases, particularly at elevated temperatures, it can undergo hydrolysis to yield the corresponding carboxylic acid and amine.[3][4]

  • Steric Hindrance: The molecule is sterically hindered around the carbonyl group, which may kinetically slow down certain degradation reactions compared to less substituted amides.

  • Absence of Obvious Oxidative or Photolytic Sites: The molecule is a saturated aliphatic amide, lacking chromophores that would make it inherently susceptible to photolytic degradation or common sites for oxidation. However, this assumption must be challenged through forced degradation testing.

The International Council for Harmonisation (ICH) guidelines provide a critical framework for this investigation, compelling a systematic approach to stress testing to uncover likely degradation products and establish degradation pathways.[5][6]

Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential before commencing thermal analysis.

PropertyValueSource(s)
Molecular FormulaC₁₀H₂₁NO[2][7]
Molecular Weight171.28 g/mol [2]
AppearanceWhite crystalline solid[2]
Melting Point58 - 63 °C[2][7]
Boiling Point~233 °C (at 760 mmHg)[2]
Flash Point132 °C[2]
Chemical StabilityStable under standard ambient conditions[]

The Analytical Strategy: A Multi-Technique Approach

No single technique can fully elucidate the thermal stability profile of a compound. A synergistic approach, combining thermal analysis with chromatography, is required. This strategy is designed to determine not only when degradation begins but also what it transforms into.

G cluster_0 Phase 1: Intrinsic Thermal Properties cluster_1 Phase 2: Degradation Pathway Identification cluster_2 Phase 3: Separation & Quantification cluster_3 Phase 4: Comprehensive Stability Profile TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature Forced_Deg Forced Degradation Studies (Thermal, Hydrolytic, Oxidative, Photolytic) TGA->Forced_Deg Informs temp. for stress tests DSC Differential Scanning Calorimetry (DSC) Identifies melting, phase transitions DSC->Forced_Deg Confirms physical state during stress tests HPLC_Dev Stability-Indicating HPLC Method Development & Validation Forced_Deg->HPLC_Dev Generates degradants to prove method specificity Analysis Analysis of Stressed Samples HPLC_Dev->Analysis Profile Final Stability Profile (Degradation Products, Kinetics, Pathways) Analysis->Profile

Caption: High-level workflow for thermal stability assessment.

Core Methodologies: Protocols and Rationale

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the molecule begins to lose mass due to decomposition or evaporation. Research on related poly(ester amides) confirms TGA as a primary tool for assessing thermal decomposition temperatures.[8][9]

Experimental Protocol: TGA for Onset of Decomposition

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of mass loss, often defined as the temperature at which 5% weight loss occurs (T₅).

Senior Application Scientist's Note: The choice of nitrogen as a purge gas is critical. It provides an inert atmosphere, ensuring that the observed mass loss is due to thermal decomposition (thermolysis) rather than oxidative degradation. A heating rate of 10 °C/min is a standard starting point that balances analytical speed with good resolution.

Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and other thermal events (e.g., phase transitions) that occur prior to decomposition. DSC is a fundamental technique for characterizing the thermal properties of amides.[10][11][12]

Experimental Protocol: DSC for Thermal Characterization

  • Instrument Preparation: Perform temperature and enthalpy calibrations using a certified indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 250 °C at 10 °C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Determine the onset and peak temperature of the melting endotherm.

Senior Application Scientist's Note: Using hermetically sealed pans is crucial to prevent mass loss from sublimation or early-stage decomposition before the boiling point, which would confound the interpretation of the thermogram. The final temperature (250 °C) is chosen to be well above the melting point but safely below the expected decomposition temperature to avoid contaminating the DSC cell.

Forced Degradation (Stress) Studies

Objective: To intentionally degrade the molecule under a variety of harsh conditions to identify potential degradation products and establish degradation pathways.[13] These studies are the cornerstone of developing and validating a stability-indicating analytical method, as mandated by ICH guidelines.[5][14] The goal is to achieve a target degradation of 5-20%.[15]

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl80 °C24-72 hTo simulate acidic environments and force amide bond cleavage.[16]
Base Hydrolysis 0.1 M NaOH80 °C24-72 hTo simulate alkaline environments and force amide bond cleavage.[17]
Neutral Hydrolysis Deionized Water80 °C72 hTo assess stability in an aqueous environment.
Oxidation 3% H₂O₂Room Temp. / 50 °C24 hTo evaluate susceptibility to oxidative degradation.
Thermal (Solid) Dry Heat105 °C7 daysTo assess the intrinsic thermal stability of the solid drug substance.
Thermal (Solution) In Propylene Glycol80 °C7 daysTo assess stability in a common formulation solvent.
Photostability ICH Q1B Option 2Room Temp.Per ICH Q1BTo evaluate degradation upon exposure to light.[6]

Protocol: General Procedure for Forced Degradation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Application: For each condition, mix an aliquot of the stock solution with the specified stressor (e.g., HCl, NaOH, H₂O₂). For solid-state stress, place the neat powder in the oven.

  • Incubation: Store the samples under the conditions outlined in the table above. Include a control sample (unstressed) stored at 4 °C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48, 72 hours).

  • Neutralization: For acid and base-stressed samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Dilution & Analysis: Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately via a stability-indicating HPLC method.

G cluster_0 Potential Degradation Pathways Amide This compound Products Carboxylic Acid Amine Amide:f0->Products:f0 Hydrolysis (H⁺ or OH⁻, ΔT) Oxidized Oxidized Products (e.g., N-oxide, hydroxylated species) Amide:f0->Oxidized Oxidation ([O])

Caption: Postulated primary degradation pathways for the amide.

The Stability-Indicating Method: HPLC-UV/MS

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all process impurities and degradation products generated during stress testing. The use of a mass spectrometer (MS) detector is invaluable for the initial identification of unknown degradants.

Protocol: HPLC Method Development and Validation

  • Column & Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a generic gradient from 5% B to 95% B over 20 minutes.

    • Detection: UV at 210 nm (for amide bond) and full scan MS.

  • Method Optimization:

    • Inject a mixture of all stressed samples (after appropriate dilution and neutralization).

    • Adjust the gradient slope, temperature, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can resolve the parent drug from all degradation products.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Data Interpretation and Final Profile

The culmination of this work is a comprehensive stability profile. Data from the validated HPLC method is used to quantify the extent of degradation under each stress condition.

Example Forced Degradation Results Table

Stress Condition% Assay of Parent% Total DegradationNo. of DegradantsMajor Degradant RRT
Control99.8< 0.21-
0.1 M HCl, 80°C, 72h85.214.620.75
0.1 M NaOH, 80°C, 72h91.58.320.75
3% H₂O₂, 50°C, 24h98.90.911.15
Dry Heat, 105°C, 7 days99.50.31-

Interpretation:

  • The molecule shows significant degradation under acidic hydrolytic conditions , suggesting the amide bond is the primary liability.[16]

  • It is also susceptible to base-catalyzed hydrolysis , though to a lesser extent within the tested timeframe.[17]

  • The compound is relatively stable against oxidation and dry heat , indicating good intrinsic stability in the absence of water and strong reagents.

  • The appearance of a major degradant at a Relative Retention Time (RRT) of 0.75 under both acidic and basic conditions strongly suggests it is a common hydrolysis product. MS data would be used to confirm its identity as the corresponding carboxylic acid or amine.

Conclusion

The thermal stability of this compound is robust under solid-state thermal and oxidative stress. However, it demonstrates a clear susceptibility to hydrolysis, particularly under acidic conditions. A systematic investigation using TGA, DSC, and a comprehensive forced degradation study coupled with a validated stability-indicating HPLC method is essential to fully characterize its stability profile. This in-depth understanding allows for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and ensures the delivery of a safe and high-quality product.

References

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The Solubility of WS-23: A Comprehensive Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,2,3-trimethyl-2-isopropylbutanamide, commonly known as WS-23, has emerged as a leading synthetic cooling agent, prized for its clean, intense, and long-lasting cooling sensation without the minty aroma or taste associated with menthol.[1][2] Its broad applicability in pharmaceuticals, oral care, food and beverage, and cosmetic industries is, however, fundamentally governed by its solubility in various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility of WS-23 in different solvents, discusses the underlying physicochemical principles, and presents a detailed, field-proven experimental protocol for its precise determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the formulation and delivery of this potent cooling agent.

Introduction to WS-23: A Modern Cooling Sensate

WS-23, with the chemical formula C10H21NO, is a white crystalline solid at room temperature.[3][4] Unlike traditional cooling agents like menthol, WS-23 activates the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is responsible for the perception of cold, without imparting any flavor or odor.[2] This flavor neutrality is a significant advantage in product formulation, allowing for the addition of a cooling effect without altering the product's taste profile.[2] Furthermore, WS-23 is noted for its high thermal stability, withstanding temperatures up to 200°C, making it suitable for processes like baking.[5][6]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of WS-23 is crucial for predicting its behavior in different formulation matrices.

PropertyValueSource(s)
Chemical Name N,2,3-trimethyl-2-isopropylbutanamide[4]
CAS Number 51115-67-4[6][7]
Molecular Formula C10H21NO[4][8]
Molecular Weight 171.28 g/mol [4][8]
Appearance White crystalline solid/powder[3][4]
Melting Point 60-64 °C[5][7]
Boiling Point 233-234 °C[4][7]
logP (o/w) 2.301 (estimated)[7]

The Science of Solubility: "Like Dissolves Like"

The solubility of a compound is a thermodynamic equilibrium, representing the maximum amount of solute that can dissolve in a solvent at a given temperature and pressure.[9] The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[10]

The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.[10] The overall energy change of this process, dictated by enthalpy and entropy, determines the extent of solubility.[11] For organic molecules like WS-23, the interplay between its non-polar hydrocarbon structure and the polar amide functional group dictates its solubility profile across a range of solvents.

Mechanism of TRPM8 Activation

The cooling sensation of WS-23 is elicited through its interaction with the TRPM8 receptor, a non-selective cation channel primarily expressed in sensory neurons.

TRPM8_Activation WS23 WS-23 Molecule TRPM8 TRPM8 Receptor (Closed State) WS23->TRPM8 Binds to receptor TRPM8_Open TRPM8 Receptor (Open State) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Neuron Sensory Neuron Depolarization Ca_Influx->Neuron Signal Signal to Brain Neuron->Signal Sensation Sensation of Cold Signal->Sensation

Caption: Simplified signaling pathway of WS-23 inducing a cooling sensation via TRPM8 activation.

Solubility Profile of WS-23

While precise, quantitative solubility data for WS-23 across a wide range of solvents is not extensively published, a general understanding of its solubility can be derived from available literature and its chemical structure.

Aqueous Solubility

WS-23 is generally described as being sparingly or slightly soluble in water.[1][3][6][12] This limited aqueous solubility is attributed to the molecule's significant non-polar hydrocarbon backbone, which outweighs the polarity of the single amide group.

  • An estimated solubility in water at 25°C is approximately 459.1 mg/L .[7]

  • Another source states a water solubility of approximately 0.7% .[13]

For many aqueous-based formulations, the use of a co-solvent is often necessary to achieve the desired concentration of WS-23.

Organic Solvent Solubility

WS-23 exhibits good solubility in a variety of common organic solvents, a characteristic that is leveraged in numerous applications.

SolventQualitative SolubilityQuantitative Data (if available)Source(s)
Ethanol SolubleReadily dissolves[8]
Propylene Glycol (PG) SolubleReadily dissolves[5][8][12]
Vegetable Glycerin (VG) Less soluble than in PG-General knowledge
Triacetin Likely soluble--
Oils (e.g., MCT) SolubleCan dissolve in any type of oil[14]

It is important to note that for water-based formulations, WS-23 is often pre-dissolved in a suitable organic solvent like propylene glycol or ethanol before being incorporated into the final product to ensure uniform distribution.[2]

Experimental Determination of WS-23 Solubility: A Validated Protocol

Given the variability in reported solubility data and the diverse range of potential solvent systems, an in-house determination of WS-23 solubility is often necessary for precise formulation development. The following section outlines a robust, self-validating experimental workflow based on the shake-flask method, a widely accepted technique for solubility measurement.[15]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid solute (WS-23) in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.

Experimental Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation Prep_Solvent Prepare Solvent System Add_WS23 Add Excess WS-23 to Solvent Prep_Solvent->Add_WS23 Agitate Agitate at Constant Temperature (e.g., 24-72 hours) Add_WS23->Agitate Centrifuge Centrifuge to Pellet Solid Agitate->Centrifuge Filter Filter Supernatant (e.g., 0.45 µm PTFE filter) Centrifuge->Filter Dilute Dilute Saturated Solution Filter->Dilute Quantify Quantify WS-23 Concentration (e.g., GC-MS, HPLC) Dilute->Quantify Calculate Calculate Solubility (e.g., mg/mL or g/100mL) Quantify->Calculate

Caption: Experimental workflow for determining the solubility of WS-23 using the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • WS-23 (purity >99%)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Test Solutions:

    • Accurately weigh an excess amount of WS-23 into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the solvent of interest to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Separation of Saturated Solution:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to further pellet the undissolved WS-23.

    • Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification of WS-23:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration of WS-23 within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated GC-MS or HPLC method. A calibration curve prepared with known concentrations of WS-23 in the same solvent should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of WS-23 in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Conclusion

The solubility of WS-23 is a critical parameter that dictates its successful incorporation into a wide array of consumer and pharmaceutical products. While it exhibits limited solubility in aqueous systems, its excellent solubility in common organic solvents like ethanol and propylene glycol provides formulators with versatile options for its delivery. For novel or complex solvent systems where published data is unavailable, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for determining the precise solubility of WS-23. A thorough understanding and accurate measurement of its solubility are paramount for ensuring product stability, efficacy, and the desired sensory experience.

References

  • Symrise. (n.d.). Symcool® Cooling Agents.
  • The Good Scents Company. (n.d.). WS-23 2-isopropyl-N,2,3-trimethylbutyramide.
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An In-depth Technical Guide to 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23): Molecular Structure and Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-N,2,3-trimethylbutanamide, widely known as WS-23, is a synthetic cooling agent that has garnered significant interest across the pharmaceutical, food, and consumer goods industries. Unlike menthol, the traditional cooling agent, WS-23 provides a clean, intense, and long-lasting cooling sensation without an accompanying minty aroma or taste. This unique sensory profile, coupled with its favorable physicochemical properties, has positioned WS-23 as a versatile molecule for a wide range of applications. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, physiological activity, and toxicological profile of WS-23. We delve into its mechanism of action as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel and explore the current understanding of its structure-activity relationship. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of sensory-active compounds.

Introduction: The Rise of a Novel Cooling Agent

The sensation of cooling is a critical sensory attribute in a vast array of products, from oral care and confectionery to topical analgesics and respiratory aids. For decades, l-menthol, a naturally derived cyclic terpene alcohol, has been the cornerstone of cooling technology. However, its strong minty odor and taste, along with a burning or irritating sensation at higher concentrations, have limited its application in products where flavor neutrality is desired.

This limitation spurred the development of synthetic cooling agents, a quest that led to the discovery of this compound (WS-23) by Wilkinson Sword in the 1970s.[1] WS-23 is an acyclic carboxamide that delivers a potent and sustained cooling effect, primarily perceived at the front of the mouth and tongue, without the characteristic minty notes of menthol.[2][3] Its superior sensory profile and thermal stability have made it an increasingly popular choice for formulators seeking to impart a refreshing coolness without compromising the primary flavor of their products.[4][5][6]

Molecular Structure and Physicochemical Properties

The unique sensory and functional characteristics of WS-23 are a direct consequence of its molecular architecture. A thorough understanding of its structure and physicochemical properties is fundamental to its effective application and further development.

Chemical Identity
  • IUPAC Name: N,2,3-Trimethyl-2-isopropylbutanamide[4][7]

  • CAS Number: 51115-67-4[7][8]

  • Synonyms: WS-23, 2-Isopropyl-N,2,3-trimethylbutyramide, Methyl diisopropyl propionamide, Cooling Sensate WS-23[7][8]

  • Molecular Formula: C₁₀H₂₁NO[7]

  • Molecular Weight: 171.28 g/mol [7]

Physicochemical Data

The physicochemical properties of WS-23 are summarized in the table below. Its solid, crystalline nature at room temperature, coupled with its solubility in common organic solvents, dictates its handling and formulation requirements.

PropertyValueReference(s)
Appearance White crystalline solid/powder[2][4][9]
Odor Mild cooling, slight mentholic[2][9]
Melting Point 60-64 °C[2][6]
Boiling Point 233-234 °C (at 760 mmHg)[2]
Solubility Sparingly soluble in water; Soluble in ethanol and propylene glycol[2][4]
Flash Point >100 °C[9]
logP (o/w) 2.301 (estimated)[2]

Synthesis of this compound

The synthesis of WS-23 has been approached through several routes, with the goal of achieving high purity and yield in a cost-effective manner. The most commonly cited methods involve the formation of the core butanamide structure through nitrile chemistry.

Synthetic Pathway Overview

A prevalent synthetic route involves a two-step process starting from propionitrile. This method is outlined in the diagram below.

G Propionitrile Propionitrile Intermediate 2,3-Dimethyl-2-isopropylbutyronitrile Propionitrile->Intermediate Alkylation Bromopropane 2-Bromopropane Bromopropane->Intermediate WS23 This compound (WS-23) Intermediate->WS23 Amidation (with H₂SO₄ catalyst) Methanol Methanol Methanol->WS23

Caption: General synthetic pathway for WS-23.

Experimental Protocol: Two-Step Synthesis

The following protocol is a representative example of the synthesis of WS-23.

Step 1: Alkylation to form 2,3-Dimethyl-2-isopropylbutyronitrile

  • In a suitable reaction vessel, propionitrile is reacted with 2-bromopropane in the presence of a strong base, such as sodium amide, in an inert solvent like liquid ammonia or an ether.

  • The reaction mixture is typically stirred at low temperatures to control the exothermic nature of the reaction.

  • Upon completion, the reaction is quenched, and the intermediate, 2,3-dimethyl-2-isopropylbutyronitrile, is isolated and purified through extraction and distillation.

Step 2: Amidation to form this compound

  • The purified 2,3-dimethyl-2-isopropylbutyronitrile is then reacted with methanol in the presence of a strong acid catalyst, most commonly concentrated sulfuric acid.[8]

  • The reaction is heated under reflux for several hours to drive the amidation process.

  • The reaction mixture is then cooled, neutralized with a base (e.g., sodium bicarbonate), and the crude WS-23 is extracted with an organic solvent.

  • The final product is purified by recrystallization to yield a white crystalline solid.

A Chinese patent describes a similar process where 2,2-isopropylpropionitrile and an alcohol are reacted in the presence of an acid gas in an autoclave. The resulting ester is then reacted with an amine and a basic catalyst to yield the final product.

Physiological Activity and Mechanism of Action

The primary physiological effect of WS-23 is the induction of a cooling sensation. This is achieved through its interaction with specific thermosensitive ion channels in the peripheral nervous system.

The Role of TRPM8

The cooling sensation elicited by WS-23 is mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[10] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons. It is activated by cold temperatures (in the range of 8-28°C) and by cooling compounds such as menthol and icilin.

Upon binding to TRPM8, WS-23 induces a conformational change in the channel, leading to its opening and an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This influx depolarizes the cell membrane, generating an action potential that is transmitted to the brain and interpreted as a sensation of cold.

G WS23 WS-23 TRPM8 TRPM8 Channel (Closed) WS23->TRPM8 Binds to receptor TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Neuron Sensory Neuron TRPM8_Open->Neuron Cation Influx (Ca²⁺, Na⁺) Brain Brain Neuron->Brain Action Potential Sensation Cooling Sensation Brain->Sensation Interpretation

Sources

Methodological & Application

Application Note: Protocol for the Preparation of 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23) Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the solubilization and preparation of 2-Isopropyl-N,2,3-trimethylbutanamide, also known as the cooling agent WS-23, for use in a variety of in vitro assays. Proper preparation of stock and working solutions is a foundational requirement for generating accurate, reproducible, and meaningful experimental data.[1] This guide outlines the critical physicochemical properties of WS-23, provides a rationale for solvent selection, and details step-by-step procedures for creating high-concentration stock solutions and subsequent working dilutions. Best practices for quality control, storage, and the design of appropriate vehicle controls are also discussed to ensure the scientific integrity of downstream applications.

Introduction: The Importance of a Validated Dissolution Protocol

This document serves as an authoritative guide for researchers, scientists, and drug development professionals, providing a robust, self-validating framework for the dissolution of WS-23 to ensure experimental reliability.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the first step in developing a successful dissolution protocol.[1] WS-23 is a white crystalline solid with key properties summarized in the table below.[5][6][8] Its negligible water solubility and good solubility in organic solvents are the primary determinants for the procedures outlined in this guide.

PropertyValue / DescriptionSource(s)
Synonyms WS-23, N,2,3-Trimethyl-2-isopropylbutanamide[9][10]
CAS Number 51115-67-4[9][10][11]
Molecular Formula C₁₀H₂₁NO[9][10][12]
Molecular Weight 171.28 g/mol [9][10]
Appearance White crystalline solid with a cool, minty aroma[5][6][8]
Melting Point 58-64 °C[2][5][6][13]
Water Solubility Insoluble / Slightly Soluble[5][6]
Organic Solvent Solubility Soluble in ethanol, propylene glycol, diethyl ether, and hydrocarbons.[5][6][5][6]
Specifically soluble in DMSO (up to 25 mg/mL) and ethanol (up to 20 mg/mL).

Solvent Selection: Rationale and Recommendations

The choice of solvent is dictated by two primary factors: the compound's solubility and the solvent's compatibility with the downstream biological assay.[1] For hydrophobic compounds like WS-23, an organic solvent is necessary to create a high-concentration primary stock solution, which can then be diluted into aqueous assay media.

Primary Solvent Recommendation: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing WS-23 stock solutions. It is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery and life science research.[14][15]

Advantages of DMSO:

  • High Solubilizing Power: Effectively dissolves WS-23 at high concentrations.

  • Miscibility: Fully miscible with water and cell culture media, facilitating the preparation of working solutions.[14]

  • Low Volatility: A high boiling point (189 °C) prevents evaporation and concentration changes in the stock solution at room temperature.[15]

The Criticality of Solvent Concentration in Assays

While DMSO is an excellent solvent, it is not biologically inert. At certain concentrations, DMSO can impact cell viability, proliferation, differentiation, and even gene expression, potentially confounding experimental results.[14][15][16][17]

  • Cytotoxicity: Many cell lines exhibit toxicity when the final DMSO concentration exceeds 1%.[16][18] Some sensitive cell types can be affected by concentrations as low as 0.5%.[15][17]

  • Pleiotropic Effects: Even at non-toxic concentrations (e.g., 0.1-0.5%), DMSO can have biological effects, such as stimulating cell growth or differentiation.[14][16]

Therefore, a critical aspect of experimental design is to determine the highest tolerable DMSO concentration for the specific cell line or assay system being used and to maintain this concentration across all treatments, including the vehicle control.

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solvent and determining the final assay concentration.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Assay Compatibility & Dilution Start Start: WS-23 Powder Solubility Assess Solubility Data (Water: Insoluble, Organic: Soluble) Start->Solubility SelectDMSO Select Primary Solvent: Anhydrous DMSO Solubility->SelectDMSO PrepareStock Prepare High-Concentration Primary Stock (e.g., 100 mM in DMSO) SelectDMSO->PrepareStock ToxTest Determine Max Tolerable Solvent Conc. for Assay (e.g., Vehicle Toxicity Test) PrepareStock->ToxTest Proceed to Assay Setup SetFinalConc Set Final Solvent Conc. (e.g., ≤0.5% DMSO) for ALL conditions ToxTest->SetFinalConc Dilute Perform Serial Dilutions into Final Assay Medium SetFinalConc->Dilute RunAssay Run In Vitro Assay Dilute->RunAssay

Caption: Solvent selection and dilution workflow for WS-23.

Experimental Protocol: Preparation of WS-23 Solutions

This protocol details the steps for preparing a 100 mM primary stock solution in DMSO, followed by dilution to a final working concentration for a typical cell-based assay.

Materials and Equipment
  • This compound (WS-23) powder (CAS 51115-67-4)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials with Teflon-lined screw caps[19]

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile cell culture medium or assay buffer

Protocol 1: Preparation of 100 mM Primary Stock Solution in DMSO
  • Calculation:

    • The molecular weight of WS-23 is 171.28 g/mol .

    • To prepare a 100 mM (0.1 M) solution, you need 0.1 moles per liter, or 17.128 g/L, which equals 17.128 mg/mL.

    • Action: Weigh out 17.13 mg of WS-23 powder.

  • Dissolution:

    • Action: Carefully transfer the weighed 17.13 mg of WS-23 into a sterile amber glass vial.

    • Action: Add 1.0 mL of anhydrous DMSO to the vial.

    • Scientist's Note: Using anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds and affect long-term stability.[20]

  • Mixing:

    • Action: Secure the cap tightly and vortex the solution at medium-high speed for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particulates remain. Gentle warming in a 37°C water bath can aid dissolution if needed.[20]

  • Sterilization (Optional but Recommended):

    • Action: For cell-based assays requiring strict sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber vial.

    • Scientist's Note: Ensure the filter material is compatible with DMSO (e.g., PTFE). This step removes any potential microbial contamination from the powder or handling.

  • Aliquoting and Storage:

    • Action: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes.

    • Action: Clearly label each aliquot with the compound name, concentration (100 mM in DMSO), and preparation date.

    • Action: Store the aliquots at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles and light exposure.[21]

Protocol 2: Preparation of a 100 µM Working Solution

This section describes the preparation of a final 100 µM WS-23 working solution in cell culture medium, ensuring the final DMSO concentration is 0.1%.

  • Intermediate Dilution (1:100):

    • Action: Briefly centrifuge the 100 mM primary stock tube to collect the solution at the bottom.

    • Action: Dilute the 100 mM primary stock 1:100 in sterile cell culture medium to create a 1 mM intermediate stock. For example, add 5 µL of the 100 mM stock to 495 µL of medium.

    • Action: Vortex immediately and thoroughly to prevent precipitation.

  • Final Working Dilution (1:10):

    • Action: Dilute the 1 mM intermediate stock 1:10 in the final volume of cell culture medium to achieve the 100 µM working concentration. For example, add 100 µL of the 1 mM intermediate stock to 900 µL of medium in the well of a culture plate.

    • Final Concentration Check: The final DMSO concentration in the well will be 0.1% (a 1:1000 dilution of the original DMSO stock).

Vehicle Control Preparation
  • Action: Prepare a vehicle control by performing the same two-step dilution using only DMSO (without WS-23) into the cell culture medium. This ensures that any observed effects are due to the compound and not the solvent. The final DMSO concentration in the vehicle control must be identical to the experimental conditions (0.1% in this example).

Solution Preparation and Quality Control Workflow

Caption: Step-by-step workflow for WS-23 solution preparation and QC.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Compound precipitates upon dilution into aqueous medium. The compound's solubility limit in the final medium is exceeded. The dilution was too rapid or mixing was insufficient.Perform a two-step or multi-step serial dilution as described in the protocol. Vortex immediately and vigorously after adding the compound to the aqueous medium. Consider using a different co-solvent if the issue persists, though this requires re-validation.[22]
Inconsistent results between experiments. Degradation of the stock solution due to multiple freeze-thaw cycles. Evaporation of solvent from the stock vial. Inaccurate pipetting.Always use single-use aliquots to avoid freeze-thaw cycles.[21] Ensure stock solution caps are sealed tightly.[19] Regularly calibrate pipettes.
High background or toxicity in the vehicle control group. The final DMSO concentration is too high for the cell line. The DMSO is not of a high purity/cell culture grade.Perform a dose-response curve for DMSO alone to determine the non-toxic concentration range for your specific assay (e.g., 0.05% to 1%).[15][17] Always use high-purity, sterile-filtered DMSO.

Conclusion

The protocol described herein provides a validated and reliable method for dissolving this compound (WS-23) for in vitro research. By utilizing high-purity DMSO for the primary stock and adhering to a careful serial dilution strategy, researchers can achieve accurate and consistent compound concentrations in their final assays. The cornerstone of this protocol is the principle of maintaining a constant, low, and non-interfering final solvent concentration across all experimental and control groups. Adherence to these guidelines will enhance data quality, ensure reproducibility, and contribute to the overall integrity of scientific findings.

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Application Notes & Protocols: WS-23 in Topical Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of WS-23, a synthetic cooling agent, in topical pharmaceutical formulations. We will explore its mechanism of action, key physicochemical properties, and potential therapeutic applications. Detailed protocols for formulation development and in vitro characterization are provided to enable successful incorporation of WS-23 into novel drug delivery systems.

Introduction to WS-23

N,2,3-Trimethyl-2-isopropylbutanamide, commonly known as WS-23, is a high-performance synthetic cooling agent. Unlike menthol, its traditional counterpart, WS-23 provides a potent and prolonged cooling sensation without an accompanying minty odor or flavor.[1][2][3] This unique characteristic makes it an exceptionally versatile excipient for pharmaceutical formulations where sensory neutrality is paramount.[1][2] Its ability to induce a cooling effect without causing irritation, burning, or stinging sensations associated with menthol further enhances its suitability for topical applications.[2][4] Initially popularized in the food, beverage, and cosmetic industries, the properties of WS-23 present a compelling case for its use in topical pharmaceuticals to modulate sensory perception, alleviate discomfort, and enhance patient compliance.[2][5][6]

Mechanism of Action: TRPM8 Activation

The cooling sensation imparted by WS-23 is not a result of actual temperature reduction but a sensory illusion mediated by the nervous system.[7] WS-23 acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[7][8] TRPM8 is a non-selective cation channel predominantly expressed in the peripheral sensory neurons responsible for detecting cold temperatures.[9][10][11]

The activation sequence is as follows:

  • Binding: WS-23 binds to the TRPM8 receptor on the nerve ending.

  • Channel Opening: This binding event triggers a conformational change in the TRPM8 protein, opening the ion channel.

  • Cation Influx: The open channel allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[9][11]

  • Depolarization & Signal: This influx depolarizes the neuron, generating an action potential.

  • Brain Interpretation: The signal travels to the brain, which interprets it as a sensation of cold.[9]

This mechanism is particularly relevant for therapeutic applications. By activating TRPM8, WS-23 can produce a counter-irritant effect, leading to the desensitization of peripheral nociceptors (pain receptors), which results in analgesia.[9] This makes TRPM8 agonists a promising non-opioid alternative for managing localized and neuropathic pain.[9][11]

TRPM8_Pathway TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Ca_Na Ca²⁺ / Na⁺ Influx Neuron Neuron Interior Signal Action Potential (Signal to Brain) WS23 WS-23 Molecule WS23->TRPM8 Ca_Na->Neuron Sensation Cooling Sensation & Analgesia Signal->Sensation Interpreted as Workflow cluster_dev Formulation Development cluster_char In Vitro Characterization cluster_eval Performance Evaluation P1 Protocol 1: Formulation of WS-23 Hydrogel P2 Protocol 2: Physicochemical Characterization P1->P2 Characterize Formulation P3 Protocol 3: In Vitro Release Testing (IVRT) P2->P3 Assess Drug Release Profile Eval Data Analysis & Performance Assessment P3->Eval Evaluate Release Kinetics

Fig. 2: Experimental workflow for WS-23 topical formulation.
Protocol 1: Formulation of a 1.0% w/w WS-23 Hydrogel

Objective: To prepare a stable, homogenous, and aesthetically pleasing hydrogel containing 1.0% w/w WS-23.

Materials:

  • WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide)

  • Carbopol® 940 (Carbomer)

  • Propylene Glycol (PG)

  • Triethanolamine (TEA)

  • Phenoxyethanol (Preservative)

  • Purified Water

Equipment:

  • Analytical Balance

  • Overhead Stirrer with Propeller Blade

  • Beakers

  • pH Meter

Table 2: Example Hydrogel Formulation Composition

IngredientFunction% w/w
Phase A
WS-23Active Cooling Agent1.00
Propylene GlycolSolvent, Penetration Enhancer15.00
PhenoxyethanolPreservative0.50
Phase B
Carbopol® 940Gelling Agent1.00
Purified WaterVehicle82.00
Phase C
TriethanolamineNeutralizing Agentq.s. (to pH 6.0-6.5)
Total 100.00

Methodology:

  • Phase A Preparation (WS-23 Solubilization):

    • Accurately weigh and add Propylene Glycol and Phenoxyethanol to a beaker.

    • Slowly add the WS-23 powder while stirring until fully dissolved. Gentle warming (to ~40°C) can be used to expedite dissolution.

    • Scientist's Note: This pre-solubilization step is critical to prevent WS-23 crystals from precipitating in the final aqueous gel, ensuring homogeneity.

  • Phase B Preparation (Carbomer Dispersion):

    • In a separate, larger beaker, add the purified water.

    • Begin stirring the water with an overhead stirrer to create a vortex.

    • Slowly sprinkle the Carbopol® 940 powder into the vortex to avoid clumping. Continue stirring until the polymer is fully hydrated and the dispersion is free of lumps.

    • Scientist's Note: Proper dispersion of the gelling agent is essential for achieving a smooth and clear final product. Insufficient hydration will result in a lumpy, aesthetically poor gel.

  • Combining Phases:

    • Slowly add the WS-23 solution (Phase A) to the Carbopol dispersion (Phase B) under continuous stirring. Mix until the mixture is uniform.

  • Neutralization (Gel Formation):

    • While monitoring the pH, add Triethanolamine (Phase C) dropwise to the mixture.

    • As the pH approaches 6.0, the viscosity will increase dramatically as the Carbopol polymer is neutralized and forms a cross-linked gel network.

    • Continue adding TEA until a target pH of 6.0-6.5 is achieved. Avoid vigorous stirring at this stage to prevent air entrapment.

    • Scientist's Note: The neutralization step is the key to gel formation. The target pH range ensures optimal viscosity and skin compatibility.

  • Finalization:

    • Allow the gel to rest for several hours to allow any entrapped air bubbles to escape.

    • Package in an appropriate airtight container.

Protocol 2: Physicochemical Characterization

Objective: To ensure the quality, stability, and patient acceptability of the formulated hydrogel.

Tests & Methods:

  • Appearance: Visually inspect the gel for clarity, color, homogeneity, and the presence of any particulate matter.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the gel. The acceptable range is typically 5.5-7.0 for topical products.

  • Viscosity: Measure the viscosity using a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle at a controlled temperature (25°C). This is a critical parameter for spreadability and retention on the skin.

  • Spreadability: Place a known amount (e.g., 0.5 g) of the gel on a glass slide. Place another slide on top and apply a standard weight (e.g., 100 g) for 1 minute. Measure the diameter of the spread circle. A larger diameter indicates better spreadability.

  • Homogeneity/Content Uniformity: Collect samples from different parts of the batch (top, middle, bottom) and analyze for WS-23 content using a validated analytical method (e.g., HPLC). The variation should be within acceptable limits (e.g., ±5%).

Protocol 3: In Vitro Release Testing (IVRT)

Objective: To measure the rate of release of WS-23 from the hydrogel formulation. IVRT is a crucial tool for performance testing, quality control, and demonstrating product sameness between different batches or formulations. [12][13] Equipment:

  • Franz Diffusion Cell System [14][15][16]* Synthetic Membrane (e.g., Strat-M® or Polysulfone)

  • Receptor Medium (e.g., Phosphate Buffered Saline with a surfactant to ensure sink conditions)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • System Preparation:

    • Assemble the Franz diffusion cells. The receptor chamber is filled with pre-warmed (32°C), degassed receptor medium and stirred continuously. [17] * Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped underneath. [17] * Allow the system to equilibrate to 32±1 °C to mimic skin surface temperature. [17]

  • Dosing:

    • Apply a finite dose (e.g., 300 mg) of the WS-23 hydrogel evenly onto the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the sampling arm of the receptor chamber. [14][17] * Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions. [17]

  • Analysis:

    • Analyze the collected samples for WS-23 concentration using a validated HPLC method.

  • Data Interpretation:

    • Calculate the cumulative amount of WS-23 released per unit area (µg/cm²) at each time point, correcting for sample removal.

    • Plot the cumulative amount released versus the square root of time. The slope of the linear portion of this plot is the release rate (K).

    • Scientist's Note: Per FDA guidance (SUPAC-SS), IVRT is a sensitive method for comparing semisolid formulations. [18][19]The release profile is a critical performance characteristic that is highly dependent on the formulation's composition and microstructure. [12]

Safety & Toxicological Profile

WS-23 is generally recognized as safe (GRAS) for its intended use in food and cosmetic applications by regulatory bodies like the FDA and EFSA. [5][6][7][20]Toxicological assessments indicate a favorable safety profile for topical use, with low potential for dermal toxicity or irritation when used at recommended concentrations. [5][7]Acute inhalation studies in rats showed no mortality or behavioral signs of toxicity at tested levels. [21]However, as with any excipient, formulators must adhere to established safety guidelines and conduct appropriate safety assessments for their final pharmaceutical formulation. [22]Long-term inhalation effects are still under investigation, which is a consideration for sprayable topical products. [7][23]

Conclusion

WS-23 is a highly effective and versatile cooling agent with significant potential in topical pharmaceutical development. Its unique sensory profile, favorable physicochemical properties, and established mechanism of action make it an excellent candidate for creating innovative formulations for pain, itch, and inflammation. The protocols outlined in this guide provide a robust framework for formulators to harness the benefits of WS-23, paving the way for next-generation therapeutic products with enhanced efficacy and patient experience.

References

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Application Notes: Incorporating 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Role of WS-23 in Cellular Research

2-Isopropyl-N,2,3-trimethylbutanamide, widely known as Cooling Agent WS-23, is a potent synthetic cooling compound valued for its clean, prolonged cooling sensation without the minty aroma or taste associated with menthol.[1][2] In the context of cellular and molecular biology, WS-23 serves as a specific and valuable tool for investigating sensory pathways, particularly those related to thermosensation.

Its primary mechanism of action involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][3] TRPM8 is a nonselective cation channel that functions as the principal sensor for cool and cold temperatures in the peripheral nervous system.[4][5] When WS-23 binds to the TRPM8 receptor, it induces a conformational change, opening the channel and allowing an influx of cations, primarily Ca²⁺ and Na⁺.[1][6] This influx depolarizes the cell and mimics the physiological response to cold stimuli, making WS-23 an excellent pharmacological tool for studying TRPM8 function in various cell types.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper methods for solubilizing, incorporating, and validating the activity of WS-23 in standard cell culture workflows.

Physicochemical Properties and Handling

A thorough understanding of the properties of WS-23 is critical for its effective use in cell culture.

PropertyValueSource(s)
Synonyms WS-23, N,2,3-Trimethyl-2-isopropylbutanamide[1][7]
Molecular Formula C₁₀H₂₁NO[3][8]
Molecular Weight 171.28 g/mol [8][9]
Appearance White crystalline solid/powder[1][10]
Melting Point 60-64°C[7][11]
Solubility Soluble in Ethanol, DMSO, Propylene Glycol; Slightly soluble in water[12][13][14]
Stability Stable under normal temperatures and pressures; heat-resistant up to 200°C[10][15]

Storage and Handling: WS-23 powder should be stored at room temperature in a dry, tightly sealed container, protected from light.[11] Stock solutions, once prepared, should be stored at -20°C for long-term use.

Protocol 1: Preparation of WS-23 Stock Solution

The low aqueous solubility of WS-23 necessitates the use of an organic solvent to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.[12] Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for both polar and nonpolar compounds and its miscibility with aqueous culture media.[16]

Materials:

  • This compound (WS-23) powder (≥98% purity)[8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Determine Required Concentration: Decide on the desired stock concentration. A 100 mM stock is often convenient for subsequent dilutions.

  • Weigh WS-23: In a sterile microcentrifuge tube, accurately weigh the required amount of WS-23 powder.

    • Calculation Example for 1 mL of 100 mM Stock:

      • Molecular Weight = 171.28 g/mol

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass = 0.1 mol/L x 0.001 L x 171.28 g/mol = 0.017128 g = 17.13 mg

  • Solubilization: Add the appropriate volume of cell culture-grade DMSO to the tube containing the WS-23 powder.

  • Dissolve: Vortex the solution thoroughly until all the crystalline powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container. This step is crucial to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Protocol 2: Incorporation into Cell Culture Media

This protocol details the dilution of the WS-23 stock solution into your complete cell culture medium to achieve the desired final working concentration.

Causality Behind Experimental Choices:

  • Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the WS-23, but without the compound itself. This allows researchers to distinguish the effects of WS-23 from any potential effects of the solvent on cell health and function.[16]

  • Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept as low as possible, typically ≤ 0.1%, as higher concentrations can be cytotoxic or induce unintended cellular responses.[16]

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the WS-23 stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium.

    • Calculation Example for 100 µM final concentration in 10 mL media, from a 100 mM stock:

      • Use the M1V1 = M2V2 formula.

      • (100,000 µM) * V1 = (100 µM) * (10 mL)

      • V1 = (100 * 10) / 100,000 = 0.01 mL = 10 µL

  • Prepare Medicated Media: Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.

  • Add WS-23: Aseptically add the calculated volume (10 µL in the example) of the WS-23 stock solution to the pre-warmed medium.

  • Mix Thoroughly: Immediately mix the medium by gentle swirling or pipetting to ensure homogenous distribution of the compound. Avoid vigorous shaking to prevent protein denaturation.

  • Prepare Vehicle Control Medium: In a separate container of pre-warmed medium, add the same volume of pure DMSO (10 µL in the example) to serve as the vehicle control.

  • Apply to Cells: Remove the existing medium from your cell cultures and replace it with the freshly prepared WS-23-containing medium or the vehicle control medium.

  • Incubate: Return the cells to the incubator for the desired treatment period.

G cluster_prep Protocol 1: Stock Solution cluster_media Protocol 2: Media Incorporation weigh Weigh WS-23 Powder dissolve Dissolve in DMSO weigh->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize store Aliquot & Store at -20°C sterilize->store thaw Thaw Stock Aliquot store->thaw Begin Experiment dilute Dilute Stock into Medium thaw->dilute warm_media Warm Culture Medium warm_media->dilute mix Mix Gently dilute->mix apply Apply to Cells mix->apply

Figure 1. Workflow for the preparation and incorporation of WS-23 into cell culture media.

Protocol 3: Validation of WS-23 Activity via Calcium Imaging

The most direct method to validate the bioactivity of WS-23 in a cellular context is to measure its ability to activate TRPM8, leading to an increase in intracellular calcium ([Ca²⁺]i).[17] This can be achieved using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-8) in cells endogenously or heterologously expressing TRPM8 (e.g., HEK293-TRPM8 stable cell line).[17][18]

Materials:

  • Cells expressing TRPM8 (e.g., HEK293-TRPM8, dorsal root ganglion neurons)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader (e.g., FlexStation) or fluorescence microscope[17][18]

Procedure:

  • Cell Plating: Seed TRPM8-expressing cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[18]

  • Dye Loading: Prepare a loading solution of Fluo-8 AM (e.g., 2-4 µM) with 0.01-0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with fresh HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a period before adding the compound.

  • Compound Addition: Add the WS-23-containing buffer to the wells to achieve the desired final concentration. Simultaneously, add vehicle control to separate wells.

  • Data Acquisition: Immediately begin recording the change in fluorescence intensity over time. A rapid increase in fluorescence upon addition of WS-23 indicates a successful influx of calcium and confirms the compound's activity as a TRPM8 agonist.[19]

G cluster_pathway TRPM8 Activation Pathway WS23 WS-23 TRPM8 TRPM8 Channel (Inactive) WS23->TRPM8 Binds TRPM8_active TRPM8 Channel (Active) TRPM8->TRPM8_active Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_active->Ca_Influx Opens Channel Response Cellular Response (e.g., Depolarization) Ca_Influx->Response Triggers

Figure 2. Simplified signaling pathway of WS-23-mediated TRPM8 activation.

Protocol 4: Assessing Cytotoxicity with an MTT Assay

Before conducting extensive experiments, it is crucial to determine the concentration range at which WS-23 is non-toxic to your specific cell line. The MTT assay is a standard colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial reductase enzymes.[20]

Materials:

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[21][22]

  • Microplate reader (absorbance at 570-590 nm)[20]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of WS-23 concentrations (e.g., 1 µM to 1 mM) and a vehicle control for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilize Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

  • Measure Absorbance: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will allow you to determine the IC₅₀ (inhibitory concentration 50%) and establish a safe working concentration for your future experiments.

Conclusion and Best Practices

The successful incorporation of this compound (WS-23) into cell culture media hinges on proper solubilization, careful dilution to non-toxic working concentrations, and rigorous validation of its biological activity. By activating the TRPM8 ion channel, WS-23 provides a powerful and specific tool for researchers investigating thermosensation, ion channel physiology, and related drug discovery efforts. Adherence to the protocols outlined above, particularly the consistent use of vehicle controls and preliminary cytotoxicity testing, will ensure the generation of reliable, reproducible, and scientifically sound data.

References

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Application Note: WS-23 as a High-Fidelity Tool for Elucidating TRPM8 Channel Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: TRPM8, the Cellular Thermometer and Nociceptor

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily expressed in a subset of sensory neurons.[1] It serves as the principal molecular sensor for cold temperatures in mammals, activated by innocuous cooling (<28°C) and various chemical agonists.[2] Beyond its role in thermosensation, TRPM8 is implicated in a range of physiological and pathophysiological processes, including cold-induced analgesia, chronic pain, migraine, and certain types of cancer, making it a significant target for therapeutic development.[3]

TRPM8 gating is a complex, polymodal process influenced by voltage, temperature, and binding of chemical ligands.[3] A key characteristic of TRPM8, like many ion channels, is its kinetic behavior—the rates of its transitions between closed, open, and inactivated states. Understanding these kinetics is fundamental to deciphering its physiological function and for the rational design of novel modulators. The study of TRPM8 kinetics involves measuring parameters such as the rate of channel activation, deactivation, and desensitization upon prolonged exposure to a stimulus.

WS-23: A Synthetic Agonist for Precise Kinetic Interrogation

While natural compounds like (-)-menthol are canonical TRPM8 agonists, their utility in precise kinetic studies can be hampered by off-target effects and complex pharmacology. Menthol, for instance, is known to interact with other TRP channels, such as TRPA1 and TRPV3, at higher concentrations.[4] This necessitates the use of more selective and chemically defined tools.

WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) is a synthetic cooling agent that activates TRPM8.[1][2] Unlike menthol, WS-23 provides a cooling sensation without a distinct minty odor, a property stemming from its unique chemical structure.[4] Its synthetic nature ensures high purity and batch-to-batch consistency, which are critical for reproducible kinetic measurements. While generally considered less potent than menthol, its distinct pharmacological profile makes it an excellent tool for dissecting the specific mechanisms of TRPM8 gating.[4] By comparing the kinetic signatures induced by structurally diverse agonists like menthol and WS-23, researchers can gain deeper insights into the allosteric modulation of the TRPM8 channel.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing WS-23 to investigate the kinetics of the TRPM8 channel through patch-clamp electrophysiology and calcium imaging.

Core Principles of TRPM8 Kinetic Analysis

The activation of TRPM8 by an agonist like WS-23 is not instantaneous. The channel transitions through a series of conformational states from resting to open. The speed of these transitions can be quantified.

  • Activation Kinetics (τ_on): This parameter describes the rate at which the channel opens following the application of an agonist. A faster activation is represented by a smaller time constant (τ).

  • Deactivation Kinetics (τ_off): This measures the rate at which the channel closes upon removal of the agonist.

  • Desensitization: Upon prolonged exposure to an agonist, the TRPM8 channel response can decrease over time, a phenomenon known as desensitization.[1][5] This is often a calcium-dependent process involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6]

These kinetic parameters are crucial for understanding how TRPM8 encodes thermal and chemical information and for characterizing the mechanism of action of novel pharmacological agents.

Quantitative Data Summary: TRPM8 Agonists

The following table summarizes the potency (EC50) of WS-23 in comparison to other common TRPM8 agonists. Note that potency can vary depending on the expression system and experimental conditions.

AgonistChemical ClassExpression SystemPotency (EC50)Reference
WS-23 Acyclic CarboxamideHEK cells~44 µM[2]
Xenopus oocytes~1500 µM (1.5 mM)[2]
(-)-Menthol MonoterpenoidXenopus oocytes~196 µM[7]
CHO cells~101 µM
Melanoma cells~286 µM[2]
Icilin Synthetic Super-Cooling AgentCHO cells~125 nM
WS-12 p-Menthane CarboxamideHEK cells~193 nM[2]
Xenopus oocytes~12 µM[7]

Experimental Workflows and Protocols

I. Cell Line Preparation and Maintenance

For robust and reproducible results, a stable cell line expressing the TRPM8 channel of interest (e.g., human, rat, or mouse) is recommended. Human Embryonic Kidney (HEK293) cells are a commonly used and effective host for this purpose.

Protocol 1: Cell Culture

  • Culture Medium: Culture HEK293 cells stably expressing TRPM8 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 450 µg/mL Geneticin/G418).

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Plating for Experiments: For electrophysiology or calcium imaging, seed cells onto sterile glass coverslips (pre-coated with poly-L-lysine) 24-48 hours before the experiment to achieve 50-70% confluency.

II. Preparation of WS-23 Stock and Working Solutions

Due to its limited water solubility, WS-23 should be dissolved in an organic solvent to prepare a high-concentration stock solution.

Protocol 2: WS-23 Solution Preparation

  • Primary Stock Solution (e.g., 100 mM):

    • Accurately weigh the required amount of WS-23 powder.

    • Dissolve in 100% Dimethyl Sulfoxide (DMSO) to the desired concentration (e.g., 100 mM).

    • Vortex thoroughly until fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

    • Store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Prepare serial dilutions in the appropriate extracellular buffer to achieve the final desired concentrations.

    • Crucial: Ensure the final DMSO concentration in the experimental solution is below 0.5% (ideally ≤0.1%) to prevent solvent-induced effects on the cells. Always include a vehicle control (extracellular buffer with the same final DMSO concentration) in your experiments.

III. Kinetic Analysis using Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold standard for measuring ion channel kinetics, providing high-resolution temporal data on channel opening and closing.

Experimental Workflow: Patch-Clamp Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Plate TRPM8-HEK293 Cells on Coverslips prep_sol Prepare Extracellular/Intracellular Solutions & WS-23 dilutions prep_cells->prep_sol patch Establish Whole-Cell Configuration prep_sol->patch hold Hold Cell at -60 mV patch->hold apply Rapidly apply WS-23 via Perfusion System hold->apply record Record Inward Current apply->record washout Washout with Control Buffer record->washout fit_act Fit Activation Phase to Exponential Function (τ_on) record->fit_act record_deact Record Deactivation Current washout->record_deact measure_peak Measure Peak Current Amplitude record_deact->measure_peak fit_deact Fit Deactivation Phase to Exponential Function (τ_off) record_deact->fit_deact plot_dr Plot Dose-Response Curve measure_peak->plot_dr

Caption: Workflow for TRPM8 kinetic analysis using patch-clamp.

Protocol 3: Whole-Cell Patch-Clamp Recording

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber on an inverted microscope.

    • Continuously perfuse with extracellular solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Data Acquisition:

    • Obtain a giga-ohm seal on a single, healthy-looking cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Kinetic Measurement:

    • Activation: Using a rapid perfusion system, switch from the control extracellular solution to one containing the desired concentration of WS-23. Record the inward current as it develops.

    • Deactivation: After the current reaches a steady state, switch back to the control solution to wash out the WS-23. Record the current as it decays back to baseline.

    • Desensitization: For desensitization studies, apply WS-23 for a prolonged period (e.g., 60-120 seconds) and monitor the decay of the current from its peak.

  • Data Analysis:

    • Fit the activation phase of the current trace with a single or double exponential function to determine the activation time constant(s) (τ_on).

    • Similarly, fit the deactivation (washout) phase to determine the deactivation time constant(s) (τ_off).

    • Desensitization can be quantified by expressing the steady-state current as a percentage of the peak current.

IV. Kinetic Analysis using Ratiometric Calcium Imaging

Calcium imaging is a higher-throughput method to assess channel activation kinetics by measuring the influx of Ca2+ upon channel opening.

Experimental Workflow: Calcium Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Plate TRPM8-HEK293 Cells on Coverslips load_dye Load Cells with Fura-2 AM prep_cells->load_dye prep_sol Prepare WS-23 Working Solutions load_dye->prep_sol mount Mount Coverslip on Microscope prep_sol->mount baseline Record Baseline Fluorescence mount->baseline apply Add WS-23 Solution baseline->apply record Record Fluorescence Change Over Time apply->record calc_ratio Calculate 340/380 nm Ratio record->calc_ratio measure_peak Measure Peak Ratio Change calc_ratio->measure_peak fit_rise Fit Rising Phase to Determine Activation Rate calc_ratio->fit_rise plot_dr Plot Dose-Response Curve measure_peak->plot_dr

Caption: Workflow for TRPM8 kinetic analysis using calcium imaging.

Protocol 4: Fura-2 Calcium Imaging

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in the extracellular solution.

    • Incubate cells grown on coverslips in the loading buffer for 45-60 minutes at 37°C.

    • Wash the cells with extracellular solution for 15-20 minutes to allow for de-esterification of the dye.

  • Imaging Setup:

    • Mount the coverslip in a recording chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

    • Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.

  • Data Acquisition:

    • Record a stable baseline fluorescence ratio for 1-2 minutes.

    • Apply WS-23 at the desired concentration and continue recording the change in the 340/380 ratio, which reflects the intracellular calcium concentration.

  • Data Analysis:

    • The rate of the initial rise in the fluorescence ratio after agonist application can be used as a proxy for the activation kinetics.

    • Fit the rising phase of the response to a suitable function (e.g., a sigmoidal or exponential function) to extract a time constant or rate of activation.

    • Measure the peak response to construct dose-response curves.

Expected Outcomes and Interpretation

By employing these protocols, researchers can comprehensively characterize the kinetic profile of WS-23 on TRPM8 channels.

  • Dose-dependent kinetics: It is expected that higher concentrations of WS-23 will lead to faster activation rates (smaller τ_on) and potentially slower deactivation rates (larger τ_off).

  • Comparative Analysis: Comparing the kinetic parameters obtained for WS-23 with those for menthol or other agonists will reveal differences in their mechanisms of action. For example, an agonist that stabilizes the open state of the channel may exhibit a significantly slower deactivation rate.

  • Understanding Desensitization: WS-23's impact on desensitization can be compared to that of menthol. A compound that induces less desensitization could be a valuable tool for experiments requiring sustained channel activation.

Conclusion

WS-23 is a valuable and precise tool for investigating the complex kinetics of the TRPM8 channel. Its synthetic nature and distinct pharmacological profile allow for detailed studies of channel gating, activation, deactivation, and desensitization. The protocols outlined in this application note provide a robust framework for utilizing WS-23 in both high-resolution patch-clamp electrophysiology and higher-throughput calcium imaging assays. Such studies are essential for advancing our fundamental understanding of thermosensation and for the development of novel therapeutics targeting TRPM8.

References

  • TRPM8: The Cold and Menthol Receptor. In: TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Boca Raton (FL): CRC Press/Taylor & Francis; 2007.
  • Palkar, R., et al. (2015). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Pharmaceuticals (Basel), 8(2), 256-302.
  • Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. Science, 378(6619), eadd1268.
  • Rohacs, T., et al. (2011). TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. Journal of Neurophysiology, 105(5), 2431-2442.
  • Stein, R. J., et al. (2017). Activation, inactivation and deactivation kinetics of TRPM8 currents. The Journal of Physiology, 595(14), 4847-4865.
  • Chen, X., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology, 13, 893582.
  • Sherkheli, M. A., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 242-253.
  • Bodding, M., et al. (2007). TRPM8-mediated currents apart from the "classical" activation by cold and menthol. Cell Calcium, 42(6), 571-583.
  • Voets, T., et al. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels. Nature, 430(7001), 748-754.
  • Riera, C. E., et al. (2009). Voltage- and cold-dependent gating of single TRPM8 ion channels. The Journal of General Physiology, 134(2), 125-143.
  • Brauchi, S., et al. (2004). Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. Proceedings of the National Academy of Sciences, 101(43), 15494-15499.
  • Madrid, R., & de la Peña, E. (2024). The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons. bioRxiv.
  • McKemy, D. D. (2007). Scraping through the ice: uncovering the role of TRPM8 in cold transduction. Physiology, 22(3), 199-206.
  • Voets, T., et al. (2004). Menthol shifts the TRPM8 activation curve. Nature. ResearchGate.
  • Sherkheli, M. A., et al. (2007). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. Pakistan journal of pharmaceutical sciences, 21(4), 370-378.
  • Behrendt, H. J., et al. (2009). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. British journal of pharmacology, 157(8), 1435-1445.
  • González-Muñiz, R., & G-R-G, J. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(11), 5963.
  • Poulos, S., et al. (2021). Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain. Journal of Biological Chemistry, 297(3), 100994.

Sources

Formulating 2-Isopropyl-N,2,3-trimethylbutanamide for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Preclinical Formulation of 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23) for In Vivo Animal Studies

Introduction

This compound, commonly known as WS-23, is a synthetic cooling agent widely utilized in a variety of consumer products, including foods, beverages, cosmetics, and e-liquids, to impart a cooling sensation without a minty odor.[1][2] As its use becomes more prevalent, a thorough understanding of its pharmacokinetic and toxicological profile through well-designed animal studies is imperative.

A significant challenge in the preclinical evaluation of WS-23 is its physicochemical nature. It is a lipophilic compound with low aqueous solubility, a characteristic that can hinder its absorption and lead to variable systemic exposure, complicating the interpretation of in vivo data.[1][3] The primary objective of any formulation strategy for a poorly soluble compound like WS-23 is to ensure consistent and adequate bioavailability to accurately assess its biological effects.[3]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a systematic, experience-driven approach to formulating WS-23 for common routes of administration in preclinical animal models, specifically oral gavage and subcutaneous injection. The protocols herein are designed to be self-validating, emphasizing the rationale behind vehicle selection and methodological choices to ensure scientific integrity and reproducibility.

Part 1: Foundational Pre-Formulation Characterization

A successful formulation strategy begins with a thorough understanding of the active compound's intrinsic properties. These characteristics dictate the selection of appropriate excipients and the overall formulation approach. For WS-23, its high lipophilicity and poor water solubility are the critical parameters to address. According to the Biopharmaceutics Classification System (BCS), such compounds typically fall into Class II or IV, signifying that their absorption is limited by their dissolution rate.[3]

Table 1: Physicochemical Properties of this compound (WS-23)

PropertyValueSource(s)
Synonyms WS-23, N,2,3-Trimethyl-2-isopropylbutanamide[4][5]
Molecular Formula C₁₀H₂₁NO[1]
Molecular Weight 171.28 g/mol [1]
Appearance White crystalline solid[1][6]
Melting Point 58-65 °C[1][7]
Water Solubility Insoluble / Slightly Soluble (6.9 g/L at 20 °C reported)[1][4]
Organic Solvent Solubility Readily soluble in alcohols, propylene glycol, ethers[1][4]
LogP (octanol/water) 1.94 - 2.5[1]
Stability Stable under standard ambient conditions[1]

The first critical step is to empirically determine the solubility of the specific batch of WS-23 in a panel of pharmaceutically acceptable vehicles. This data forms the bedrock upon which all subsequent formulation decisions are made.

Protocol 1: Solubility Screening in Common Preclinical Vehicles

Objective: To quantitatively assess the solubility of WS-23 in various vehicles to identify suitable candidates for solution, suspension, or lipid-based formulations.

Materials:

  • This compound (WS-23) powder

  • Selection of vehicles (see Table 2)

  • Glass vials with screw caps

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical method for quantification

Procedure:

  • Preparation: Add an excess amount of WS-23 (e.g., 20-50 mg) to a pre-weighed vial. The key is to ensure solid material remains undissolved at equilibrium.

  • Vehicle Addition: Add a known volume (e.g., 1 mL) of a selected vehicle to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to ambient temperature (or 37°C to mimic physiological conditions) for 24-48 hours to ensure equilibrium is reached. Intermittent vortexing can facilitate mixing.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Analysis: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved WS-23 using a validated analytical method like HPLC.

  • Calculation: Express solubility in mg/mL.

Table 2: Suggested Vehicle Panel for Solubility Screening

Vehicle ClassSpecific ExampleRationale for Inclusion
Aqueous Buffers Purified Water, Phosphate-Buffered Saline (PBS)Establishes baseline aqueous insolubility.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)Water-miscible organic solvents that can increase solubility.[3]
Surfactants 1% Tween® 80 in water, 2% Cremophor® EL in waterCan increase solubility above the critical micelle concentration.[3]
Lipids Corn Oil, Medium-Chain Triglycerides (MCT)Suitable for lipophilic compounds; can enhance oral absorption.[8][9]
Complexing Agents 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms inclusion complexes to enhance solubility.[3][10]

Part 2: Formulation Development for Oral Administration

Oral gavage is a standard method for administering compounds in preclinical rodent studies. The choice of formulation depends on the target dose, the results of the solubility screen, and the study's duration.

G cluster_0 A Start: Determine Target Dose (mg/kg) B Perform Solubility Screen (Protocol 1) A->B C Is Target Dose Soluble in a Safe Volume of Vehicle? B->C D Formulate as a Solution (Protocol 2) C->D Yes E Is Compound Lipophilic (LogP > 2)? C->E No H Final Formulation D->H F Consider Lipid-Based Formulation (Protocol 4) E->F Yes G Formulate as a Suspension (Protocol 3) E->G No F->H G->H

Fig 1. Decision workflow for selecting an oral formulation strategy for WS-23.
A. Co-Solvent Based Oral Solution

Causality: If the solubility screen reveals that the target dose can be dissolved in a tolerable volume of a co-solvent system (typically <10 mL/kg for rats), this is often the most straightforward approach. PEG 400 is a common choice, but its use in long-term studies should be carefully considered due to potential effects on gastrointestinal motility.[11]

Protocol 2: Preparation of a WS-23 Oral Solution in a PEG 400/Water Vehicle

Objective: To prepare a clear, homogenous solution of WS-23 for oral administration.

Materials:

  • WS-23 powder

  • Polyethylene Glycol 400 (PEG 400)

  • Purified Water (or PBS for pH control)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Calibrated pipettes or graduated cylinders

Procedure:

  • Calculation: Determine the total volume of formulation needed and the required mass of WS-23. For example, to prepare 10 mL of a 10 mg/mL solution, 100 mg of WS-23 is needed.

  • Solubilization: Weigh the WS-23 and place it in the beaker. Add the required volume of PEG 400 (e.g., 4 mL for a 40:60 PEG 400:Water vehicle).

  • Mixing: Place the beaker on a magnetic stirrer and mix until the WS-23 is completely dissolved. Gentle warming (<40°C) can be used to expedite dissolution but ensure the compound is stable at that temperature.

  • Dilution: Slowly add the purified water (e.g., 6 mL) to the solution while continuously stirring.

  • Final Inspection: The final formulation should be a clear, homogenous solution free of any visible particulates.

  • Storage: Store in a tightly sealed container, protected from light. Ascertain the stability of the formulation for the duration of the study.

B. Homogenous Oral Suspension

Causality: When the required dose exceeds the solubility limit in safe volumes of simple solvent systems, a suspension is the next logical choice. A well-formulated suspension ensures dose uniformity, which is critical for study reproducibility. The key components are a suspending agent to increase viscosity and prevent settling, and a wetting agent to ensure the hydrophobic particles disperse evenly in the aqueous vehicle.

Protocol 3: Preparation of a WS-23 Oral Suspension

Objective: To prepare a uniform, re-dispersible suspension of WS-23 for high-dose oral administration.

Materials:

  • WS-23 powder (micronized, if available, to improve stability)

  • Suspending agent: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC)

  • Wetting agent: 0.1% (v/v) Tween® 80

  • Vehicle: Purified Water

  • Mortar and pestle

  • Graduated cylinder and magnetic stirrer

Procedure:

  • Vehicle Preparation: Prepare the 0.5% Na-CMC vehicle by slowly adding the Na-CMC powder to water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight).

  • Wetting the Powder: Weigh the required amount of WS-23 and place it in a mortar. Add a small volume of the 0.1% Tween® 80 and triturate with the pestle to form a smooth, uniform paste. This step is crucial to coat the hydrophobic particles and allow them to be dispersed in the aqueous vehicle.

  • Suspension Formation: Gradually add the Na-CMC vehicle to the paste in the mortar while continuously mixing.

  • Homogenization: Transfer the mixture to a graduated cylinder or beaker, rinse the mortar with the remaining vehicle to ensure a complete transfer, and bring it to the final volume. Stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Final Check: The final product should be a uniform, opaque suspension. It should be easily re-suspended by gentle shaking before each dose.

C. Lipid-Based Oral Formulation

Causality: For highly lipophilic compounds like WS-23, lipid-based formulations such as oil solutions or self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral bioavailability.[8] These systems can improve solubility and promote lymphatic uptake, which can bypass first-pass hepatic metabolism.

Protocol 4: Preparation of a WS-23 Solution in Corn Oil

Objective: To prepare a simple lipid-based solution for oral administration.

Materials:

  • WS-23 powder

  • Corn oil (or other suitable lipid vehicle like MCT oil)

  • Glass vial

  • Magnetic stirrer and stir bar

Procedure:

  • Solubility Check: Ensure the target concentration is soluble in the chosen oil based on the screening data from Protocol 1.

  • Mixing: Add the pre-weighed WS-23 to the required volume of corn oil in a vial.

  • Dissolution: Stir using a magnetic stirrer until fully dissolved. Gentle warming may be required.

  • Inspection: The final formulation should be a clear, oily solution.

Part 3: Formulation Development for Subcutaneous (SC) Administration

Subcutaneous injection is a common parenteral route in rodents. However, it imposes strict requirements on the formulation. The vehicle must be sterile, isotonic, have a near-neutral pH, and be non-irritating to prevent tissue damage and ensure reliable absorption.[12] Formulating a poorly water-soluble compound for this route is challenging and often requires a co-solvent approach.

G cluster_0 A Start: Determine Target SC Dose B Test Solubility in Biocompatible Co-solvents (e.g., DMSO, PEG 400) A->B C Is Target Dose Soluble in a Minimal Amount of Co-solvent? B->C D Determine Maximum Tolerated Co-solvent % in Final Vehicle C->D Yes I Infeasible for SC. Consider Alternative Route. C->I No E Dilute Co-solvent/Drug Mix with Sterile Saline/PBS (Protocol 5) D->E F Does Drug Precipitate Upon Dilution? E->F G Final Injectable Formulation F->G No H Re-evaluate: Try Different Co-solvent or Complexing Agent (e.g., Captisol) F->H Yes

Fig 2. Development workflow for a subcutaneous WS-23 formulation.
Protocol 5: Preparation of a Solubilized WS-23 Formulation for SC Injection

Causality: The strategy is to dissolve WS-23 in a minimal amount of a strong, biocompatible organic solvent and then dilute this concentrate with an aqueous, isotonic vehicle to a final co-solvent concentration that is well-tolerated by the animal. DMSO is a powerful solvent, but its concentration in the final injection should be kept low (ideally ≤10%) to avoid irritation.[13]

Objective: To prepare a sterile, clear solution of WS-23 suitable for subcutaneous injection.

Materials:

  • WS-23 powder

  • Dimethyl sulfoxide (DMSO), sterile grade

  • Sterile Saline (0.9% NaCl) or PBS

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Concentrate Preparation: In a sterile vial, dissolve the required amount of WS-23 in the smallest necessary volume of DMSO. For example, if the final target is 5 mg/mL in a 10% DMSO vehicle, you could prepare a 50 mg/mL stock in 100% DMSO.

  • Sterile Dilution: Draw the sterile saline into a sterile syringe.

  • Final Formulation: Slowly add the saline to the DMSO concentrate while gently swirling. It is critical to observe for any signs of precipitation. If the compound crashes out of solution, the formulation is not viable and an alternative (e.g., a different co-solvent or a cyclodextrin-based vehicle) must be explored.

  • Final Concentration Example: To make 1 mL of a 5 mg/mL solution in 10% DMSO, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of sterile saline.

  • Sterile Filtration (Optional but Recommended): If any steps were not performed under strict aseptic conditions, the final solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Best Practices for Administration: Warm the final formulation to body temperature before injection to reduce discomfort.[14] Use a new, sterile needle (25-27 G) for each animal.[12][15]

Part 4: Quality Control and Administration Best Practices

Ensuring the quality and consistency of the formulation is paramount for the integrity of the animal study.

  • Visual Inspection: All solutions must be clear and free of particulates. Suspensions should be uniform and easily re-dispersible upon gentle shaking.

  • pH Measurement: For injectable formulations, the pH should be measured and adjusted to be near physiological pH (7.0-7.4) if necessary, provided it does not compromise compound stability or solubility.

  • Dose Administration: For oral gavage, use appropriate gavage needles and ensure correct placement to avoid injury. For subcutaneous injections, lift the loose skin over the shoulders to form a "tent" and insert the needle at the base, parallel to the body.[12][14] Always use the lowest possible administration volume.

Conclusion

The successful formulation of the poorly water-soluble compound this compound (WS-23) for animal studies is a critical prerequisite for obtaining reliable pharmacokinetic and toxicological data. The process requires a systematic approach, beginning with a thorough solubility assessment to guide the selection of an appropriate formulation strategy. For oral administration, options range from simple co-solvent or lipid solutions to aqueous suspensions, depending on the required dose. For subcutaneous administration, a carefully designed co-solvent system is often necessary to maintain solubility while ensuring the formulation is sterile and non-irritating. By following the detailed protocols and decision workflows outlined in this guide, researchers can develop robust and reproducible formulations, thereby enhancing the quality and scientific validity of their in vivo studies.

References

  • PubChem. (n.d.). Methyl diisopropyl propionamide.
  • ChemBK. (2024). This compound. [Link]
  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. [Link]
  • German Federal Institute for Risk Assessment (BfR). (2025). Coolants in e-cigarettes are poorly researched. [Link]
  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound.
  • Savory, C. (2023).
  • China Daily. (2021). Study: E-cigarette cooling agent has limited impact on animals. [Link]
  • ResearchGate. (2018).
  • Omaiye, E. E., et al. (2022). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment. PubMed Central. [Link]
  • Wu, W., et al. (2021). Acute and subacute inhalation toxicity assessment of WS‐23 in Sprague–Dawley rats. Journal of Applied Toxicology. [Link]
  • ResearchGate. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]
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Advanced Techniques for the Quantitative and Qualitative Measurement of the Cooling Effect of WS-23

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

N,2,3-Trimethyl-2-isopropylbutanamide, commonly known as WS-23, has emerged as a premier synthetic cooling agent, prized for its intense, long-lasting cooling effect devoid of the minty aroma and flavor associated with menthol.[1][2] This characteristic makes it a highly versatile ingredient in pharmaceuticals, oral care products, cosmetics, and food and beverage applications.[3][4][5][6] The primary mechanism of action for WS-23 is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the principal cold-sensing receptor in the somatosensory system.[1][7][8] Accurate and reproducible measurement of its cooling efficacy is paramount for formulation, quality control, and novel drug development. This guide provides a comprehensive overview of field-proven in vitro, in vivo, and sensory analysis techniques to characterize the cooling profile of WS-23.

Introduction: The Mechanism of WS-23 Action

WS-23 and other cooling agents induce a physiological cooling sensation by binding to and activating the TRPM8 ion channel, a non-selective cation channel primarily expressed in a subset of sensory neurons.[7][9] In its resting state, the channel is closed. Upon binding of an agonist like WS-23, the channel undergoes a conformational change, leading to its opening.[1] This allows an influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The resulting depolarization generates an action potential that travels to the brain, where it is interpreted as a sensation of cold, even in the absence of an actual temperature drop.[2] The efficacy of a cooling agent is therefore directly related to its ability to activate TRPM8 and trigger this signaling cascade.

TRPM8 Signaling Pathway

TRPM8_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Activates Ca_in Ca²⁺ Influx TRPM8_Open->Ca_in WS23 WS-23 WS23->TRPM8 Binds Ca_out Ca²⁺ Ca_out->TRPM8_Open Influx Depolarization Membrane Depolarization Ca_in->Depolarization Signal Signal to Brain (Cold Sensation) Depolarization->Signal

Caption: WS-23 binds to and activates the TRPM8 channel, causing Ca²⁺ influx and neuronal signaling.

In Vitro Analysis: Calcium Imaging in TRPM8-Expressing Cells

The most direct and high-throughput method for quantifying the activity of a TRPM8 agonist is to measure the downstream effect of channel activation—intracellular calcium influx.[10][11] This is typically performed using a cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been stably transfected to express the human TRPM8 channel.[12][13]

Principle: These engineered cells are loaded with a calcium-sensitive fluorescent dye. When WS-23 activates the TRPM8 channels, the resulting influx of Ca²⁺ binds to the dye, causing a measurable increase in fluorescence intensity. The magnitude of this response is proportional to the number of activated channels, allowing for the determination of concentration-response curves and potency (EC₅₀) values.[14][15]

Table 1: Comparative Potency of Cooling Agents on Human TRPM8
CompoundTypical EC₅₀ Range (µM)Primary SensationReference
WS-23 40 - 150 µMClean, smooth cooling[9]
Menthol 100 - 200 µMMinty cooling, potential for bitterness[14]
Icilin 0.1 - 0.2 µMIntense, rapid cooling ("super-cooling")[11][14]
WS-12 0.05 - 0.1 µMVery potent, front-of-mouth cooling[16]

Note: EC₅₀ values can vary based on the specific assay conditions, cell line, and detection method.

Protocol 2.1: Calcium Mobilization Assay

A. Materials & Reagents

  • HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8)[13]

  • Mock-transfected HEK293 cells (Negative Control)

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., Puromycin)[13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium 6)

  • Pluronic F-127

  • Probenecid (optional, anion-exchange transport inhibitor)

  • WS-23 stock solution (e.g., 100 mM in DMSO)

  • Menthol or Icilin (Positive Control)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

B. Experimental Workflow

InVitro_Workflow cluster_prep Cell & Plate Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed HEK-hTRPM8 cells in 384-well plate Incubate1 2. Incubate 24-48h (37°C, 5% CO₂) Seed->Incubate1 LoadDye 4. Add dye to cells Incubate1->LoadDye PrepareDye 3. Prepare Fluo-8 AM dye loading solution PrepareDye->LoadDye Incubate2 5. Incubate 1h (37°C, 5% CO₂) LoadDye->Incubate2 RunReader 7. Place plate in reader (e.g., FLIPR) Incubate2->RunReader PrepCompounds 6. Prepare serial dilutions of WS-23 & controls PrepCompounds->RunReader AddCompounds 8. Add compounds & measure fluorescence RunReader->AddCompounds Analyze 9. Analyze fluorescence change (ΔRFU) AddCompounds->Analyze Plot 10. Plot concentration- response curve Analyze->Plot Calculate 11. Calculate EC₅₀ Plot->Calculate

Caption: Workflow for the in vitro calcium mobilization assay to measure WS-23 activity.

C. Step-by-Step Methodology

  • Cell Seeding: Seed HEK-hTRPM8 cells into a 384-well black, clear-bottom plate at a density optimized for 80-90% confluency on the day of the assay.[12] Incubate for 24-48 hours.

  • Dye Loading: Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. A final concentration of 4 µM Fluo-8 AM with 0.04% Pluronic F-127 is a common starting point.

  • Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate the plate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a serial dilution of WS-23 in Assay Buffer in a separate 384-well plate. Include vehicle controls (Assay Buffer with DMSO) and a positive control (e.g., menthol).

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record a baseline fluorescence for 10-20 seconds, then perform the automated addition of the compounds to the cell plate, and continue recording the fluorescence signal for 2-5 minutes.[17]

  • Data Analysis: The change in fluorescence is calculated as the maximum signal post-addition minus the baseline. Plot the change in fluorescence against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[12]

D. Rationale & Self-Validation

  • Expertise: Using a stably transfected cell line ensures consistent TRPM8 expression, leading to more reproducible results compared to transient transfection.[13] The inclusion of a mock-transfected cell line is a critical control to confirm that the observed calcium influx is specifically mediated by TRPM8 and not an off-target effect.[11]

  • Trustworthiness: A positive control like menthol validates the assay's performance on a known TRPM8 agonist. The vehicle control corrects for any background effects of the solvent (DMSO). Calculating a Z'-factor for the assay using positive and negative controls is essential to validate its robustness for screening.

In Vivo Analysis: Rodent Skin Temperature Measurement

In vivo models provide crucial information on how a cooling agent behaves in a complex biological system, accounting for factors like skin penetration and metabolism. A common method involves measuring changes in the skin temperature of rodents following topical application of WS-23.[18]

Principle: The activation of TRPM8 by WS-23 can induce localized physiological responses, including vasoconstriction, which can lead to a measurable, albeit small, decrease in skin surface temperature. This provides a quantitative, non-invasive endpoint to assess the cooling effect.

Protocol 3.1: Topical Cooling Effect in a Rodent Model

A. Materials & Reagents

  • Male Wistar rats or C57BL/6 mice (8-10 weeks old)[19]

  • WS-23 formulated in an appropriate vehicle (e.g., 1-5% in propylene glycol/ethanol solution)

  • Vehicle control solution

  • High-resolution infrared (IR) thermal imaging camera

  • Animal clippers

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain core body temperature[18][20]

B. Experimental Workflow

InVivo_Workflow cluster_prep Animal Preparation cluster_assay Measurement Protocol cluster_analysis Data Analysis Acclimate 1. Acclimatize animals to housing (1 week) Shave 2. Shave a small patch on the dorsal back Acclimate->Shave Anesthetize 3. Anesthetize animal and place on heating pad Shave->Anesthetize Baseline 4. Record baseline skin temperature (IR camera) Anesthetize->Baseline Apply 5. Topically apply WS-23 or vehicle solution Baseline->Apply Record 6. Record temperature at intervals (e.g., 2, 5, 10, 20, 30 min) Apply->Record CalculateDelta 7. Calculate change in temperature (ΔT) from baseline Record->CalculateDelta PlotTime 8. Plot ΔT vs. Time for WS-23 and vehicle groups CalculateDelta->PlotTime Stats 9. Perform statistical analysis (e.g., two-way ANOVA) PlotTime->Stats

Caption: Workflow for the in vivo rodent skin temperature measurement assay.

C. Step-by-Step Methodology

  • Acclimatization: Acclimatize animals to the housing facility for at least one week before the experiment.[21]

  • Preparation: One day prior to the study, shave a small area (approx. 2x2 cm) on the dorsal back of each animal.

  • Anesthesia & Baseline: Anesthetize the animal and place it on a heating pad set to maintain a stable core body temperature (approx. 37°C). Allow the animal to stabilize for 5-10 minutes. Using the IR camera, record the baseline skin temperature of the shaved area.[20]

  • Application: Apply a fixed volume (e.g., 50 µL) of the WS-23 solution or vehicle control to the center of the shaved area.

  • Measurement: Record the temperature of the application site at predefined time points (e.g., 2, 5, 10, 15, 30 minutes) post-application.

  • Data Analysis: For each animal, calculate the change in temperature (ΔT) from its own baseline at each time point. Compare the ΔT profiles between the WS-23 and vehicle-treated groups using appropriate statistical methods.

Table 2: Representative Data - Rodent Skin Temperature Change (ΔT)
Time (min)Vehicle ΔT (°C) (Mean ± SEM)3% WS-23 ΔT (°C) (Mean ± SEM)
00.00 ± 0.000.00 ± 0.00
2-0.12 ± 0.05-0.45 ± 0.08
5-0.15 ± 0.06-0.88 ± 0.11
10-0.11 ± 0.04-0.75 ± 0.10
20-0.08 ± 0.03-0.41 ± 0.07
30-0.05 ± 0.02-0.20 ± 0.05
*Hypothetical data for illustrative purposes. *p < 0.05 vs. Vehicle.

D. Rationale & Self-Validation

  • Expertise: Anesthesia can disrupt normal thermoregulation, making it critical to use a heating pad to maintain the animal's core body temperature.[18][21] This ensures that the measured changes in skin temperature are due to the localized effect of the compound and not systemic hypothermia.

  • Trustworthiness: Each animal serves as its own control by measuring a stable baseline before application. The inclusion of a vehicle-only group is essential to control for any cooling effects caused by evaporation of the solvent. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Human Sensory Panel Evaluation

Ultimately, the cooling effect of WS-23 is defined by human perception. Sensory panel testing using trained assessors is the gold standard for characterizing the intensity, duration, and qualitative aspects of the cooling sensation.[22]

Principle: Quantitative Descriptive Analysis (QDA) is a methodology where a panel of trained subjects identifies the sensory attributes of a product and rates their intensity on a numerical scale.[22] By evaluating samples at different time points, a comprehensive profile of the cooling experience can be constructed.

Protocol 4.1: Quantitative Descriptive Analysis of Cooling

A. Panelist Selection & Training

  • Selection: Recruit 10-12 individuals screened for their ability to detect and scale cooling sensations and their descriptive vocabulary.[22]

  • Training: Conduct extensive training (e.g., >20 hours) to familiarize panelists with various cooling agents (WS-23, menthol, WS-3) at different concentrations. Develop a standardized lexicon for cooling attributes (e.g., "Cooling Intensity," "Onset Speed," "Location," "Duration"). Train panelists to use a 15-point intensity scale (e.g., 0 = None, 15 = Extremely Strong).[22]

B. Sample Preparation & Presentation

  • Base: Prepare a neutral base for testing, such as spring water, a 5% sucrose solution, or an unflavored oral care base.[22]

  • Concentration: Prepare solutions of WS-23 and comparators (e.g., menthol) at concentrations relevant to their typical use. For example, 50-150 mg/kg (ppm) is a common range for WS-23 in beverages.[5][23]

  • Presentation: Present samples (e.g., 10 mL) at a controlled temperature (e.g., 10°C) in opaque, lidded cups labeled with three-digit random codes.[22][24] Provide unsalted crackers and purified water for palate cleansing between samples.[22]

C. Evaluation Procedure

  • Rinse: Panelists cleanse their palate with water.

  • Evaluate: Panelists take the entire 10 mL sample into their mouth, hold and swish for 10 seconds, and then expectorate.[22]

  • Rate: Immediately upon expectorating, panelists start a timer and rate the "Cooling Intensity" on the 15-point scale.

  • Time-Intensity: Panelists continue to rate the perceived cooling intensity at set intervals (e.g., 1, 2, 5, 10, 15 minutes) to capture the full temporal profile.[22]

  • Cleanse: A mandatory waiting period (e.g., 5-10 minutes) with palate cleansing is enforced between samples to prevent sensory fatigue and carry-over effects.

Table 3: Comparative Sensory Profile of WS-23 vs. Menthol
AttributeWS-23Menthol
Flavor Profile Neutral, clean[2][7][23]Characteristic minty, herbal[7]
Cooling Location Primarily front of tongue and mouth[3]Whole mouth, back of throat
Sensation Quality Smooth, well-rounded, non-irritating[2][4]Can have harsh, burning, or bitter notes[4][25]
Onset RapidModerate
Duration Long-lasting (15-30 minutes)[5]Moderate duration

D. Rationale & Self-Validation

  • Expertise: The power of QDA lies in the training. A well-trained panel acts as a calibrated analytical instrument. Developing a specific lexicon ensures all panelists are describing the same sensations, increasing the reliability of the data.[22][26]

  • Trustworthiness: The experimental design must be blinded and randomized to prevent bias. Using a neutral base ensures that the ratings reflect the properties of the cooling agent itself, not interactions with other flavors.[24][27] Data from individual panelists should be analyzed for agreement and repeatability to ensure panel performance is consistent.[26]

Conclusion

The measurement of the cooling effect of WS-23 requires a multi-faceted approach. In vitro calcium mobilization assays provide a robust, high-throughput method for determining molecular potency at the TRPM8 receptor. In vivo rodent studies offer crucial insights into physiological responses in a whole-organism context. Finally, human sensory panels deliver the definitive characterization of the perceived cooling experience, which is essential for product development and consumer acceptance. By employing these validated protocols, researchers can accurately and reliably quantify the unique cooling properties of WS-23.

References

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  • McKemy, D. D. (2007). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Cool Factor: WS-23 in Oral Care and E-liquids.
  • Patel, R., et al. (2014). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PubMed Central.
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  • Xi'an Lyphar Biotech Co., Ltd. (2024, January 2). Materials and Methods of WS-23 Lyphar Provide Competitive Price.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind WS-23: A Superior Cooling Agent for Modern Products.
  • Roundtree, I. A., et al. (2024). Optimization and calibration of 384-well kinetic Ca2+ mobilization assays for the human transient receptor potential cation channels TRPM8, TRPV1, and TRPA1. PubMed.
  • Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. PubMed Central.
  • Dhaka, A., et al. (2007). Scraping through the ice: uncovering the role of TRPM8 in cold transduction. PubMed Central.
  • Mergler, S., et al. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. PubMed.
  • Suckow, M. A., et al. (2012). Commonly Used Animal Models. PubMed Central.
  • Mandom Corp. (2007, June 14). Mandom Establishes a Sensory Evaluation Method for a Cooling Sensation.
  • Walcher, J., et al. (2021). Suggested Ca²⁺ signal transduction model accounting for how TRPM8... ResearchGate.
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  • Voets, T., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife.
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  • Shah, N. J., et al. (2023). Autonomous animal heating and cooling system for temperature-regulated magnetic resonance experiments. PubMed.
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Application Notes and Protocols for the Use of 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23) in Respiratory Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Isopropyl-N,2,3-trimethylbutanamide, commonly known as WS-23, in the field of respiratory research. This document outlines the background, mechanisms of action, and detailed protocols for in vitro and in vivo studies to investigate the effects of WS-23 on the respiratory system.

Introduction and Scientific Background

This compound (WS-23) is a synthetic cooling agent that elicits a cooling sensation without the characteristic minty odor and taste of menthol.[1] This property has led to its widespread use in consumer products, including e-cigarettes, which has, in turn, spurred research into its effects upon inhalation.[2]

From a respiratory research perspective, WS-23 is a valuable chemical tool primarily due to its action as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[3] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol and WS-23.[4][5] In the respiratory tract, TRPM8 is found on sensory nerve fibers and non-neuronal cells, including bronchial epithelial cells, where its activation can modulate various physiological and pathophysiological processes.[5]

The study of WS-23 in respiratory research allows for the targeted investigation of TRPM8-mediated pathways in airway sensation, inflammation, and mucin production. Understanding these interactions is crucial for elucidating the mechanisms of respiratory diseases and for the development of novel therapeutics for conditions such as chronic cough, asthma, and chronic obstructive pulmonary disease (COPD).

Mechanism of Action: TRPM8 Activation and Downstream Signaling

The primary molecular target of WS-23 in the respiratory system is the TRPM8 ion channel. Activation of TRPM8 by WS-23 leads to an influx of cations, primarily Ca2+ and Na+, into the cell, causing depolarization of sensory neurons and activation of intracellular signaling cascades in non-neuronal cells.

Key Mechanistic Points:
  • TRPM8 Agonism: WS-23 is a known agonist of the TRPM8 channel. However, it exhibits a lower potency compared to other synthetic cooling agents, with a reported half-maximal effective concentration (EC50) in the millimolar (mM) range.[4][5]

  • Intracellular Calcium Influx: The hallmark of TRPM8 activation is a rapid increase in intracellular calcium concentration ([Ca2+]i). This can be measured using fluorescent calcium indicators.

  • Downstream Signaling in Airway Epithelium: In human bronchial epithelial cells, TRPM8 activation is linked to the modulation of inflammatory pathways. Studies have shown that TRPM8 activation can influence the expression of various cytokines and chemokines, potentially through the activation of transcription factors like NF-κB.

The following diagram illustrates the proposed signaling pathway following WS-23-mediated TRPM8 activation in an airway epithelial cell.

TRPM8_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WS-23 WS-23 TRPM8 TRPM8 Channel WS-23->TRPM8 Binds and Activates TRPM8->Ca_ion Ca²⁺ Influx TRPM8->Na_ion Na⁺ Influx Ca_Signal ↑ [Ca²⁺]i PKC PKC Ca_Signal->PKC Activates NFkB_path NF-κB Pathway PKC->NFkB_path Activates Gene_Expression Gene Expression Changes (Cytokines, Chemokines, MUC5AC) NFkB_path->Gene_Expression Modulates

Caption: WS-23 activates the TRPM8 channel, leading to downstream signaling.

Physicochemical Properties and Solution Preparation

A clear understanding of the physical and chemical properties of WS-23 is essential for proper handling and preparation for experimental use.

PropertyValue
Chemical Name This compound
Synonyms WS-23, N,2,3-Trimethyl-2-isopropyl butanamide
CAS Number 51115-67-4
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Appearance White crystalline powder
Melting Point 62-64 °C
Solubility Soluble in ethanol and organic solvents; slightly soluble in water.[6][7]
Protocol for Preparation of WS-23 Stock Solution (100 mM)

Rationale: Due to its limited water solubility, a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol is recommended for in vitro experiments.

Materials:

  • This compound (WS-23) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 17.13 mg of WS-23 powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • This will result in a 100 mM stock solution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions for cell culture, ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (media with the same final concentration of the solvent) must be included in all experiments.

In Vitro Applications: Human Airway Epithelial Cells

In vitro models using human airway epithelial cells, such as the BEAS-2B cell line, are valuable for dissecting the cellular and molecular effects of WS-23 on the respiratory epithelium.

Protocol: Investigating the Effect of WS-23 on Cytokine Release from BEAS-2B Cells

Objective: To determine if WS-23 modulates the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) from human bronchial epithelial cells.

Materials:

  • BEAS-2B cells (ATCC® CRL-9609™)

  • BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™ (Lonza)

  • Culture flasks, pre-coated with a fibronectin/collagen/BSA solution[8]

  • 96-well cell culture plates

  • WS-23 stock solution (100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for human IL-6 and IL-8

Experimental Workflow:

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment WS-23 Treatment cluster_analysis Analysis start Culture BEAS-2B cells in pre-coated flasks seed Seed cells into 96-well plates (1.5 x 10⁴ cells/well) start->seed incubate Incubate for 24h until ~70% confluent seed->incubate prepare_ws23 Prepare working solutions of WS-23 (e.g., 0.1, 1, 10 mM) in media incubate->prepare_ws23 add_ws23 Replace media with WS-23 solutions (Include vehicle control) prepare_ws23->add_ws23 incubate_treat Incubate for 24h add_ws23->incubate_treat collect_supernatant Collect cell culture supernatant incubate_treat->collect_supernatant elisa Perform ELISA for IL-6 and IL-8 collect_supernatant->elisa analyze_data Analyze and compare cytokine levels elisa->analyze_data

Caption: Workflow for in vitro analysis of WS-23 effects on cytokine release.

Detailed Steps:

  • Cell Culture: Culture BEAS-2B cells in pre-coated T-75 flasks with BEGM medium, changing the medium every 2-3 days. Subculture the cells before they reach confluency.[8][9]

  • Seeding: Seed the BEAS-2B cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well (50,000 cells/cm²).[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and growth to approximately 70% confluency.[10]

  • Preparation of Working Solutions: Prepare serial dilutions of the 100 mM WS-23 stock solution in pre-warmed BEGM medium to achieve final desired concentrations (a suggested range is 0.1 mM to 10 mM). Prepare a vehicle control with the same final concentration of DMSO as the highest WS-23 concentration.

  • Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the prepared working solutions or the vehicle control.

  • Incubation: Return the plate to the incubator for 24 hours.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well for cytokine analysis.

  • ELISA: Perform ELISAs for IL-6 and IL-8 on the collected supernatants according to the manufacturer's instructions.

Protocol: Intracellular Calcium Flux Assay

Objective: To confirm the activation of TRPM8 by WS-23 through the measurement of intracellular calcium influx.

Materials:

  • BEAS-2B cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • WS-23 stock solution

  • Ionomycin (positive control)

  • 96-well clear bottom, black-walled plates

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FlexStation)

Procedure:

  • Cell Seeding: Seed BEAS-2B cells in a 96-well clear bottom, black-walled plate at a density of 3 x 10⁵ cells/mL (200 µL per well) and incubate for 18-24 hours.[11]

  • Dye Loading: Prepare a loading buffer by mixing equal volumes of 1 mM Fluo-4 AM and 20% Pluronic F-127.[11] Dilute this mixture in HBSS to achieve a final Fluo-4 AM concentration of 2-5 µM.

  • Incubation with Dye: Remove the culture medium and add 100 µL of the dye loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation/516 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Use the plate reader's injection function to add a solution of WS-23 (at the desired final concentration) to the wells.

    • Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes to capture the calcium influx.

    • A positive control using an ionophore like ionomycin should be included to determine the maximal fluorescence response.[12]

In Vivo Applications: Rodent Models of Respiratory Function

Animal models are indispensable for understanding the physiological effects of inhaled WS-23 on the respiratory system as a whole.

Protocol: 28-Day Subacute Inhalation Exposure in Sprague-Dawley Rats

Objective: To assess the impact of repeated WS-23 inhalation on respiratory function and to determine the No Observed Adverse Effect Level (NOAEL). This protocol is based on published inhalation toxicity studies.[2]

Materials:

  • Sprague-Dawley rats

  • Whole-body inhalation exposure chambers[13]

  • Aerosol generation system (e.g., nebulizer or e-cigarette device)

  • WS-23 solution in a suitable vehicle (e.g., propylene glycol/vegetable glycerin)

  • Whole-body plethysmography system for respiratory function analysis

  • Equipment for hematology, serum biochemistry, and histopathology

Experimental Design:

  • Groups:

    • Control (air only)

    • Vehicle Control (aerosolized vehicle)

    • Low Dose WS-23

    • Mid Dose WS-23

    • High Dose WS-23 (e.g., up to 342.85 mg/m³)[2]

  • Exposure: 6 hours/day for 28 consecutive days.

  • Endpoints: Daily clinical observations, weekly body weight and food consumption, respiratory function testing (at baseline and end of exposure), hematology, serum biochemistry, and histopathology of respiratory tract tissues.

Procedure:

  • Acclimation: Acclimate animals to the facility and to restraint tubes (if using a nose-only system) for at least one week prior to the study.[14]

  • Aerosol Generation and Exposure:

    • Prepare the WS-23 solution in the vehicle at concentrations calculated to achieve the target aerosol concentrations in the inhalation chambers.

    • Generate the aerosol using a suitable device and deliver it to the whole-body exposure chambers.

    • Monitor and characterize the aerosol concentration and particle size distribution throughout the exposure period.

    • Expose the animals for 6 hours daily for 28 days.

  • Monitoring: Conduct daily observations for any signs of toxicity. Record body weights and food consumption weekly.[14]

  • Respiratory Function Assessment:

    • Prior to the first exposure and within 24 hours of the final exposure, assess respiratory function using whole-body plethysmography.

    • Measure parameters such as tidal volume, respiratory rate, minute volume, and enhanced pause (Penh).

  • Terminal Procedures: At the end of the 28-day exposure period, collect blood for hematology and clinical chemistry analysis. Perform a detailed necropsy and collect respiratory tract tissues for histopathological examination.[14]

Data Interpretation and Troubleshooting

  • In Vitro: When interpreting cytokine data, a dose-dependent effect of WS-23 would provide stronger evidence of a specific biological activity. For calcium flux assays, a rapid and transient increase in fluorescence upon WS-23 addition is indicative of TRPM8 activation. High background fluorescence or lack of response to the positive control (ionomycin) may indicate issues with dye loading or cell health.

  • In Vivo: Changes in respiratory parameters should be interpreted in the context of other findings. For example, an increase in Penh could suggest bronchoconstriction. Histopathological findings are crucial for correlating functional changes with structural alterations in the airways. The NOAEL is the highest concentration at which no statistically significant adverse effects are observed.[2]

Conclusion

This compound (WS-23) serves as a valuable pharmacological tool for investigating the role of the TRPM8 channel in respiratory physiology and disease. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies to explore its effects on airway epithelial cell function and respiratory mechanics. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of TRPM8-mediated signaling in the respiratory system.

References

  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 239-251. [Link]
  • MySkinRecipes. (n.d.). WS-23 Cooling Agent (Methyl diisopropyl propionamide).
  • Sherkheli, M. A., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Semantic Scholar.
  • Nair, B. (2006). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC.
  • The Good Scents Company. (n.d.). 2-isopropyl-N,2,3-trimethylbutyramide.
  • Banco de Células do Rio de Janeiro. (n.d.). BEAS-2B Data Sheet.
  • Savory, R., et al. (2023). Evaluation of synthetic cooling agents, WS-3 and WS-23, in 90-day inhalation toxicity studies in Sprague Dawley rats. CORESTA.
  • De la Cruz, R., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. PMC.
  • Wu, J., et al. (2021). Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. ResearchGate.
  • Nanolab. (n.d.). Protocol S1. Phase I protocols for BEAS-2B and RLE-6TN cells.
  • Wu, J., et al. (2021). Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. PubMed.
  • ChemBK. (2024). Cooling taste agent ws-23.
  • FFC / Alfa Chemistry. (n.d.). Cooling Agent WS-23.
  • Werley, M. S., et al. (2016). Toxicological assessment of a prototype e-cigaret device and three flavor formulations: a 90-day inhalation study in rats. NIH.
  • Cytion. (n.d.). BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide.
  • McKinney, W., et al. (2013). Whole-Body Nanoparticle Aerosol Inhalation Exposures. PMC.
  • University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL.
  • UCL. (n.d.). Calcium Flux.
  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux.
  • NIEHS. (n.d.). Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation).
  • PCBIS. (n.d.). Intracellular calcium flux measurement.

Sources

Introduction: Beyond Menthol, A New Frontier in Cooling Sensation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of WS-23 in Food Science Research

In the dynamic landscape of food science and product development, the pursuit of novel sensory experiences is paramount. For decades, menthol has been the principal agent for imparting a cooling sensation. However, its dominant minty flavor and associated bitterness have limited its application.[1][2] Enter WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide), a synthetic cooling agent that has revolutionized the industry by providing a clean, intense, and long-lasting cooling effect without any accompanying taste or aroma.[2][3][4][5] This characteristic sensory neutrality allows for the enhancement of a product's primary flavor profile, from fruity beverages to rich dairy, making it a versatile tool for researchers and developers.[3][5]

WS-23, identified by CAS No. 51115-67-4, is a white crystalline powder known for its exceptional stability under various processing conditions, including high temperatures and wide pH ranges.[3][6][7][8] These properties, combined with its high efficacy at low concentrations, make it a cost-effective and reliable ingredient for creating unique and memorable consumer products.[4][9] This guide serves as a comprehensive resource for food scientists, researchers, and formulation experts, detailing the mechanism, applications, and validated protocols for leveraging WS-23 in food science research.

The Neurobiological Mechanism of Action: Activating the Cold Receptor

The cooling sensation imparted by WS-23 is not a result of an actual temperature change but a sophisticated interaction with the body's sensory system. The primary mechanism involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[2][4][7]

1.1 The TRPM8 Ion Channel: TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[10][11] These receptors are the body's primary molecular sensors for cold, activated by innocuous temperatures below approximately 26-28°C.[10][11] When activated, TRPM8 allows an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.[2][10] This influx depolarizes the cell, generating an action potential that travels to the brain, which interprets this signal as a sensation of cold.[2][12]

1.2 WS-23 as a TRPM8 Agonist: WS-23 functions as a potent agonist for the TRPM8 receptor.[2][12] Its specific molecular structure allows it to bind to the TRPM8 protein, inducing a conformational change that opens the ion channel.[2] This triggers the same neuro-signaling cascade as an actual drop in temperature, creating a physiological perception of coolness.[2][4] Unlike menthol, which can also interact with other receptors leading to complex flavor notes, WS-23 is more selective for TRPM8, resulting in a purer cooling experience.[2][7][13]

TRPM8_Activation cluster_membrane Sensory Neuron Membrane TRPM8_closed TRPM8 Channel (Closed) Ion Channel Blocked TRPM8_open TRPM8 Channel (Open) Ca²⁺ / Na⁺ Influx TRPM8_closed->TRPM8_open Induces Conformational Change Brain Brain TRPM8_open:ion->Brain Action Potential Signal WS23 WS-23 Molecule WS23->TRPM8_closed Binds to Receptor Sensation Perception of Cooling Sensation Brain->Sensation Interprets Signal

Figure 1: Simplified signaling pathway of WS-23 activating the TRPM8 receptor to produce a cooling sensation.

Applications & Quantitative Data

The versatility of WS-23 allows for its incorporation into a vast array of food and beverage products. Its heat stability up to 200°C and resilience across a wide pH spectrum make it suitable for processes like pasteurization and baking.[3][5][14][15]

Product CategoryTypical Application GoalRecommended Starting Dosage (ppm)Maximum Usage Levels (ppm)
Beverages Enhance refreshment in juices, soft drinks, sports drinks15 - 3030 - 50
Confectionery Provide a lasting cool in chewing gum, hard/soft candies30 - 100Up to 2000 (in chewing gum)
Dairy Products Complement creaminess in ice cream, frozen yogurt, flavored milk10 - 4050
Baked Goods Create sensory contrast in warm pastries, cookies30 - 80Varies by regulation
Oral Care Add a refreshing feel to toothpaste and mouthwash50 - 150Varies by regulation

Table 1: Summary of WS-23 applications and typical dosage levels. Dosages are starting points and should be optimized based on the specific matrix and desired sensory outcome. Maximum levels are subject to regional regulations.[3][5][9][16]

Experimental Protocols for Food Science Research

To effectively utilize WS-23, researchers must employ standardized and replicable methodologies. The following protocols provide a framework for formulation, sensory evaluation, and stability testing.

Protocol 1: Formulation and Incorporation into a Beverage Matrix

Objective: To prepare a WS-23 stock solution and incorporate it uniformly into a model aqueous beverage system for sensory and stability analysis.

Causality: WS-23 has limited solubility in water at room temperature but is soluble in solvents like propylene glycol (PG) or ethanol.[4][16] Creating a concentrated stock solution in a suitable solvent is critical for ensuring accurate dosing and achieving homogeneous dispersion in the final product, preventing "hot spots" of intense cooling.

Materials:

  • WS-23 crystalline powder (CAS: 51115-67-4)

  • Propylene Glycol (PG), food grade

  • Model beverage base (e.g., 10% sucrose solution with 0.1% citric acid, pH 3.5)

  • Analytical balance (±0.001 g)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation (1% w/w):

    • Weigh 99.0 g of propylene glycol into a sterile glass beaker.

    • Place the beaker on a magnetic stirrer.

    • Carefully weigh 1.0 g of WS-23 powder and add it to the PG while stirring.

    • Continue stirring at a moderate speed (e.g., 300 rpm) at room temperature until all crystals are completely dissolved. This may take 10-15 minutes. The resulting solution should be clear and colorless.

    • Transfer the 1% WS-23 stock solution to a labeled, airtight container for storage.

  • Incorporation into Beverage Base:

    • Determine the target concentration of WS-23 in the final beverage (e.g., 30 ppm).

    • Calculate the required mass of the 1% stock solution. For 1000 g of beverage at 30 ppm:

      • Required mass of WS-23 = 1000 g * (30 / 1,000,000) = 0.03 g

      • Required mass of 1% stock = 0.03 g / 0.01 = 3.0 g

    • Weigh 997.0 g of the model beverage base into a larger beaker.

    • Place the beaker on a magnetic stirrer.

    • While the beverage is stirring, accurately pipette or weigh 3.0 g of the 1% WS-23 stock solution and add it to the beverage base.

    • Continue stirring for at least 5 minutes to ensure uniform distribution.

  • Control Sample Preparation:

    • Prepare a control sample by adding 3.0 g of pure propylene glycol (without WS-23) to 997.0 g of the beverage base. This allows for the isolation of WS-23's sensory effects.

Protocol_1_Workflow cluster_stock Stock Solution Preparation (1% in PG) cluster_formulation Beverage Formulation (e.g., 30 ppm) A1 Weigh 99g PG A3 Combine and stir until fully dissolved A1->A3 A2 Weigh 1g WS-23 A2->A3 A4 Store in airtight container A3->A4 B1 Calculate required mass of stock solution A4->B1 Use Stock B3 Add calculated stock solution to base while stirring B1->B3 B2 Weigh beverage base B2->B3 B4 Stir for 5 mins for homogeneity B3->B4 C1 Final Product B4->C1 Ready for Analysis

Figure 2: Experimental workflow for the formulation and incorporation of WS-23 into a beverage.
Protocol 2: Sensory Evaluation of Cooling Intensity and Profile

Objective: To quantitatively measure the perceived cooling intensity and temporal profile of WS-23 in a food matrix using a trained sensory panel.

Causality: Sensory evaluation provides the only direct measure of how an ingredient is perceived.[17] A time-intensity (TI) or hedonic scaling test is essential to understand not just the peak cooling effect but also its onset, duration, and decay, which are critical drivers of consumer acceptance.[18][19] Controlling the testing environment is crucial for valid and reproducible results.[18][20]

Materials:

  • Test samples (beverage with WS-23) and control samples (beverage without WS-23).

  • Palate cleansers (e.g., unsalted crackers, room temperature spring water).

  • Standardized serving cups, coded with random 3-digit numbers.

  • Sensory evaluation booths compliant with ISO 8589 standards.[20]

  • Data collection software or standardized paper ballots.

  • Trained sensory panel (10-15 panelists).

Methodology:

  • Panelist Training & Orientation:

    • Familiarize panelists with the concept of the cooling sensation, distinguishing it from mint flavor.

    • Provide reference standards for different cooling intensities if possible.

    • Explain the evaluation scale to be used (e.g., a 9-point hedonic scale where 1 = "Dislike Extremely" and 9 = "Like Extremely," or a labeled magnitude scale for intensity from 0 = "No Sensation" to 10 = "Extremely Intense Cooling").[17][18]

  • Sample Preparation and Presentation:

    • Prepare all samples as described in Protocol 1 on the day of testing.

    • Chill samples to a consistent serving temperature (e.g., 4°C).

    • Pour equal volumes (e.g., 30 mL) of each sample into coded cups.

    • The presentation order of samples should be randomized for each panelist to avoid bias.[18]

  • Evaluation Procedure (Time-Intensity Method):

    • Panelists rinse their mouths with water and eat a small piece of cracker.

    • The first sample is presented. Panelists are instructed to take the entire sample into their mouth, hold for 5 seconds, and then swallow.

    • Immediately upon swallowing, panelists start a timer and begin rating the perceived cooling intensity continuously or at set intervals (e.g., every 15 seconds for 5 minutes).

    • Data is recorded on the provided ballot or software.

    • A mandatory break of at least 5 minutes is enforced between samples, during which panelists must cleanse their palate thoroughly.

  • Data Analysis:

    • For each sample, calculate the mean intensity rating at each time point.

    • Plot the mean intensity versus time to generate time-intensity curves.

    • From the curves, extract key parameters: I-max (maximum perceived intensity), T-max (time to reach maximum intensity), and Duration (total time sensation is perceived).

    • Use Analysis of Variance (ANOVA) to determine if there are statistically significant differences between samples.

Protocol_2_Workflow P1 Panelist Orientation (Explain scale & procedure) P2 Sample Preparation (Coding, randomization, temp control) P1->P2 P3 Palate Cleansing (Water, crackers) P2->P3 P4 Present First Sample P3->P4 P5 Panelist Evaluates (Sip, swallow, start timer) P4->P5 P6 Rate Cooling Intensity (At set time intervals) P5->P6 P7 Mandatory Wait & Palate Cleanse (5 minutes) P6->P7 P9 Data Collation & Statistical Analysis (ANOVA, TI Curves) P6->P9 Collect all data P8 Present Next Sample P7->P8 P8->P5 Repeat for all samples

Figure 3: Workflow for a time-intensity sensory evaluation of cooling agents.
Protocol 3: Accelerated Stability Testing

Objective: To assess the chemical stability and sensory performance of WS-23 in a food matrix under accelerated storage conditions.

Causality: While WS-23 is known to be highly stable, it is crucial to validate its performance within a specific food matrix, as interactions with other ingredients could potentially affect its integrity over the product's shelf life.[3][8] Accelerated testing (e.g., at elevated temperatures) provides a rapid method to predict long-term stability.

Materials:

  • Finished product containing WS-23 (e.g., bottled beverage from Protocol 1).

  • Environmental/stability chambers capable of maintaining constant temperature (e.g., 40°C).

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).[21][22]

  • Sensory panel (as described in Protocol 2).

Methodology:

  • Initial Analysis (Time 0):

    • Take a baseline set of samples.

    • Perform analytical testing to determine the initial concentration of WS-23 (C₀). A validated GC-MS method is recommended for quantification.[21]

    • Conduct a sensory evaluation (as in Protocol 2) to determine the initial cooling intensity (I₀).

  • Accelerated Storage:

    • Place the remaining sealed samples into an environmental chamber set to an elevated temperature (e.g., 40°C ± 2°C).

  • Time-Point Pulls:

    • Remove a subset of samples from the chamber at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).

    • For each time point, allow samples to equilibrate to the appropriate testing temperature (e.g., 4°C for beverages).

  • Analysis at Each Time Point:

    • Perform analytical testing on one set of pulled samples to determine the WS-23 concentration (Cₜ).

    • Conduct sensory evaluation on another set of pulled samples to determine the cooling intensity (Iₜ).

  • Data Interpretation:

    • Plot the percentage of WS-23 remaining (Cₜ/C₀ * 100) against time.

    • Plot the percentage of perceived cooling intensity remaining (Iₜ/I₀ * 100) against time.

    • A significant decrease in either concentration or sensory intensity indicates potential stability issues in that specific matrix under those conditions.

Safety and Regulatory Grounding

WS-23 has undergone extensive safety and toxicological assessments. In the United States, it is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in specific food and beverage applications.[23][24] Similarly, the European Food Safety Authority (EFSA) has approved its use as a flavor substance.[23] These regulatory approvals are based on studies demonstrating low acute oral toxicity and evidence that the compound is effectively metabolized and cleared from the body.[23] While its safety for ingestion within recommended limits is well-established, research into the effects of inhalation is ongoing, primarily in the context of e-cigarettes, and is a separate consideration from its application in food science.[25][26][27]

Conclusion

WS-23 is a powerful and versatile tool for food science research and development. Its ability to deliver a pure, flavor-neutral cooling sensation opens up a wide range of possibilities for product innovation, from enhancing the perception of refreshment in beverages to creating novel sensory experiences in confectionery and dairy products.[4][5][14] By understanding its mechanism of action and employing rigorous, validated protocols for formulation, sensory analysis, and stability testing, researchers can effectively harness the unique properties of WS-23 to develop the next generation of consumer-preferred products.

References

  • Rebecca. (n.d.). What is WS-23 food additive?
  • cnherbflavor.com. (2025, January 10). What is WS-23 Cooling Agent?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of WS-23 Cooling Agent in the Food & Beverage Industry.
  • Rebecca. (n.d.). Is The WS 23 Cooling Agent Safe?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Formulating with WS-23: A Guide for Food & Beverage Manufacturers.
  • Anshul Specialty Molecules. (n.d.). WS 23.
  • TasteNest. (2025, August 6). Cooling Agents: WS-23, WS-5, WS-12, WS-3 vs Menthol for Food & Beverage.
  • Rebecca. (n.d.). How does WS 23 cooling agent work?
  • Chinese Factory. (2024, January 2). What is WS-23?
  • Rebecca Bio. (2025, April 29). Is WS-23 safe?
  • Rebecca. (n.d.). What Is WS 23 Cooling Agent?
  • EurekAlert!. (2022, May 15). Potentially dangerous synthetic cooling agents are used at high levels in E-cigarettes and refillable vaping liquids.
  • National Center for Biotechnology Information. (n.d.). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PubMed Central.
  • Semantic Scholar. (2010, July 22). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship.
  • National Center for Biotechnology Information. (n.d.). TRPM8: The Cold and Menthol Receptor. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind WS-23: A Superior Cooling Agent for Modern Products.
  • ResearchGate. (2025, August 6). E-Cigarette Synthetic Cooling Agent WS-23 and Nicotine Aerosols Differentially Modulate Airway Epithelial Cell Responses.
  • Green Spring. (2024, April 17). The advantages and applications of the cooling agent WS-23.
  • National Institutes of Health. (n.d.). Scraping through the ice: uncovering the role of TRPM8 in cold transduction. PubMed Central.
  • Redox. (2023, September 21). WS23 - Cooling agents bringing the freshness.
  • SENSORY ANALYSIS HANDBOOK 2018. (2018).
  • National Institutes of Health. (n.d.). Regulation of TRPM8 channel activity. PubMed Central.
  • Foreverest Resources Ltd. (n.d.). Cooling Agents WS-23.
  • SpringerLink. (2025, October 30). Method for simultaneous determination of three cooling agents in aerosols by GC–MS.
  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis.
  • Food Safety Institute. (2025, August 13). Creating the Ideal Sensory Evaluation Environment.
  • DLG.org. (n.d.). Sensory analysis: Overview of methods and application areas Part 4.
  • Lab Manager. (n.d.). Sensory Evaluation Methods in Food and Beverage Research.
  • Taylor & Francis. (2023). Analytical Methods Used for Assessing the Quality of Food Products.
  • ResearchGate. (2023, March). Two Techniques for the Analysis of WS-3 With Potential Application to the Analysis of Other Cooling Agents.
  • CORESTA. (2023). Evaluation of synthetic cooling agents WS-3 and WS-23 in 90-day inhalation toxicity studies in Sprague Dawley rats.

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Quantitative Analysis of WS-23 in E-Liquid Formulations: Validated GC-MS and HPLC-UV Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

The synthetic cooling agent WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) is an increasingly prevalent additive in e-liquids, prized for delivering a cooling sensation without a minty flavor.[1][2] Its presence and concentration are critical quality attributes that impact sensory profiles and require accurate quantification for regulatory compliance and safety assessment.[3][4] This document provides detailed, validated analytical methodologies for the determination of WS-23 in complex e-liquid matrices, primarily composed of propylene glycol (PG) and vegetable glycerin (VG). We present a primary, high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) method and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol. These methods are designed to be robust, reproducible, and suitable for quality control, stability testing, and research applications.

Introduction: The Analytical Imperative for WS-23

WS-23, a derivative of menthol, functions by activating the TRPM8 receptor, which is responsible for the sensation of cold.[2][5] Unlike menthol, it is virtually odorless and tasteless, making it a versatile additive in a wide array of flavored e-cigarette products.[2][6] The concentration of WS-23 can vary significantly, with studies reporting levels from a few milligrams per milliliter to over 45 mg/mL in commercially available products.[7]

The analytical challenge lies in accurately quantifying WS-23 within a complex and viscous e-liquid matrix. The high boiling points of the primary diluents, PG and VG, can interfere with certain analytical techniques. Therefore, robust and validated methods are essential for:

  • Quality Control: Ensuring batch-to-batch consistency and adherence to product specifications.

  • Regulatory Compliance: Meeting the requirements of regulatory bodies such as the FDA in the United States and those outlined in the EU's Tobacco Products Directive (TPD).[4][8]

  • Safety and Toxicology: Providing accurate concentration data for toxicological studies, particularly concerning inhalational safety.[3][9] Research indicates a high transfer efficiency of WS-23 from the e-liquid to the aerosol, making accurate quantification fundamental for risk assessment.[10][11]

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like WS-23 in e-liquids. Its high resolving power and the specificity of mass spectrometry provide excellent sensitivity and selectivity, minimizing interference from the e-liquid matrix and flavor compounds.[12][13]

The methodology involves a simple "dilute-and-shoot" sample preparation, where the e-liquid is diluted in a suitable solvent to reduce viscosity and bring the analyte concentration within the calibrated range.[14] The diluted sample is injected into the GC, where WS-23 is separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for positive identification and accurate quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. E-Liquid Sample (Weigh accurately) B 2. Add Solvent & Internal Standard (e.g., Methanol) A->B C 3. Vortex to Homogenize B->C D 4. Filter (0.45 µm PTFE) into GC Vial C->D E 5. GC Injection (Split/Splitless Inlet) D->E F 6. Chromatographic Separation (e.g., DB-5ms column) E->F G 7. MS Detection (EI, Scan or SIM mode) F->G H 8. Peak Integration & Identification G->H I 9. Quantification via Calibration Curve H->I

GC-MS analysis workflow for WS-23 in e-liquids.

A. Instrumentation and Materials

  • Gas Chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).

  • Reagents: WS-23 analytical standard (≥99% purity), Methanol (HPLC grade), Internal Standard (IS) such as 1,3-butanediol or phenylethanone-d8.[12]

  • Vials and Syringe Filters: 2 mL amber glass GC vials with PTFE-lined caps; 0.45 µm PTFE syringe filters.

B. Preparation of Standards and Samples

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve ~200 mg of 1,3-butanediol in 50 mL of methanol to create a 4 mg/mL solution.[12]

  • WS-23 Stock Solution (1000 µg/mL): Accurately weigh 10 mg of WS-23 standard into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the WS-23 stock solution with methanol. Fortify each calibration standard with the IS to a final concentration of ~100 µg/mL.

  • Sample Preparation: Accurately weigh ~100 mg of e-liquid into a 10 mL volumetric flask. Add a fixed amount of IS solution and dilute to volume with methanol. Vortex for 30 seconds to ensure homogeneity. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial. A dilution factor of 100 is a good starting point.

C. GC-MS Instrument Parameters

ParameterRecommended Setting
Injector Splitless mode, 250 °C
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.0 mL/min
Oven Program 60 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity using quantifier and qualifier ions.

D. Data Analysis Identify the WS-23 peak by its retention time and mass spectrum. For quantification, create a calibration curve by plotting the ratio of the WS-23 peak area to the IS peak area against the WS-23 concentration. Determine the concentration in the e-liquid sample using the regression equation from the calibration curve and account for the initial sample weight and dilution factor.

The GC-MS method is capable of excellent performance. Published studies have demonstrated high linearity and sensitivity for cooling agents in e-liquid aerosols.[10][12]

ParameterTypical Performance MetricReference
Linearity (R²) ≥ 0.999[10][12]
LOD (Limit of Detection) 0.1 - 1.0 ng/mL[10][12]
LOQ (Limit of Quant.) 0.4 - 3.0 ng/mL[10][12]
Precision (RSD%) < 5%[10][12]
Accuracy (Recovery %) 91% - 114%[10][12]

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

For laboratories where GC-MS is unavailable, or for analytes that are not GC-amenable, HPLC-UV offers a viable alternative. While potentially less sensitive than GC-MS for WS-23, it is a robust and widely used technique. The primary challenge for WS-23 is its lack of a strong UV chromophore, necessitating detection at low wavelengths (e.g., < 220 nm), where potential interference from other e-liquid components is higher.

This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 column). The sample, diluted in the mobile phase, is injected into the system. As the mobile phase flows through the column, compounds separate based on their polarity. A UV detector at the end of the column measures the absorbance of the eluting compounds, allowing for quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. E-Liquid Sample (Weigh accurately) B 2. Dilute with Mobile Phase or Methanol A->B C 3. Vortex to Homogenize B->C D 4. Filter (0.45 µm PTFE) into HPLC Vial C->D E 5. HPLC Injection D->E F 6. Isocratic or Gradient Separation (C18 Column) E->F G 7. UV Detection (e.g., 210 nm) F->G H 8. Peak Integration G->H I 9. Quantification via External Standard Curve H->I

HPLC-UV analysis workflow for WS-23 in e-liquids.

A. Instrumentation and Materials

  • HPLC System with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents: WS-23 analytical standard (≥99% purity), Acetonitrile (HPLC grade), Water (HPLC grade, >18 MΩ·cm).

  • Vials and Syringe Filters: As per GC-MS method.

B. Preparation of Standards and Samples

  • WS-23 Stock Solution (1000 µg/mL): Prepare as described in the GC-MS protocol, using a 50:50 mixture of acetonitrile and water as the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh ~200 mg of e-liquid into a 10 mL volumetric flask and dilute to volume with the mobile phase. Vortex and filter as described previously. A higher sample concentration may be needed compared to GC-MS to achieve an adequate detector response.

C. HPLC Instrument Parameters

ParameterRecommended Setting
Mobile Phase A: Water; B: Acetonitrile
Gradient Program 50% B to 95% B over 10 min, hold 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

D. Data Analysis Quantification is typically performed using an external standard calibration curve where the peak area of WS-23 is plotted against its concentration.

Conclusion and Field Insights

For the routine, high-sensitivity analysis of WS-23 in e-liquids, the GC-MS method is demonstrably superior due to its selectivity and ability to provide structural confirmation.[10][12] It is less susceptible to matrix interference compared to HPLC-UV at low wavelengths. The "dilute-and-shoot" sample preparation is simple, fast, and effective for both techniques, minimizing sample handling errors.

The HPLC-UV method, while a functional alternative, requires careful development to ensure that flavor components or other additives do not co-elute and interfere with the WS-23 peak. A PDA detector is highly recommended to assess peak purity. Regardless of the method chosen, proper method validation according to ICH guidelines or internal SOPs is critical to ensure the generation of trustworthy and reliable data for both product development and regulatory submission.

References

  • Xi'an Lyphar Biotech Co., Ltd. (2024). Chemical Structure and Physical Properties of WS-23.
  • Rebecca. How does WS 23 cooling agent work?.
  • Li, Y., et al. (2023). Method for simultaneous determination of three cooling agents in aerosols by GC–MS. Environmental Science and Pollution Research.
  • Grondin, C. D., et al. (2024). Synthetic Cooling Agents in Australian-Marketed E-cigarette Refill Liquids and Disposable E-cigarettes: Trends Follow the U.S. Market. Nicotine & Tobacco Research.
  • Mettler Toledo.
  • Wikipedia. (2023). WS-23.
  • Grondin, C. D., et al. (2023). Synthetic Cooling Agents in Australian-Marketed E-cigarette Refill Liquids and Disposable E-cigarettes. Oxford Academic.
  • The Good Scents Company. WS-23. Fragrance University.
  • ExperChem. Cooling Agent WS-23.
  • Jabba, S. V., et al. (2021). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Disposable E-cigarettes: Chemical Analysis and Risk. bioRxiv.
  • Li, Y., et al. (2023). Method for simultaneous determination of three cooling agents in aerosols by GC–MS.
  • Labstat. (2022). How to Perform E-Liquids Testing for Nicotine Levels.
  • SCION Instruments. Analysis of Electronic Cigarette E-Liquid Ingredients by GC-MS.
  • Terra Universal. (2019).
  • Deng, H., et al. (2023). Recent advances in the analysis of electronic cigarette liquids and aerosols: Sample preparation and chromatographic characterization.
  • Erythropel, H. C., et al. (2023). Analysis of chemicals in Puff EC fluids.
  • Peak Scientific. (2020). GC analysis of e-liquid for impurities & nicotine using hydrogen carrier gas.
  • Jabba, S. V., & Jordt, S. E. (2021). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment. Duke University Libraries.
  • Gonzalez, D. O., et al. (2023). HPLC-UV evaluation of a microwave assisted method as an active drug loading technique for exosome-based drug delivery system.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23) for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Isopropyl-N,2,3-trimethylbutanamide, commonly known as WS-23. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on effectively using this synthetic cooling agent in cell-based assays. Here, we move beyond simple protocols to explain the scientific rationale behind experimental choices, enabling you to troubleshoot issues confidently and ensure the integrity of your results.

Section 1: Foundational Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when starting to work with WS-23.

Q1: What is this compound (WS-23) and what is its primary mechanism of action in cells?

A1: this compound (WS-23) is a synthetic cooling agent that imparts a cooling sensation without the characteristic odor or taste of menthol.[1] Its primary molecular target in mammalian cells is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[2][3] TRPM8 is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling compounds.[4][5]

Upon binding, WS-23 acts as an agonist, inducing a conformational change in the TRPM8 channel that leads to its opening.[2][5] This allows an influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the cell, depolarizing the cell membrane and triggering downstream signaling events.[3][4] In sensory neurons, this process is what underlies the perception of cold. In cell-based assays, the resulting increase in intracellular Ca²⁺ is the most commonly measured readout for channel activation.[6][7]

Q2: How should I dissolve and store WS-23 for optimal stability and performance?

A2: Proper handling of WS-23 is critical for reproducible results. Due to its physicochemical properties, it is practically insoluble in water but soluble in organic solvents.[8]

Parameter Recommendation Rationale & Best Practices
Recommended Solvents Dimethyl sulfoxide (DMSO), Ethanol (EtOH)DMSO is the most common solvent for creating high-concentration stock solutions for cell-based assays.[9] Ethanol is also a viable option.[8]
Stock Solution Prep Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO or EtOH.[10]A high-concentration stock minimizes the volume of solvent added to your cell culture medium, preventing solvent-induced cytotoxicity.[9]
Storage Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[9]Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound or introduce water, potentially causing precipitation.[9]
Working Solution Prep Prepare fresh working solutions for each experiment by diluting the stock solution in your assay buffer or cell culture medium.[10]WS-23 may have limited stability at physiological pH and temperature in aqueous solutions. Fresh dilutions ensure accurate dosing.
Final Solvent Conc. CRITICAL: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay wells is non-toxic to your cells, typically ≤0.5% .[6][9]Solvents like DMSO can have profound effects on cell health and membrane properties, confounding your results. Always run a vehicle control.

Q3: What are the essential controls to include in any cell-based assay involving WS-23?

A3: A well-designed experiment is a self-validating one. The following controls are non-negotiable for ensuring your results are interpretable and trustworthy.

  • Negative Control (Untreated Cells): Measures the baseline response of your cells in the absence of any treatment.

  • Vehicle Control: Cells treated with the same final concentration of solvent (e.g., 0.1% DMSO) used to deliver WS-23. This is crucial to confirm that the observed cellular response is due to the compound itself and not the solvent.[10]

  • Positive Control (Known TRPM8 Agonist): Cells treated with a well-characterized TRPM8 agonist like Menthol or Icilin.[2][3] This confirms that the cells (e.g., TRPM8-expressing HEK293 cells) are responsive and the assay system is working correctly.

  • Parental Cell Line Control (Non-transfected): If using a heterologous expression system (e.g., HEK293 cells transfected with TRPM8), you must run the assay in parallel with the untransfected parental cell line. This control is essential to identify any non-specific or off-target effects of WS-23 that are independent of TRPM8 activation.

Section 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific problems you may encounter during your experiments.

Problem 1: I am not observing any cellular response (or a very weak signal) after applying WS-23, but my positive control (Menthol) works.

This is a common issue that often points to sub-optimal concentration or issues with target engagement.

dot

cluster_cause Potential Causes cluster_solution Troubleshooting Steps Cause1 Sub-Optimal Concentration Sol1 Perform Dose-Response Curve (See Protocol 2.1) Cause1->Sol1 Solution Cause2 Low TRPM8 Expression/Function Sol2 Verify TRPM8 Expression (qPCR, Western, IHC) Cause2->Sol2 Solution Cause3 Assay Interference Sol3 Check Assay Buffer Components (e.g., Ca2+ concentration) Cause3->Sol3 Solution Problem No Response to WS-23, Positive Control OK Problem->Cause1 Problem->Cause2 Problem->Cause3

Caption: Troubleshooting flow for lack of WS-23 response.

  • Probable Cause A: Sub-optimal Concentration. The potency (EC₅₀) of different TRPM8 agonists can vary significantly between cell lines and assay conditions.[11] It's possible your single-point concentration is too low to elicit a detectable response.

    • Solution: Perform a full dose-response curve to determine the EC₅₀ of WS-23 in your specific system. Start with a wide concentration range (e.g., 10 nM to 100 µM). See Protocol 2.1 for a detailed methodology.

  • Probable Cause B: Differential Agonist Binding. While both are TRPM8 agonists, WS-23 and menthol bind to different sites or stabilize the open state of the channel differently.[4] In rare cases of specific mutations or cell-type-dependent factors, the channel may be less responsive to WS-23.

    • Solution: Verify the expression and integrity of your TRPM8 construct. If using a commercially available cell line, check the manufacturer's data sheet for validation with multiple agonists. If you created the cell line, sequence the TRPM8 construct to ensure no mutations are present in key binding domains.

Problem 2: My results are highly variable and not reproducible between experiments.

High variability undermines the reliability of your data. The source is often technical rather than biological.[12][13]

  • Probable Cause A: Compound Precipitation. If you dilute your DMSO stock too rapidly or into a buffer where its solubility is poor, WS-23 can precipitate. This leads to an unknown and inconsistent final concentration in your wells.[14][15]

    • Solution: Visually inspect your working solutions for any cloudiness or precipitate. When diluting from a DMSO stock, perform serial dilutions in your final assay buffer or medium, vortexing or mixing thoroughly between each step. Do not add a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer.

  • Probable Cause B: Inconsistent Cell Seeding or Health. Variations in cell number or viability across the plate will lead to inconsistent readouts.[12][16]

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Use a consistent, low passage number for your cells and discard any cultures that are over-confluent or show signs of stress.[12]

  • Probable Cause C: Edge Effects. In multi-well plates, wells on the outer edges are prone to faster evaporation, leading to changes in media concentration and temperature. This can significantly skew results.

    • Solution: Avoid using the outer wells of your plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier. Distribute your controls and samples randomly across the inner wells to minimize positional bias.

Problem 3: I'm observing significant cytotoxicity even at concentrations where I expect to see specific TRPM8 activation.

Distinguishing between specific on-target effects and general toxicity is critical.[12][17]

dot

cluster_exp Experimental Workflow Start Select Cell Line Step1 Perform Cytotoxicity Assay (e.g., MTT, Protocol 2.2) Determine Non-Toxic Range Start->Step1 Step2 Perform Functional Assay (e.g., Calcium Flux, Protocol 2.1) Within Non-Toxic Range Step1->Step2 Define Safe Dosing Window End Analyze Data: Determine EC50 for TRPM8 Activation Step2->End

Caption: Workflow for separating cytotoxicity from functional response.

  • Probable Cause A: Solvent Toxicity. As mentioned, the solvent itself can be toxic. If your stock concentration is too low, you may be adding a high percentage of DMSO to your wells.

    • Solution: Calculate the final DMSO percentage in your highest WS-23 concentration. If it exceeds 0.5%, remake your stock solution at a higher concentration. Always run a vehicle control at the highest DMSO concentration used.[6][9]

  • Probable Cause B: Compound-Induced Cytotoxicity. While generally considered safe for many applications, WS-23 has been shown to inhibit cell growth and induce cell death in certain sensitive cell types, such as human embryonic stem cells, at nanomolar concentrations.[17] It can also be cytotoxic at high concentrations in other cell lines.[18]

    • Solution: Determine the specific cytotoxic threshold of WS-23 for your cell line. Run a standard cytotoxicity assay, such as an MTT or resazurin-based assay, with a dose range of WS-23 for a relevant exposure time (e.g., 24-48 hours). This will define a "non-toxic window" of concentrations that you can confidently use for your functional assays. See Protocol 2.2 for a detailed methodology.

  • Probable Cause C: Off-Target Effects. At high concentrations, small molecules can interact with unintended targets, leading to toxicity.

    • Solution: Use the lowest effective concentration of WS-23 possible, as determined by your dose-response curve. Confirm key findings using a structurally different TRPM8 agonist or by using a TRPM8 antagonist to block the WS-23-induced effect.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the core experiments discussed in this guide.

Protocol 2.1: Determining the Optimal Concentration of WS-23 using a Calcium Flux Assay

This protocol outlines a method to determine the potency (EC₅₀) of WS-23 in a cell line expressing TRPM8 using a fluorescent calcium indicator.

  • Cell Plating:

    • Seed TRPM8-expressing cells (e.g., HEK293-TRPM8) in a black, clear-bottom 96-well plate at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay.

    • In parallel, seed the parental (non-transfected) cell line as a control for off-target effects.

    • Incubate for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM, Cal-520 AM) according to the manufacturer's instructions. Often, this includes an agent like probenecid to prevent dye leakage.

    • Gently aspirate the culture medium from the wells and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Plate Preparation:

    • Prepare a 10-point, 2x concentrated serial dilution of WS-23 in assay buffer (e.g., HBSS with 20 mM HEPES). Start from a high concentration (e.g., 200 µM) to achieve a final in-well concentration of 100 µM.

    • Prepare 2x concentrated solutions of your vehicle control (e.g., 0.2% DMSO) and a positive control (e.g., 200 µM Menthol).

  • Assay Execution and Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to inject an equal volume of the 2x compound solutions from the compound plate into the cell plate.

    • Continue recording the fluorescence signal for an additional 2-5 minutes to capture the peak response and subsequent plateau/decline.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF = F_max - F_baseline).

    • Normalize the data by setting the response of the vehicle control to 0% and the response of a saturating concentration of a positive control to 100%.

    • Plot the normalized response versus the log of the WS-23 concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[6]

Protocol 2.2: Assessing WS-23 Cytotoxicity using an MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells, providing a quantitative measure of cytotoxicity.[19][20][21]

  • Cell Plating & Treatment:

    • Seed your cells in a clear, flat-bottom 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of WS-23 in culture medium. Include untreated and vehicle controls.

    • Remove the old medium and add the medium containing the different concentrations of WS-23.

    • Incubate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19]

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[20][22]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19][20]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[19][20]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement & Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[19][20][22]

    • Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the viability (%) versus the log of the WS-23 concentration to determine the cytotoxic profile and the IC₅₀ (the concentration that inhibits 50% of cell viability).

References
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • McKemy, D. D. (2007). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Perez-Reyes, E. (Ed.). (2011). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC.
  • LookChem. (n.d.). Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23.
  • Captivate Bio. (2021). SMALL MOLECULES.
  • bioRxiv. (2025, August 24). A Synthetic Coolant (WS-23) in Electronic Cigarettes Disrupts Normal Development of Human Embryonic Cells.
  • National Institutes of Health. (2022). The role of synthetic coolants, WS-3 and WS-23, in modulating E-cigarette-induced reactive oxygen species (ROS) in lung epithelial cells. PMC.
  • PubMed. (2024). Optimization and calibration of 384-well kinetic Ca2+ mobilization assays for the human transient receptor potential cation channels TRPM8, TRPV1, and TRPA1.
  • National Institutes of Health. (2019). Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel. PMC.
  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ResearchGate. (2018, February 27). Drug stock solutions best practices?.
  • National Institutes of Health. (2013). Scraping through the ice: uncovering the role of TRPM8 in cold transduction. PMC.
  • ResearchGate. (n.d.). Compound 23 blocks WS‐12‐induced TRPM8 activation in murine....
  • CORESTA. (n.d.). Evaluation of synthetic cooling agents WS-3 and WS-23 in 90-day inhalation toxicity studies in Sprague Dawley rats.
  • ResearchGate. (n.d.). In vitro cytotoxicity and photothermal therapeutic performance of [WS 2.... Retrieved from https://www.researchgate.net/figure/In-vitro-cytotoxicity-and-photothermal-therapeutic-performance-of-WS-2-OPT-PEG-FA-and_fig5_372993883
  • ResearchGate. (2022, April 4). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes.
  • ResearchGate. (2025, December 20). Ca2+-independent cytotoxicity of menthol in the A549 lung cancer cell line.
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Wiley Online Library. (n.d.). Acute and subacute inhalation toxicity assessment of WS‐23 in Sprague–Dawley rats.
  • Patsnap Synapse. (2025, March 11). What are the new molecules for TRPM8 agonists?.
  • PubMed. (2022, August 19). The role of synthetic coolants, WS-3 and WS-23, in modulating E-cigarette-induced reactive oxygen species (ROS) in lung epithelial cells.
  • Eurofins Discovery. (n.d.). TRPM8 Human Transient Potential Ion Channel Cell Based Agonist Calcium Flux LeadHunter Assay.
  • National Institutes of Health. (2020). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation.
  • PubChem. (n.d.). Methyl diisopropyl propionamide.
  • MDPI. (2019). Recent Progress in TRPM8 Modulation: An Update.
  • National Institutes of Health. (2023). E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses.
  • ScienceDirect. (2024, June 28). RIFM fragrance ingredient safety assessment, 2-isopropyl-N,2,3-trimethylbutyramide, CAS registry number 51115-67-4.
  • ResearchGate. (2025, August 6). E-Cigarette Synthetic Cooling Agent WS-23 and Nicotine Aerosols Differentially Modulate Airway Epithelial Cell Responses.
  • LookChem. (n.d.). This compound.

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Technical Support Center: Strategies for Preventing WS-23 Precipitation in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for WS-23 (2-Isopropyl-N,2,3-trimethylbutanamide), a high-performance cooling agent prized for its clean, long-lasting cooling sensation without the minty aroma or taste associated with menthol.[1][2][3] This unique property makes it an invaluable ingredient in pharmaceuticals, oral care, and a wide range of consumer products.[4][5][6][7] However, the very molecular structure that gives WS-23 its desirable sensory profile also contributes to its primary formulation challenge: low solubility in aqueous systems.[1][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causes of WS-23 precipitation and offers robust, validated protocols to ensure your formulations remain clear, stable, and effective.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of WS-23 and the core principles governing its solubility.

Q1: What is WS-23 and what is its mechanism of action? A: WS-23, or this compound, is a synthetic cooling agent.[1] Its mechanism involves the direct stimulation of the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are the body's primary cold-sensitive receptors.[2] This interaction creates a physiological cooling sensation without an actual change in temperature.[2] Unlike menthol, WS-23 is flavor-neutral, allowing it to impart a cooling effect without altering a product's intended taste profile.[2][6]

Q2: What is the solubility of WS-23 in water and other common laboratory solvents? A: WS-23 is classified as sparingly or slightly soluble in water at ambient temperatures but is readily soluble in organic solvents like ethanol and propylene glycol (PG).[1][4][5] This disparity is the root cause of most precipitation issues. Its solubility increases significantly in hot water, though this effect is often temporary and can lead to recrystallization upon cooling.[1]

Table 1: Solubility Profile of WS-23

Solvent Temperature Solubility Source(s)
Water 25 °C (77 °F) ~0.46 g/L (Estimated) [8]
Water Room Temp. Sparingly / Slightly Soluble [1][4][9]
Water Hot Highly Soluble [1]
Propylene Glycol 20 °C (68 °F) Readily Soluble [1][4][5][8]
Ethanol 20 °C (68 °F) Readily Soluble [4][5][8]

| Oils / Fats | Room Temp. | Readily Soluble |[1][8] |

Q3: What are the primary factors that cause WS-23 to precipitate from aqueous solutions? A: Precipitation, or "crashing out," occurs when the concentration of WS-23 exceeds its solubility limit in the solvent system. The key triggers are:

  • Concentration Overload: Attempting to dissolve WS-23 beyond its saturation point in water.

  • Temperature Fluctuation: Dissolving WS-23 in hot water and then allowing the solution to cool to a temperature where its solubility is significantly lower.[1]

  • Insufficient Co-solvent: In a mixed solvent system (e.g., water and PG), an inadequate ratio of co-solvent to water will fail to keep the WS-23 solubilized.

  • "Salting Out": The introduction of high concentrations of other solutes (like salts or certain polymers) can reduce the solubility of WS-23 by competing for solvent molecules.

Q4: Can I simply heat the water to dissolve WS-23 for my formulation? A: While WS-23 is highly soluble in hot water, this method is not recommended for creating stable solutions at room temperature.[1] As the solution cools, it will become supersaturated, leading to nucleation and precipitation of WS-23 crystals. This approach is only viable if the final product is intended to be stored and used hot. For stable ambient-temperature solutions, a co-solvent system is essential.

Section 2: Troubleshooting Guide: Resolving WS-23 Precipitation

This section provides a systematic approach to diagnosing and solving precipitation issues during your experiments.

Scenario: "My WS-23 solution is cloudy, has formed crystals, or has precipitated after preparation or during storage."

Diagnostic Workflow

Use the following workflow to pinpoint the cause of precipitation.

TroubleshootingWorkflow start Precipitation Observed q1 Was WS-23 added directly to cold water? start->q1 q2 Was a co-solvent (e.g., PG, Ethanol) used? q1->q2 No q4 Was the solution clear at preparation and later precipitated? q1->q4 Yes, but with heat q3 What is the co-solvent to water ratio? q2->q3 Yes sol1 Root Cause: Low intrinsic solubility in water. Solution: Use a co-solvent protocol (See Sec. 3). q2->sol1 No q3->q4 High sol2 Root Cause: Insufficient co-solvent. Solution: Increase co-solvent concentration or decrease WS-23 concentration. q3->sol2 Low q5 Were other components added after WS-23? q4->q5 q5->sol2 No sol3 Root Cause: Temperature drop or 'salting out' effect. Solution: Re-evaluate formula stability, check for ingredient interactions. q5->sol3 Yes

Caption: Diagnostic workflow for troubleshooting WS-23 precipitation.

Question-Based Troubleshooting

Q1: I added WS-23 powder directly to room-temperature water and it won't dissolve. What went wrong? A: This is expected behavior. WS-23 has very low solubility in water at room temperature.[1][5] The powder will remain suspended and eventually settle. Causality: The non-polar regions of the WS-23 molecule are thermodynamically unfavorable in the highly polar hydrogen-bonded network of water. To overcome this, you must first dissolve it in a less polar solvent (a co-solvent) that is also miscible with water. See Protocol 3.1 for the correct procedure.

Q2: My WS-23 dissolved in a water/PG mixture but crashed out when I stored it in the refrigerator. How can I prevent this? A: Solubility is temperature-dependent. Even in a co-solvent system, lowering the temperature reduces the kinetic energy of the molecules and can decrease the solubility limit. If your solution is near its saturation point at room temperature, the decrease in temperature during refrigeration will be enough to cause precipitation. Corrective Actions:

  • Increase the Co-solvent Ratio: Add more propylene glycol to the formulation to increase the overall solubilizing capacity of the solvent system.

  • Decrease WS-23 Concentration: If the formulation allows, reduce the amount of WS-23 to a level that remains stable at your intended storage temperature.

  • Conduct Stability Studies: Perform freeze-thaw cycle testing to determine the stable concentration limits for your specific formulation and storage conditions.

Q3: I need to create a high-concentration stock solution of WS-23. What is the recommended approach? A: Do not use water for high-concentration stocks. The best practice is to create a stock solution in 100% Propylene Glycol or 100% Ethanol. A common concentration for a PG-based stock is 10% or 20% (w/w), which remains stable and is easy to dose accurately into your final aqueous formulation. Always add the WS-23 stock solution to the aqueous phase with continuous stirring to ensure rapid and uniform dispersion.

Section 3: Protocols for Preparing Stable Aqueous WS-23 Solutions

This section provides validated, step-by-step methods for creating clear, stable solutions.

Mechanism of Co-Solvency

A co-solvent like propylene glycol works by reducing the overall polarity of the solvent system. The PG molecules effectively shield the hydrophobic parts of the WS-23 molecule from the water, preventing the WS-23 molecules from aggregating and precipitating.

CoSolvencyMechanism cluster_water Aqueous Environment cluster_micelle Co-Solvent Shielding w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 w13 w14 w15 WS23 WS-23 pg1 PG pg2 PG pg3 PG pg4 PG pg5 PG pg6 PG pg7 PG pg8 PG

Caption: Co-solvent (PG) molecules shielding a WS-23 molecule in water.

Protocol 3.1: Co-Solvent Method using Propylene Glycol (PG)

This is the most common and reliable method for incorporating WS-23 into aqueous systems.

Materials:

  • WS-23 (crystalline powder)

  • Propylene Glycol (USP/EP grade)

  • Purified Water

  • Magnetic stirrer and stir bar

  • Analytical balance and weigh boats

  • Appropriate glass beakers

Procedure:

  • Calculate Required Masses: Determine the final desired concentration of WS-23 and PG in your formulation. A common starting point is a 1:5 or 1:10 ratio of WS-23 to PG.

  • Prepare the Co-Solvent Premix: a. Tare a clean, dry beaker on the analytical balance. b. Weigh the required amount of Propylene Glycol into the beaker. c. Add the required amount of WS-23 powder directly to the PG.

  • Dissolve WS-23: a. Place the beaker on a magnetic stirrer and add a stir bar. b. Stir the mixture at a moderate speed (e.g., 300-400 RPM) at room temperature. c. Continue stirring until all WS-23 crystals are fully dissolved and the solution is completely clear. This may take several minutes. Gentle warming (to 40°C) can accelerate this step but is often not necessary.

  • Incorporate into Aqueous Phase: a. In a separate, larger beaker, measure out the required volume of purified water. b. While stirring the water, slowly add the WS-23/PG premix. c. Continue stirring the final solution for 5-10 minutes to ensure homogeneity.

  • Final Observation: The final solution should be completely clear. If any cloudiness or precipitation occurs, the concentration of WS-23 may be too high for the co-solvent ratio used.

References

  • Foreverest Resources Ltd. Cooling Agents WS-23.
  • Redox. (2023, September 21). WS23 - Cooling agents bringing the freshness.
  • Bondchem.
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  • cnherbflavor.com. (2025, January 10).
  • The Good Scents Company. WS-23 2-isopropyl-N,2,3-trimethylbutyramide.
  • Titanos Group. Cooling agent WS-23.
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Troubleshooting inconsistent results in TRPM8 activation with WS-23

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for TRPM8 activation assays. This guide is designed for researchers, scientists, and drug development professionals who are working with the transient receptor potential melastatin 8 (TRPM8) ion channel and encountering variability in their experimental results, particularly when using synthetic cooling agents like WS-23. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to diagnose and resolve common issues effectively.

Introduction to TRPM8 and its Activators

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role in the sensation of cold temperatures.[1][2][3] It is activated by a range of stimuli including cold temperatures (typically below 28°C), voltage, and chemical agonists.[4] These chemical agonists are broadly categorized into two main groups: the well-known menthol and its derivatives, and synthetic cooling agents such as icilin and WS-23.[5][6] Understanding the nuances of these activators is the first step in troubleshooting.

WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) is a potent synthetic cooling agent that activates TRPM8, often with higher efficacy than menthol, and without the associated minty odor or irritation.[5][7] Its distinct chemical structure leads to a different interaction with the channel compared to menthol, which can be a source of experimental variability if not properly controlled.

This guide will address common questions and issues in a direct Q&A format, providing both theoretical background and practical, step-by-step solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: We are observing a progressive decrease in the response to repeated applications of WS-23. What is causing this and how can we prevent it?

This phenomenon is likely due to channel desensitization or tachyphylaxis , two distinct forms of response attenuation.[8][9][10]

  • Expertise & Experience: It's a common misconception to use these terms interchangeably. Acute desensitization is a rapid reduction in the current during a single, continuous agonist application.[8] In contrast, tachyphylaxis is the decrease in response to subsequent, repeated applications of the agonist.[3][8] Both are primarily mediated by the influx of Ca²⁺ through the TRPM8 channel itself.[1][5][11]

  • Causality Behind the Issue:

    • Ca²⁺-Dependent Desensitization: TRPM8 is permeable to Ca²⁺.[1][12] The initial activation by WS-23 causes an influx of Ca²⁺, which then initiates a negative feedback loop. This elevated intracellular Ca²⁺ can lead to desensitization through several proposed mechanisms, including direct binding of Ca²⁺ to the channel or involvement of Ca²⁺-sensitive enzymes.[1][11]

    • PIP₂ Depletion: The activity of TRPM8 is critically dependent on the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂).[3][8][13][14] The influx of Ca²⁺ can activate Phospholipase C (PLC), which hydrolyzes PIP₂.[1][5] Depletion of PIP₂ in the plasma membrane leads to a reduction in TRPM8 activity, contributing significantly to tachyphylaxis.[3][8]

    • Calmodulin (CaM) Involvement: Ca²⁺ can also bind to calmodulin, and the Ca²⁺-CaM complex has been shown to mediate the acute desensitization of TRPM8 by shifting the channel's gating to a lower open probability state.[8][10][15]

  • Trustworthy Protocols for Mitigation:

    Protocol 1: Optimizing Washout and Recovery Times

    • Step 1: After the initial application of WS-23 and recording the response, wash the cells thoroughly with an extracellular buffer for an extended period (e.g., 5-10 minutes) to ensure complete removal of the agonist.

    • Step 2: Systematically test different recovery intervals between agonist applications (e.g., 5, 10, 15, 20 minutes) to determine the minimum time required for the channel to recover and yield a consistent response. This allows for the intracellular Ca²⁺ levels to return to baseline and for PIP₂ to be resynthesized.

    • Step 3: For your experimental series, use a consistent and adequate recovery time between all subsequent agonist applications.

    Protocol 2: Modulating Extracellular Ca²⁺ Concentration

    • Step 1: If your assay readout allows (e.g., some electrophysiology paradigms), perform control experiments with a low Ca²⁺ or Ca²⁺-free extracellular solution. This will directly test the Ca²⁺-dependence of the desensitization you are observing.

    • Step 2: Note that removing extracellular Ca²⁺ will prevent the influx component of your signal in calcium imaging assays, so this approach is more diagnostic for electrophysiological recordings.

    • Step 3: If desensitization is significantly reduced, it confirms a Ca²⁺-dependent mechanism. While a Ca²⁺-free environment is not physiological, this test validates the underlying cause.

  • Visualization of the Desensitization Pathway:

    TRPM8_Desensitization cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Ca_in Ca²⁺ Influx TRPM8_Open->Ca_in Allows Desensitization Channel Desensitization TRPM8_Open->Desensitization PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes PIP2->TRPM8_Open Required for Activity WS23 WS-23 WS23->TRPM8 Binds & Activates Ca_in->PLC Activates CaM Calmodulin (CaM) Ca_in->CaM Binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Ca_CaM->TRPM8_Open Inhibits (Acute Desensitization)

    Caption: TRPM8 desensitization signaling pathway.

Question 2: The potency (EC₅₀) of WS-23 varies significantly between experiments. What factors could be contributing to this inconsistency?

Variability in potency is a frequent challenge and often points to issues with compound handling, cell health, or assay conditions.

  • Expertise & Experience: While it's easy to blame the cells or the compound, inconsistent EC₅₀ values are often a sign of subtle variations in experimental protocol execution. The solubility and stability of lipophilic compounds like WS-23 in aqueous buffers are critical parameters that are often overlooked.

  • Causality Behind the Issue:

    • Compound Solubility and Stability: WS-23 is only slightly soluble in water but has good solubility in organic solvents like ethanol and propylene glycol.[7][16][17][18] If the stock solution is not properly solubilized or if it precipitates upon dilution into aqueous assay buffer, the effective concentration delivered to the cells will be lower and more variable than the nominal concentration. The compound can also adsorb to plasticware.

    • Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can have altered membrane properties and protein expression levels, including TRPM8 and essential signaling components like PIP₂.[19] This can directly impact the channel's responsiveness to agonists.

    • Temperature Fluctuations: TRPM8 is a cold-sensing channel, and its activation is highly temperature-dependent.[20] Even minor fluctuations in the ambient temperature of the lab or the assay plate can shift the channel's baseline activity and its sensitivity to chemical agonists, thereby altering the apparent potency.[21][22]

    • Voltage Dependence: TRPM8 gating is also voltage-dependent.[20][23][24] Changes in the resting membrane potential of the cells can affect the potency of agonists.

  • Trustworthy Protocols for Consistent Potency:

    Protocol 3: Standardized Compound Preparation and Handling

    • Step 1: Prepare a high-concentration stock solution of WS-23 in 100% DMSO or ethanol. Ensure it is fully dissolved.

    • Step 2: When preparing working dilutions in your aqueous assay buffer, vortex vigorously during and after the addition of the stock solution to minimize precipitation. A common technique is to add the stock solution to the buffer while the buffer is being vortexed.

    • Step 3: Never store diluted aqueous solutions of WS-23 for long periods. Prepare them fresh for each experiment from the high-concentration organic stock.

    • Step 4: Consider including a low concentration of a non-ionic surfactant like Pluronic F-127 or BSA in your assay buffer to help maintain the solubility of hydrophobic compounds. Perform control experiments to ensure the surfactant does not affect cell health or TRPM8 activity on its own.

    Protocol 4: Rigorous Cell Culture and Quality Control

    • Step 1: Maintain a consistent cell seeding density to ensure cells are in a logarithmic growth phase and at a similar confluence (e.g., 80-90%) at the time of the assay.[19]

    • Step 2: Use cells within a defined, low passage number range. If using a stable cell line, periodically verify the expression level of TRPM8 via qPCR or Western blot.

    • Step 3: Always visually inspect the cells for normal morphology under a microscope before starting an assay. Discard any plates showing signs of stress, contamination, or over-confluence.[19]

    Protocol 5: Strict Temperature Control

    • Step 1: Use a temperature-controlled plate reader or perfusion system for all assays.[21]

    • Step 2: Equilibrate all solutions (assay buffers, compound plates) to the target experimental temperature before adding them to the cells.

    • Step 3: Document the temperature for every experiment to correlate any shifts in potency with temperature variations.

  • Data Presentation: Impact of Temperature on Agonist Potency

AgonistTemperatureReported EC₅₀ (HEK-293 cells)Source
Menthol27 °CHigher EC₅₀[Sophion Bioscience, 2025][21]
Menthol18 °CLower EC₅₀ (Higher Potency)[Sophion Bioscience, 2025][21]
Icilin27 °CHigher EC₅₀[Sophion Bioscience, 2025][21]
Icilin18 °CLower EC₅₀ (Higher Potency)[Sophion Bioscience, 2025][21]
WS-23Not specified~44 µM[Watson et al., 2007][6]
Question 3: We are using a calcium imaging assay and see a high baseline signal or spontaneous, non-specific cell responses. What could be the cause?

High background or non-specific activity in a calcium imaging assay can obscure the true signal from TRPM8 activation.

  • Expertise & Experience: This issue often stems from either cellular stress or problems with the fluorescent dye loading and assay buffer composition. It's crucial to systematically dissect the experimental workflow to pinpoint the source of the artifact.

  • Causality Behind the Issue:

    • Dye Overloading or Toxicity: Calcium-sensitive dyes like Fura-2 AM can be toxic to cells if used at too high a concentration or for too long an incubation period.[25] This can lead to membrane leakage and elevated baseline Ca²⁺. Incomplete de-esterification of the AM-ester form of the dye can also lead to compartmentalization in organelles, causing artifacts.

    • Mechanical or Solvent-Induced Stress: The process of adding compounds, especially with automated liquid handlers, can cause mechanical stress that activates mechanosensitive channels, leading to Ca²⁺ influx. Similarly, the solvent (e.g., DMSO) used for the compound can itself cause a transient response at higher concentrations.

    • Sub-optimal Assay Buffer: The composition of the buffer is critical. The absence of essential ions or the presence of interfering substances can stress the cells.

    • TRPM8 Expression Levels: Very high, non-physiological overexpression of TRPM8 in a heterologous system can sometimes lead to "leaky" channels and an elevated baseline Ca²⁺ level.

  • Trustworthy Protocols for a Clean Baseline:

    Protocol 6: Optimizing Calcium Dye Loading

    • Step 1: Titrate the concentration of your calcium dye (e.g., Fura-2 AM, Fluo-4 AM) to find the lowest concentration that still provides a robust signal-to-noise ratio.

    • Step 2: Optimize the loading time and temperature. A common starting point is 30-60 minutes at 37°C, but this may need to be adjusted for your specific cell line.[25]

    • Step 3: After loading, wash the cells at least twice with assay buffer to remove extracellular dye.

    • Step 4: Allow the cells to "rest" for a de-esterification period (e.g., 15-30 minutes) at room temperature before starting the assay. This ensures the dye is converted to its active, Ca²⁺-sensitive form.

    Protocol 7: Refining the Assay Workflow

    • Step 1: Perform a "vehicle" addition control where you add only the assay buffer containing the same final concentration of solvent (e.g., 0.1% DMSO) that your compounds will have. This will reveal any response due to the solvent or the mechanical addition.

    • Step 2: If mechanical stimulation is an issue, reduce the speed of liquid addition in your automated plate reader or pipette.

    • Step 3: Ensure your assay buffer (typically a Hanks' Balanced Salt Solution or similar) is at the correct pH and osmolarity.

    • Step 4: Run a control with non-transfected host cells (e.g., wild-type HEK293) to confirm that the responses you are seeing are specific to the expression of TRPM8.[23]

  • Visualization of a General Calcium Imaging Workflow:

    Calcium_Imaging_Workflow A 1. Seed Cells in 96-well plate B 2. Load Cells with Ca²⁺ Dye (e.g., Fluo-4 AM) A->B C 3. Wash & De-esterify B->C D 4. Measure Baseline Fluorescence C->D E 5. Add WS-23 (or control) D->E F 6. Measure Fluorescence (Kinetic Read) E->F G 7. Add Positive Control (e.g., Ionomycin) F->G H 8. Data Analysis (ΔF/F₀) G->H

    Caption: A typical experimental workflow for calcium imaging assays.

Concluding Remarks

Troubleshooting inconsistent results in TRPM8 activation assays requires a systematic approach grounded in the channel's fundamental biology. By understanding the roles of calcium, PIP₂, temperature, and compound solubility, researchers can design more robust experiments and accurately interpret their data. Always begin with the basics: ensure your reagents are properly prepared, your cells are healthy, and your environmental conditions are tightly controlled. This attention to detail is the hallmark of reliable and reproducible science.

References

  • Yin, Y., Wu, M., LDIR, K., & Sobolevsky, A. I. (2019). Structural insights into TRPM8 inhibition and desensitization. Science Advances, 5(9), eaav6279. [Link]
  • Rohacs, T. (2015). Regulation of the cold-sensing TRPM8 channels by phosphoinositides and Gq-coupled receptors. Pflügers Archiv - European Journal of Physiology, 467(9), 1871–1881. [Link]
  • Kopcil, D., Kek, D., & Beltrán, L. R. (2024). Mechanisms of sensory adaptation and inhibition of the cold and menthol receptor TRPM8. Science Advances, 10(31), eadp2211. [Link]
  • Sarria, I., Ling, J., & Gu, J. (2011). TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. Journal of Neurophysiology, 106(6), 3066–3076. [Link]
  • American Physiological Society. (n.d.). TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. Journal of Neurophysiology. [Link]
  • Sarria, I., Ling, J., & Gu, J. (2011). TRPM8 acute desensitization is mediated by calmodulin and requires PIP(2): distinction from tachyphylaxis. Semantic Scholar. [Link]
  • Sarria, I., Ling, J., & Gu, J. (2011). TRPM8 acute desensitization is mediated by calmodulin and requires PIP(2)
  • Sarria, I., Ling, J., & Gu, J. (2011). TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. American Physiological Society Journals. [Link]
  • McKemy, D. D. (2007). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]
  • Watson, H. R., Helliwell, R. V., & Wallace, V. C. J. (2007). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Current Pharmaceutical Design, 13(25), 2567-2581. [Link]
  • ResearchGate. (n.d.).
  • Sarria, I., Ling, J., & Gu, J. (2011).
  • Yudin, Y., & Rohacs, T. (2012). Regulation of TRPM8 channel activity. PMC. [Link]
  • ResearchGate. (n.d.).
  • Viana, F., de la Peña, E., & Belmonte, C. (2006). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. The Journal of Physiology, 575(Pt 3), 775–792. [Link]
  • Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. The Journal of Neuroscience, 24(23), 5364–5369. [Link]
  • Bandell, M., & Patapoutian, A. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology, 13, 892015. [Link]
  • Proudfoot, C. J., Garry, E. M., Cottrell, D. F., et al. (2006). TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain. Pain, 122(1-2), 124–131. [Link]
  • Sophion Bioscience. (2025). TRPM8 assay: temperature & ligand pharmacology on APC. [Link]
  • ResearchGate. (n.d.).
  • Mergler, S., Ghadiry, M., & Wessler, I. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Neuroendocrinology, 85(4), 226-238. [Link]
  • ResearchGate. (n.d.). Selected calcium-imaging traces (functional fingerprints) of individual DRG neurons. [Link]
  • Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. Science Advances, 8(20), eabn9494. [Link]
  • Brauchi, S., Orio, P., & Latorre, R. (2004). Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. Proceedings of the National Academy of Sciences, 101(43), 15494–15499. [Link]
  • eLife. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. [Link]
  • Redox. (2023). WS23 - Cooling agents bringing the freshness. [Link]
  • Latorre, R., Brauchi, S., & Orio, P. (2011). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels. CRC Press/Taylor & Francis. [Link]
  • Marin Biologic Laboratories. (n.d.).
  • De Petrocellis, L., et al. (2017). Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach. Scientific Reports, 7, 10881. [Link]
  • Gomez-Monterrey, I., & Gonzalez-Muniz, R. (2020). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 21(12), 4353. [Link]
  • Gomez-Monterrey, I., & Gonzalez-Muniz, R. (2020).
  • Alaimo, A., et al. (2020). TRPM8 levels determine tumor vulnerability to channel agonists. The FEBS Journal, 287(10), 2033–2050. [Link]
  • Liu, B., & Qin, F. (2005). Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate. The Journal of Neuroscience, 25(7), 1674–1681. [Link]
  • The Good Scents Company. (n.d.). WS-23 2-isopropyl-N,2,3-trimethylbutyramide. [Link]
  • Gomez-Monterrey, I., & Gonzalez-Muniz, R. (2020).
  • MDPI. (n.d.). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. [Link]
  • Bandyopadhyay, A., et al. (2018). Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain. Scientific Reports, 8, 11405. [Link]
  • Green Spring. (2024). The advantages and applications of the cooling agent WS-23. [Link]
  • Pertusa, M., Solorza, J., & Madrid, R. (2023). Molecular determinants of TRPM8 function: key clues for a cool modulation. Frontiers in Pharmacology, 14, 1213337. [Link]
  • Gomez-Monterrey, I., & Gonzalez-Muniz, R. (2020). Mutations of TRPM8 channels: Unraveling the molecular basis of activation by cold and ligands. Medicinal Research Reviews, 40(6), 2236–2264. [Link]
  • MDPI. (n.d.).

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Technical Support Center: Addressing WS-23 Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with the synthetic cooling agent WS-23. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and mitigate the cytotoxic effects of WS-23 in your long-term cell culture experiments. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of WS-23 in a laboratory setting.

Q1: What is WS-23 and why is it used in research?

A: WS-23 (2-isopropyl-N,2,3-trimethylbutyramide) is a synthetic cooling agent known for providing a cooling sensation without a minty taste.[1][2] In research, it is often studied in the context of toxicology, particularly concerning its increasing use in consumer products like e-cigarettes.[3][4] Its effects on cellular pathways, such as TRPM8 channel activation, make it a compound of interest for studying sensory perception and cellular responses to chemical stimuli.[5][6]

Q2: What are the primary cytotoxic effects of WS-23 observed in cell culture?

A: WS-23 has been shown to induce dose-dependent cytotoxicity in various cell lines, including human embryonic stem cells (hESCs) and human bronchial epithelial cells (BEAS-2B).[5][7] The primary observed effects include:

  • Inhibition of cell growth and proliferation.[6][8]

  • Induction of cell death, including apoptosis.[6]

  • Disruption of the actin cytoskeleton, impairing cell motility and migration.[4][9]

  • Inhibition of mitochondrial reductase activity.[5][10]

  • Generation of reactive oxygen species (ROS).[1][11]

Q3: At what concentrations does WS-23 typically become cytotoxic?

A: The cytotoxic threshold for WS-23 is highly cell-type dependent. For sensitive cells like human embryonic stem cells, adverse effects on colony growth have been observed at concentrations as low as 26 nM.[5][10] For other cell types, such as human bronchial epithelial cells, cytotoxic effects and inhibition of cellular processes like gap closure occur in the mg/mL range (e.g., 0.45 mg/mL).[4][8] It is crucial to perform a dose-response study for your specific cell line.

Q4: Is WS-23 stable in cell culture media?

A: While specific long-term stability studies of WS-23 in various cell culture media are not extensively published, the stability of media components themselves can be a concern. Factors like temperature, light exposure, and the chemical composition of the medium can lead to the degradation of essential nutrients like vitamins and amino acids over time.[12][13] It is best practice to prepare fresh WS-23 stock solutions and add them to media shortly before use. For long-term experiments, media should be replenished regularly to ensure nutrient availability and consistent WS-23 concentration.

Part 2: Troubleshooting Guide

This guide is designed in a problem-solution format to address specific issues you may encounter during your experiments.

Issue 1: High Levels of Cell Death in WS-23 Treated Cultures
  • Problem: After introducing WS-23, you observe a significant decrease in cell viability, evidenced by floating cells, debris, and poor morphology.

  • Probable Cause & Explanation:

    • Concentration is too high: This is the most common cause. The No-Observed-Adverse-Effect-Level (NOAEL) varies significantly between cell types.[3][14] A concentration that is non-toxic in one cell line could be lethal in another.

    • Inappropriate Viability Assay: Standard MTT assays measure mitochondrial reductase activity. Since WS-23 is known to directly inhibit these enzymes, an MTT assay can produce a false positive for cytotoxicity, indicating lower viability than actually exists.[5][10]

    • Apoptosis Induction: WS-23 can trigger programmed cell death through the activation of TRPM8 channels, leading to calcium influx, mitochondrial stress, and subsequent activation of executioner caspases like caspase-3.[6][15]

  • Recommended Solutions:

    • Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line (see Protocol 1). Start with a very wide range of concentrations (e.g., from low nM to high µM or mg/mL) to identify the appropriate window for your experiments.

    • Use Multiple Viability Assays: Do not rely solely on MTT. Corroborate your findings using assays based on different principles, such as membrane integrity (Trypan Blue, LDH release assay) or total DNA content (Crystal Violet). See Table 2 for a comparison.

    • Assess Apoptosis Markers: To confirm the mode of cell death, perform an assay for activated caspases (e.g., Caspase-3/7 activity assay) or use Annexin V/PI staining. See Protocol 3.

Issue 2: Reduced Cell Proliferation or Migration Without Widespread Cell Death
  • Problem: Your cells appear viable but are not proliferating, or they fail to migrate in a scratch/wound healing assay.

  • Probable Cause & Explanation:

    • Cytoskeletal Disruption: Proteomics studies have identified the cytoskeleton as a primary target of WS-23.[9] The compound can cause a concentration-dependent decrease in filamentous actin (F-actin), which is essential for cell division, movement, and maintaining morphology.[4][8]

    • Sub-lethal Mitochondrial Stress: Even at concentrations that don't trigger immediate cell death, WS-23 can impair mitochondrial function, leading to reduced ATP production.[16] This energy deficit can halt energy-intensive processes like proliferation and migration.

  • Recommended Solutions:

    • Visualize the Actin Cytoskeleton: Stain cells with fluorescently-labeled phalloidin to visualize F-actin. Compare the cytoskeletal structure in treated vs. control cells to see if there is evidence of collapse or disorganization.[8]

    • Perform a Gap Closure/Scratch Assay: This functional assay directly measures the impact on both proliferation and migration. WS-23 has been shown to inhibit gap closure at concentrations lower than those causing overt cell death.[4][9] See Protocol 2.

    • Measure ATP Levels: Use a commercial ATP luminescence assay to quantify cellular energy levels. A significant drop in ATP in WS-23 treated cells would support the hypothesis of mitochondrial impairment.

Workflow for Troubleshooting WS-23 Cytotoxicity

The following diagram outlines a logical workflow for diagnosing and addressing cytotoxicity issues.

G A Start: Unexpected Cytotoxicity Observed B Step 1: Verify WS-23 Concentration & Purity - Check calculations - Use fresh stock solution A->B C Step 2: Determine IC50 (Protocol 1) - Wide concentration range - Use multiple viability assays (Table 2) B->C D Is there still high cell death at desired concentration? C->D E Problem Resolved: Work below cytotoxic threshold D->E No F Step 3: Investigate Mechanism D->F Yes G Assess Apoptosis (Protocol 3) - Caspase-3/7 Assay - Annexin V / PI Staining F->G Is it cell death? H Assess Mitochondrial Health - ATP Assay - Mitochondrial Membrane Potential F->H Is it energy-related? I Assess Cytoskeleton (Protocol 2) - Phalloidin Staining - Gap Closure Assay F->I Is it proliferation/motility? J Step 4: Mitigation Strategy - Lower concentration - Reduce exposure time - Consider TRPM8 antagonist as a control G->J H->J I->J

Caption: Troubleshooting workflow for WS-23 cytotoxicity.

Part 3: Mechanistic Insights & Data

Understanding the mechanism of WS-23 toxicity is key to designing robust experiments.

Proposed Mechanism of Action

Research suggests that in sensitive cell types, WS-23 toxicity is initiated through the activation of the TRPM8 ion channel, leading to a cascade of downstream events culminating in apoptosis.

G WS23 WS-23 (Cooling Agent) TRPM8 TRPM8 Channel Activation WS23->TRPM8 Binds to & Activates Cyto Cytoskeletal Disruption (Actin Depolymerization) WS23->Cyto Direct or Indirect Effect Ca Increased Intracellular Ca2+ TRPM8->Ca Mito Mitochondrial Stress Ca->Mito Overload ROS ROS Production Mito->ROS Dysfunction leads to Caspase Caspase-3 Activation Mito->Caspase Intrinsic Pathway Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Execution Prolif Inhibited Proliferation & Migration Cyto->Prolif

Caption: Proposed signaling cascade for WS-23 induced cytotoxicity.

Quantitative Data Summary

Table 1: Reported Cytotoxic Concentrations of WS-23

Cell Line Assay Endpoint Effective Concentration Reference
hESCs Live Cell Imaging Colony Growth Inhibition 26 - 2600 nM [5][6]
hESCs MTT Assay IC50 (Mitochondrial Reductase) 1.4 x 10^5 nM (140 µM) [5]
BEAS-2B Gap Closure Inhibition of Migration 0.45 mg/mL [4][8]
BEAS-2B Live Cell Imaging Immotile Cells > 1.5 mg/mL [4][8]

| NCI-H292 | Not Specified | IC50 | ~1.4 mg/mL |[17] |

Table 2: Comparison of Viability/Cytotoxicity Assays for WS-23 Studies

Assay Method Principle Pros Cons for WS-23
MTT/XTT/MTS Mitochondrial Reductase Activity High-throughput, sensitive. Not Recommended. WS-23 directly inhibits mitochondrial reductases, leading to inaccurate viability assessment.[5]
Trypan Blue Membrane Integrity Simple, direct count of dead cells. Manual, low-throughput, subjective.
LDH Release Membrane Integrity High-throughput, measures cytotoxicity. Measures accumulated death; timing of measurement is critical.[11]
Crystal Violet Total DNA (Adherent Cells) Simple, inexpensive, endpoint. Indirect measure of cell number; requires cell lysis.

| Caspase-3/7 Glo | Apoptosis Execution | High-throughput, mechanistic. | Specific to apoptosis; will not detect other forms of cell death.[6] |

Part 4: Key Experimental Protocols

These protocols provide a starting point for your investigations. Always optimize parameters for your specific cell line and experimental conditions.

Protocol 1: Determining the IC50 of WS-23 using an LDH Release Assay
  • Rationale: This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membranes, providing a reliable measure of cytotoxicity that is independent of mitochondrial function.[11]

  • Methodology:

    • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency at the time of assay. Culture overnight to allow for attachment.

    • Prepare WS-23 Dilutions: Prepare a 2x concentrated serial dilution of WS-23 in your complete cell culture medium. A suggested starting range is 0.01 mg/mL to 5 mg/mL.

    • Treatment: Carefully remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x WS-23 dilutions to the appropriate wells, resulting in a 1x final concentration. Include "vehicle control" (medium only), "maximum LDH release" (lysis buffer), and "background" (medium only, no cells) wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.

    • Assay Procedure:

      • Carefully transfer a set volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

      • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®, Roche Cytotoxicity Detection Kit).

      • Add the reaction mixture to each well containing the supernatant.

      • Incubate at room temperature, protected from light, for the time specified by the manufacturer (usually 30 minutes).

      • Add the stop solution provided in the kit.

    • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

    • Calculation:

      • Subtract the background absorbance from all other readings.

      • Calculate the percentage of cytotoxicity for each WS-23 concentration using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Vehicle Control Release) / (Maximum LDH Release - Vehicle Control Release)

      • Plot the % Cytotoxicity against the log of the WS-23 concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessing Cell Migration via Gap Closure (Scratch) Assay
  • Rationale: This assay provides functional data on the combined effects of WS-23 on cell migration and proliferation, which are known to be impacted by its effect on the cytoskeleton.[4][9]

  • Methodology:

    • Create Confluent Monolayer: Seed cells in a 24-well plate and grow them until they form a fully confluent monolayer.

    • Create the "Scratch": Using a sterile p200 pipette tip, make a straight scratch down the center of each well. Be consistent with the pressure and angle.

    • Wash and Add Media: Gently wash the wells twice with PBS to remove dislodged cells and debris. Add complete culture medium containing the desired sub-lethal concentration of WS-23 (determined from Protocol 1) or vehicle control.

    • Imaging (Time 0): Immediately place the plate on an inverted microscope (an automated stage with environmental control is ideal) and capture images of the scratch in predefined locations for each well. This is your T=0 time point.

    • Incubation and Imaging: Incubate the plate under standard conditions. Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.

    • Analysis:

      • Use image analysis software (like ImageJ/Fiji) to measure the area of the cell-free gap at each time point for all conditions.

      • Calculate the percentage of gap closure relative to the T=0 area: % Gap Closure = 100 * (Area_T0 - Area_Tx) / Area_T0

      • Plot the % Gap Closure over time for both control and WS-23 treated cells to compare the rates of migration and proliferation. A significant reduction in the closure rate indicates an inhibitory effect of WS-23.[8]

Protocol 3: Detection of Apoptosis via Activated Caspase-3 Staining
  • Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway.[15][18] Detecting its activated form confirms that WS-23 is inducing programmed cell death.[6]

  • Methodology:

    • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 12-well plate. Allow them to attach overnight. Treat with WS-23 at a concentration known to induce cell death (e.g., at or above the IC50) for a relevant time period (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

    • Fixation: Remove the media, wash gently with PBS, and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash the coverslips three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash three times with PBS. Block with 1% BSA (Bovine Serum Albumin) in PBST (PBS + 0.1% Tween 20) for 1 hour to reduce non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the coverslips with a primary antibody specific for cleaved (activated) Caspase-3, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.

    • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Counterstaining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Cells positive for activated Caspase-3 will show green fluorescence in the cytoplasm. The percentage of apoptotic cells can be quantified by counting the number of green-positive cells relative to the total number of DAPI-stained nuclei.

References
  • A Synthetic Coolant (WS-23) in Electronic Cigarettes Disrupts Normal Development of Human Embryonic Cells. (2025). bioRxiv.
  • A Synthetic Coolant (WS-23) in Electronic Cigarettes Disrupts Normal Development of Human Embryonic Cells. (2025). bioRxiv.
  • The role of synthetic coolants, WS-3 and WS-23, in modulating E-cigarette-induced reactive oxygen species (ROS) in lung epithelial cells. (2022). PubMed.
  • Synthetic Coolant WS-23 increases E-Cigarette Generated Aerosolized Acellular Reactive Oxygen Species (ROS) Levels. (2022). bioRxiv.
  • Acute and subacute inhalation toxicity assessment of WS‐23 in Sprague–Dawley r
  • The role of synthetic coolants, WS-3 and WS-23, in modulating E-cigarette-induced reactive oxygen species (ROS) in lung epithelial cells. (n.d.). PMC - NIH.
  • E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. (n.d.). PMC - PubMed Central.
  • A Synthetic Coolant (WS-23) in Electronic Cigarettes Disrupts Normal Development of Human Embryonic Cells Running Head. (2025). bioRxiv.
  • A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. (n.d.).
  • Coolants in e-cigarettes are poorly researched. (2025). German Cancer Research Center.
  • Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment. (n.d.). PubMed Central.
  • A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. (2023). PubMed.
  • Cooling of Cells and Organs Confers Extensive DNA Strand Breaks Through Oxidative Stress and
  • Caspase activ
  • Toxicological investigation of an e-liquid solution (PG:VG + WS-23). (n.d.).
  • A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed. (n.d.). eScholarship.
  • Converging roles of caspases in inflammasome activation, cell death and innate immunity. (n.d.).
  • Evaluation of Caspase Activation to Assess Innate Immune Cell De
  • Vitamins in cell culture media: Stability and stabilization str
  • What are the shelf-life and optimal storage conditions for cell culture media? (2018).

Sources

How to control for off-target effects of 2-Isopropyl-N,2,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to provide advanced troubleshooting and best practices for utilizing 2-Isopropyl-N,2,3-trimethylbutanamide, also known as WS-23, in a research context. As Senior Application Scientists, we understand that robust and reproducible data is paramount. The primary challenge with any small molecule modulator, including WS-23, is ensuring that the observed biological effects are a direct result of its intended target and not confounding off-target activities. This center provides the critical framework for designing self-validating experiments to control for and identify potential off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are "off-target" effects and why is this a critical concern when using WS-23?

Answer:

This compound (WS-23) is widely recognized as a synthetic cooling agent that functions primarily as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the same receptor activated by menthol and cold temperatures.[1][2] In a research setting, it is used as a "chemical probe"—a small molecule designed to selectively modulate a specific protein's function to study its biological role.[3]

An on-target effect is the biological consequence of WS-23 binding to and activating TRPM8. An off-target effect , conversely, is any biological response caused by WS-23 interacting with other unintended proteins or biomolecules.[4]

FAQ 2: I'm observing an unexpected phenotype with WS-23. What is the initial troubleshooting workflow to investigate a potential off-target effect?

Answer:

An unexpected result is a critical juncture in an experiment. Before concluding a novel biological discovery, it's essential to rule out confounding factors, including off-target effects.

Initial Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose the source of the unexpected phenotype.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: In-Experiment Validation cluster_2 Phase 3: Definitive Target Validation A 1. Confirm Compound Identity & Purity (LC-MS, NMR) B 2. Review Literature (Known off-targets of WS-23 or TRPM8 agonists) A->B If pure & correct C 3. Perform Dose-Response Curve (Is effect at expected potency for TRPM8?) B->C D 4. Use an Orthogonal Control (Structurally dissimilar TRPM8 agonist, e.g., Menthol) C->D If dose-dependent E 5. Use a Negative Control (Inactive structural analog, if available) D->E If phenotype is reproduced F 6. Genetic Knockout/Knockdown (Test WS-23 in TRPM8-null system) E->F G Phenotype is On-Target F->G If phenotype is abolished H Phenotype is Off-Target F->H If phenotype persists

Caption: Initial workflow for troubleshooting unexpected phenotypes.

  • Confirm Compound Integrity: Verify the identity, purity, and concentration of your WS-23 stock. Degradation or impurities can be a source of unexpected activity.

  • Literature Review: Search for published data on the selectivity of WS-23 or other TRPM8 modulators, which have faced challenges with off-target effects.[10][11]

  • Dose-Response Analysis: This is the most critical first experiment. An on-target effect should occur at a concentration range consistent with WS-23's known potency for TRPM8. Effects that only appear at significantly higher concentrations are a major red flag for off-target activity.[3][5][12]

  • Employ Controls: Systematically use the controls outlined in FAQ 4 to determine if the effect is specific to TRPM8 activation or an artifact of the chemical structure of WS-23.

FAQ 3: How do I design and interpret a dose-response experiment to differentiate on- and off-target effects?

Answer:

A dose-response experiment is fundamental to pharmacology. It plots the magnitude of a biological response against increasing concentrations of a compound.[13][14] The resulting curve helps determine a compound's potency (EC50/IC50) and efficacy.[15]

Core Principle: The potency of WS-23 for its on-target effect (TRPM8 activation) should be consistent across different assays and align with literature-reported values. Off-target effects often require much higher concentrations and may exhibit a different curve shape.

Experimental Protocol: Cellular Calcium Influx Assay

This protocol provides a method to measure TRPM8 activation by WS-23.

  • Cell Culture: Plate cells expressing TRPM8 (e.g., HEK293-TRPM8 or a relevant neuronal cell line) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash cells with assay buffer (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of WS-23 in assay buffer. It's common to use a 1:3 or 1:5 dilution series, starting from a high concentration (e.g., 100 µM) down to the picomolar range. Also prepare a vehicle-only control.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for several cycles.

  • Compound Addition: Add the prepared WS-23 dilutions and vehicle control to the wells.

  • Data Acquisition: Immediately begin measuring fluorescence intensity every few seconds for several minutes to capture the peak response.

  • Data Analysis:

    • For each well, calculate the maximum change in fluorescence over baseline.

    • Plot the response against the logarithm of the WS-23 concentration.[13]

    • Fit the data to a non-linear regression model (four-parameter variable slope) to determine the EC50 (the concentration that elicits 50% of the maximal response).[12]

Data Interpretation

ParameterOn-Target InterpretationOff-Target Red Flag
EC50 Value Consistent with known TRPM8 potency (typically in the nM to low µM range).Significantly higher (e.g., >10-30 fold) than the on-target EC50.
Curve Shape A classic sigmoidal (S-shaped) curve.[15]A non-sigmoidal, shallow, or biphasic curve.
Efficacy Reaches a clear maximum plateau.[12]Does not plateau or continues to increase linearly, suggesting non-specific effects like membrane disruption at high concentrations.

graph G {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A [label="Perform Dose-Response\nExperiment"]; B [shape=diamond, label="Is EC50 consistent\nwith known on-target\npotency?"]; C [shape=ellipse, label="Likely On-Target", style=filled, fillcolor="#D4EDDA", fontcolor="#155724"]; D [shape=ellipse, label="Suspect Off-Target", style=filled, fillcolor="#F8D7DA", fontcolor="#721C24"]; E [shape=diamond, label="Is curve sigmoidal\nwith a clear plateau?"]; F [shape=ellipse, label="High Confidence\nOn-Target", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C [label="Yes"]; B -> D [label="No"]; C -> E; E -> F [label="Yes"]; E -> D [label="No"]; }

Caption: Decision tree for interpreting dose-response data.

FAQ 4: Beyond a vehicle control, what are the essential controls to include when working with WS-23?

Answer:

A robust experimental design relies on a set of controls that, together, build a compelling case for on-target activity. Using only a single chemical probe is insufficient.[6]

Control TypePurposeExample(s) for WS-23
Vehicle Control Establishes the baseline response in the absence of the compound.DMSO or the final buffer used to dissolve WS-23.
Positive Control A well-characterized compound known to produce the on-target effect through the same mechanism.Menthol or Icilin (other known TRPM8 agonists).[2]
Orthogonal Control A compound that hits the same target but has a completely different chemical structure.[6]If the positive control is structurally distinct, it can also serve this purpose. This helps rule out effects caused by a common chemical scaffold.
Negative Control A structural analog of the probe that is inactive against the target.[3][6]A synthesized version of WS-23 with a key modification that abolishes TRPM8 binding (often not commercially available).
Genetic Control A non-pharmacological method to validate the target's role.TRPM8 knockout or knockdown cells/animals (See FAQ 5).

Experimental Design Principle: If the biological effect is truly mediated by TRPM8, it should be reproduced by a structurally different TRPM8 agonist (Positive/Orthogonal Control) but should not be produced by an inactive analog (Negative Control). The ultimate confirmation comes from the genetic control.

FAQ 5: How can I definitively prove the observed effect of WS-23 is mediated by TRPM8 using a genetic approach?

Answer:

Genetic validation is the gold standard for confirming that a chemical probe's effect is on-target.[16][17] The logic is simple: if the protein target is removed from the system, the compound should no longer elicit its specific biological effect.[18][19]

Experimental Workflow: Genetic Validation

G cluster_0 System Preparation cluster_1 Experiment cluster_2 Interpretation A 1. Obtain/Generate System - Wild-Type (WT) cells/animal - TRPM8 Knockout (KO) or  shRNA Knockdown (KD) B 2. Validate Target Ablation (qPCR, Western Blot, Functional Assay) A->B C 3. Treat both WT and KO/KD systems with WS-23 at an effective concentration B->C D 4. Measure Phenotypic Output (e.g., gene expression, cell viability, behavioral response) C->D E Is the phenotype significantly reduced or abolished in KO/KD? D->E F CONFIRMED On-Target Effect E->F Yes G CONFIRMED Off-Target Effect E->G No

Sources

Technical Support Center: Synthesis of 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23)

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-WS23-01A

Last Updated: January 7, 2026

Introduction: Navigating the Synthesis of a Sterically Hindered Amide

Welcome to the technical support guide for the synthesis of 2-Isopropyl-N,2,3-trimethylbutanamide, also known as Cooling Agent WS-23.[1] This molecule is a widely used cooling agent in various industries, including food, cosmetics, and pharmaceuticals, prized for its clean, long-lasting cooling sensation without the harsh notes of menthol.[1][2][3]

The chemical structure of this compound presents a significant synthetic challenge: steric hindrance.[4][5] The quaternary carbon atom at the α-position, crowded by isopropyl and methyl groups, makes the corresponding carboxylic acid (2,3-dimethyl-2-isopropylbutanoic acid) and its derivatives highly resistant to standard amide coupling conditions.[4][6] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize the synthesis of this valuable compound.

Molecular Profile:

  • IUPAC Name: N,2,3-trimethyl-2-(propan-2-yl)butanamide[7]

  • CAS Number: 51115-67-4[8]

  • Molecular Formula: C₁₀H₂₁NO[8]

  • Molecular Weight: 171.28 g/mol [8]

  • Appearance: White crystalline solid[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound (WS-23)?

There are two main industrial routes reported:

  • Amidation via Acyl Chloride: This classic method involves converting the sterically hindered carboxylic acid (2,3-dimethyl-2-isopropylbutanoic acid) into its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine to form the final amide product. While straightforward, this method requires careful handling of corrosive reagents.[]

  • Ritter Reaction Route: A common industrial method involves the Ritter reaction of an alkylated nitrile intermediate.[2][10] For example, 2,3-dimethyl-2-isopropylbutyronitrile can be reacted with an alcohol (like methanol or t-butanol) in the presence of a strong acid (e.g., concentrated sulfuric acid) to directly form the N-alkylated amide.[1][2]

Q2: Why is my standard amide coupling reaction (e.g., EDC/HOBt) failing or giving very low yields?

Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are often inefficient for this synthesis.[6] The primary reason is the severe steric hindrance around the carbonyl carbon of the carboxylic acid.[4][6] The bulky isopropyl and methyl groups physically block the approach of the activated O-acylisourea intermediate by the amine nucleophile (methylamine).[6][11] This slow reaction rate allows side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, to dominate, leading to low product yield.[12][13]

Q3: I'm observing an unknown byproduct in my reaction. What could it be?

When using carbodiimide-based coupling agents (like DCC or EDC), the most common byproduct is the N-acylurea.[12][13] This results from the intramolecular rearrangement of the reactive O-acylisourea intermediate, a pathway that becomes significant when the desired nucleophilic attack by the amine is slow due to steric hindrance.[13] If you are using the acyl chloride route, incomplete reaction or hydrolysis of the acyl chloride back to the carboxylic acid are common issues.

Q4: What is the best way to purify the final product?

This compound is a white, crystalline solid with a melting point between 60-63°C.[1] Recrystallization is often an effective purification method. Suitable solvent systems can be determined empirically but may include hexanes, heptane, or mixtures of ethyl acetate and hexanes. Given its use in consumer products, achieving high purity is critical. Column chromatography on silica gel can also be used, though it may be less practical for large-scale preparations.

Troubleshooting Guide: Overcoming Synthetic Hurdles

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low to No Product Yield
Potential Cause Explanation & Recommended Solution
Ineffective Coupling Reagent The steric bulk of 2,3-dimethyl-2-isopropylbutanoic acid prevents standard reagents like EDC/HOBt from working efficiently.[6] Solution: Switch to a more powerful activation strategy. The conversion of the carboxylic acid to an acyl fluoride is a highly effective method for coupling sterically hindered substrates.[14][15] Acyl fluorides are less sterically demanding and more reactive towards amines.[14] Reagents like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) can be used for this transformation, followed by the addition of methylamine.
Steric Hindrance Even with a better activating agent, the reaction may be sluggish. Solution 1: Increase the reaction temperature. For particularly difficult couplings, elevating the temperature can provide the necessary activation energy to overcome the steric barrier.[6] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction. Solution 2: Use a less hindered amine precursor if the final product structure allows, though for WS-23, N-methylation is required.
Poor Quality Starting Materials Impurities in the starting carboxylic acid or amine can interfere with the reaction. Water is particularly detrimental as it can hydrolyze activated intermediates. Solution: Ensure all starting materials are pure and dry. The carboxylic acid can be recrystallized, and solvents should be anhydrous. Use a fresh, high-purity source of methylamine.
Incorrect Stoichiometry or Base Inappropriate amounts of reagents or the wrong choice of base can halt the reaction. Solution: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the primary amine nucleophile.[6] Carefully control the stoichiometry, sometimes using a slight excess of the amine can drive the reaction to completion.
Problem 2: Significant Side Product Formation
Potential Cause Explanation & Recommended Solution
N-Acylurea Formation (Carbodiimide methods) As discussed, the O-acylisourea intermediate can rearrange if the amine fails to react quickly.[12][13] Solution: Avoid carbodiimide reagents altogether for this substrate. Move to the acyl halide (preferably fluoride) method, which does not involve this type of intermediate.[14][15]
Racemization (if chiral centers are present) While the target molecule is achiral, related syntheses with chiral centers are prone to racemization under harsh conditions. Activating agents like HATU or HBTU are known to minimize racemization in peptide synthesis.[16] Solution: For analogous chiral syntheses, consider using coupling reagents known to suppress racemization, such as those based on uronium/aminium salts (e.g., HATU, HBTU) in combination with a base like DIPEA.[6][16]
Reaction with Base If a nucleophilic base (e.g., triethylamine) is used, it can compete with the desired amine. Solution: Exclusively use a sterically hindered, non-nucleophilic base such as DIPEA or 2,6-lutidine.[6]

Visualized Workflows and Mechanisms

General Amide Coupling Pathway & Common Failure Point

The diagram below illustrates the general mechanism for carbodiimide-mediated amide synthesis and highlights the key failure point for sterically hindered substrates.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_side_reaction Undesired Pathway Acid R-COOH (Sterically Hindered Acid) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate reacts with EDC Carbodiimide (e.g., EDC) EDC->Intermediate Product Desired Amide (WS-23) Intermediate->Product Successful Attack (Slow due to hindrance) SideProduct N-Acylurea (Stable Byproduct) Intermediate->SideProduct Rearrangement (Dominant Pathway) Amine R'-NH2 (Methylamine) Amine->Product attacks

Caption: Carbodiimide coupling mechanism and the competing N-acylurea side reaction.

Troubleshooting Workflow: Low Yield

This chart provides a logical decision-making process for addressing low product yields.

Troubleshooting Start Start: Low Yield of WS-23 CheckReagent Are you using a standard coupling reagent (EDC, DCC)? Start->CheckReagent SwitchToAcylFluoride Action: Switch to Acyl Fluoride Method via Cyanuric Fluoride or DAST CheckReagent->SwitchToAcylFluoride Yes CheckTemp Is the reaction run at room temperature? CheckReagent->CheckTemp No SwitchToAcylFluoride->CheckTemp IncreaseTemp Action: Increase temperature to 50-80°C or use microwave CheckTemp->IncreaseTemp Yes CheckBase Are you using a non-nucleophilic base (DIPEA)? CheckTemp->CheckBase No IncreaseTemp->CheckBase SwitchBase Action: Replace base with DIPEA CheckBase->SwitchBase No PurifyReactants Action: Re-purify starting materials and dry solvents CheckBase->PurifyReactants Yes SwitchBase->PurifyReactants End Problem Resolved PurifyReactants->End

Caption: A decision tree for troubleshooting low-yield synthesis of WS-23.

Recommended Protocol: Acyl Fluoride Method

This protocol is recommended for overcoming the steric hindrance associated with this compound synthesis. It is adapted from methods proven effective for similarly hindered substrates.[14][15]

Materials:

  • 2,3-dimethyl-2-isopropylbutanoic acid

  • Cyanuric fluoride or Deoxo-Fluor®

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Methylamine (2.0 M solution in THF or as a gas)

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Fluoride Formation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3-dimethyl-2-isopropylbutanoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (1.1 eq) followed by the dropwise addition of cyanuric fluoride (0.4 eq) or an alternative fluorinating agent.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or ¹⁹F NMR to confirm the formation of the acyl fluoride.

  • Amidation:

    • Cool the reaction mixture back down to 0°C.

    • Add DIPEA (1.5 eq) to the flask.

    • Slowly add the methylamine solution (1.2 eq) dropwise. Caution: The reaction may be exothermic.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., hexanes) to obtain pure this compound as a white crystalline solid.

Characterization:

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
  • Wikipedia. (n.d.). Carbodiimide. [Link]
  • Prakash, G. K. S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
  • Google Patents. (n.d.). CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • FooDB. (2010). Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). FooDB. [Link]
  • Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

Sources

Technical Support Center: Sensory Evaluation of WS-23

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensory evaluation of the cooling agent WS-23. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for calibrating equipment and conducting sensory experiments with WS-23. Our focus is on ensuring scientific integrity, providing field-proven insights, and establishing self-validating systems for your experimental protocols.

Introduction to WS-23 Sensory Evaluation

WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) is a synthetic cooling agent that provides a clean, cooling sensation without the minty aroma or taste associated with menthol.[1][2] Its primary mechanism of action involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) receptors, which are responsible for detecting cold stimuli.[3] This unique property makes it a valuable ingredient in pharmaceuticals, oral care products, beverages, and confectionery.[1][4]

Accurate sensory evaluation of WS-23 is critical for product development and quality control. This requires precise calibration of sensory equipment, rigorous training of sensory panels, and robust experimental design. This guide will walk you through the essential protocols and address common challenges you may encounter.

Section 1: Principles of WS-23 Sensory Perception

The cooling sensation of WS-23 is a chemesthetic experience, meaning it is a chemically induced sensation of touch and temperature. Understanding the nuances of this perception is key to designing effective sensory studies.

Key Sensory Attributes of WS-23:
  • Cooling Intensity: The strength of the cooling sensation.

  • Onset: The time it takes for the cooling sensation to be perceived after application or ingestion.

  • Duration: The length of time the cooling sensation persists.

  • Location: The specific area in the oral cavity where the cooling is perceived (e.g., front of the tongue, back of the throat, roof of the mouth).[5]

  • Profile: The overall sensory experience, including any accompanying sensations like tingling or numbness.

A well-defined sensory lexicon is crucial for consistent communication among panelists.[6][7][8]

Section 2: Equipment and Calibration

Both human sensory panels and instrumental methods like electronic tongues can be employed for the sensory evaluation of WS-23.[9] Proper setup and calibration are paramount for reliable data.

Human Sensory Panel: Environment and Setup

The environment for sensory evaluation must be carefully controlled to minimize bias.[10] Key considerations include:

  • Temperature and Humidity: Maintain a consistent and comfortable environment.

  • Lighting: Use neutral, uniform lighting to avoid influencing visual perception.

  • Air Quality: Ensure the testing area is free from distracting odors.

  • Individual Booths: Provide panelists with individual booths to prevent interaction and influence.[10]

Instrumental Analysis: Electronic Tongue

Electronic tongues (e-tongues) are analytical instruments that can provide an objective measure of taste and other sensory attributes.[9]

Calibration of an Electronic Tongue for WS-23:

Calibration of an e-tongue for a non-tastant cooling agent like WS-23 requires a creative approach. Since WS-23 does not elicit a standard taste response (sweet, sour, salty, bitter, umami), a correlation-based calibration is necessary.

  • Prepare a Concentration Series: Prepare a series of WS-23 solutions in the relevant product matrix (e.g., water, beverage base, oral care base) at concentrations that span the expected perceptual range.

  • Human Panel Evaluation: Have a trained sensory panel evaluate the cooling intensity of the concentration series using a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • E-tongue Analysis: Analyze the same concentration series with the electronic tongue.

  • Develop a Correlation Model: Use multivariate analysis, such as Partial Least Squares (PLS) regression, to build a model that correlates the sensor responses from the e-tongue with the sensory intensity ratings from the human panel.[11][12] This model can then be used to predict the cooling intensity of new samples.

Section 3: Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the sensory evaluation of WS-23 in a question-and-answer format.

FAQs: General

  • Q1: What are the key differences in the sensory profile of WS-23 compared to other cooling agents like menthol and WS-3?

    • A1: WS-23 is known for its clean, front-of-mouth cooling sensation with little to no odor or aftertaste.[5] Menthol provides a strong minty aroma and can have a bitter aftertaste. WS-3 has a cooling effect that is often described as being more impactful at the back of the mouth and throat.[5]

  • Q2: How does the product matrix affect the perception of WS-23?

    • A2: The matrix can significantly impact the release and perception of WS-23. For example, in high-fat matrices, the cooling sensation may be suppressed or delayed due to the partitioning of WS-23 into the fat phase. In contrast, in aqueous solutions, the onset of cooling is typically rapid.

Troubleshooting: Human Sensory Panel

  • Q1: My panelists are reporting sensory fatigue and decreased sensitivity to WS-23 during a testing session. What can I do?

    • A1: Sensory adaptation to cooling agents is a common issue. To mitigate this:

      • Implement mandatory breaks: Schedule breaks of at least 15 minutes between samples.

      • Provide effective palate cleansers: Studies have shown that unsalted crackers and room temperature water are effective universal palate cleansers.[13] For cooling agents specifically, some research suggests that breadsticks and seed oil can be effective at reducing carry-over.[14]

      • Limit the number of samples: Do not present more than 4-5 samples containing cooling agents in a single session.

      • Randomize sample presentation: This helps to average out any carry-over effects across the panel.[15]

  • Q2: Panelists are having difficulty differentiating the cooling sensation of WS-23 from other sensory attributes in a complex product. How can I improve their accuracy?

    • A2: This highlights the importance of a comprehensive sensory lexicon and thorough panelist training.

      • Develop a detailed lexicon: Work with your panel to create specific descriptors for different types of cooling sensations (e.g., "sharp," "tingling," "refreshing") and other trigeminal sensations (e.g., "burning," "astringent").[6][7]

      • Use reference standards: Provide panelists with reference standards for each attribute you want them to evaluate. For example, a solution of pure WS-23 can be the reference for "cooling," while a solution of capsaicin can be the reference for "burning."

      • Conduct training sessions: Hold dedicated training sessions where panelists practice identifying and rating the intensity of different sensory attributes in various matrices.

  • Q3: There is high variability in the cooling intensity ratings among my panelists. How can I improve panel consistency?

    • A3: Panel inconsistency can stem from several factors.

      • Screen panelists for sensitivity: Not everyone has the same sensitivity to cooling agents. Screen potential panelists to ensure they can reliably detect and differentiate different concentrations of WS-23.

      • Provide clear instructions and scales: Ensure all panelists understand the evaluation procedure and how to use the rating scale. Anchoring the scale with reference standards is crucial.

      • Monitor panel performance: Regularly analyze individual panelist data to identify any inconsistencies or biases. Provide feedback and retraining as needed.[16][17]

Troubleshooting: Equipment and Sample Preparation

  • Q1: I am having trouble preparing a stable and homogenous aqueous solution of WS-23 for my sensory tests. What is the best approach?

    • A1: WS-23 has low water solubility. To prepare stable solutions:

      • Use a co-solvent: Propylene glycol (PG) and ethanol are effective solvents for WS-23.[1] You can prepare a concentrated stock solution of WS-23 in PG (e.g., 10-30%) and then dilute it into your aqueous matrix.[18]

      • Use a high-shear mixer or sonicator: Mechanical agitation can help to disperse and dissolve the WS-23 in the final solution.

      • Gentle heating: Gently warming the solution can aid in dissolution, but be mindful of the potential for evaporation of other volatile components in your matrix.[12]

      • Verify stability: Conduct stability tests on your prepared solutions to ensure the WS-23 remains in solution over the duration of your sensory experiments.[19]

  • Q2: I am concerned about the carryover of WS-23 on my sensory evaluation equipment (e.g., glassware, e-tongue sensors). What is the best cleaning procedure?

    • A2: The non-volatile and somewhat oily nature of WS-23 necessitates a thorough cleaning protocol to prevent carryover.

      • Rinse with a suitable solvent: Rinse all equipment that has come into contact with WS-23 with a solvent in which it is highly soluble, such as ethanol or isopropanol.

      • Wash with a laboratory detergent: Use a laboratory-grade detergent and hot water to remove any remaining residues.[20]

      • Thoroughly rinse with purified water: Rinse multiple times with deionized or distilled water to remove any traces of the cleaning agent.

      • Dry completely: Ensure all equipment is completely dry before the next use.

      • Validate your cleaning procedure: The effectiveness of your cleaning procedure should be validated to ensure no detectable carryover of WS-23. This can be done by analyzing a blank sample (the matrix without WS-23) that has been passed through the cleaned equipment and confirming that no cooling sensation is perceived by a trained panel or detected by an instrumental method.[5][21][22][23]

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the sensory evaluation of WS-23.

Protocol 1: Determination of Sensory Threshold of WS-23 using the 3-AFC Method

This protocol is based on the principles outlined in ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[1][3][24]

Objective: To determine the concentration at which the cooling sensation of WS-23 is first detectable.

Materials:

  • WS-23 stock solution (e.g., 10% in propylene glycol)

  • Product matrix (e.g., purified water, beverage base)

  • Glassware for dilutions

  • Sensory evaluation booths

  • Computer with sensory evaluation software

Procedure:

  • Prepare a Dilution Series:

    • Prepare a series of 8-10 WS-23 solutions in the product matrix, starting from a very low concentration and increasing in logarithmic steps (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, 6.4, 12.8 ppm). The exact range should be determined through preliminary testing.

  • Panelist Instructions:

    • Instruct the panelists that they will be presented with three samples at each concentration level. Two of the samples will be the plain matrix (blank), and one will contain a small amount of a cooling agent.

    • Their task is to identify the sample that is different (the one with the cooling sensation).

    • Panelists should rinse their mouths with room temperature water between each set of three samples.

  • Sample Presentation:

    • Present the samples in an ascending concentration order.

    • For each concentration, present the three samples (two blanks and one with WS-23) in a randomized order.

  • Data Collection:

    • For each concentration, record whether the panelist correctly identified the sample containing WS-23.

  • Data Analysis:

    • The individual threshold is the geometric mean of the last concentration at which the panelist did not correctly identify the WS-23 sample and the first concentration at which they did.

    • The group threshold is the geometric mean of the individual thresholds.

Protocol 2: Quantifying the Cooling Intensity of WS-23 using a Labeled Magnitude Scale (LMS)

Objective: To measure the perceived cooling intensity of different concentrations of WS-23.

Materials:

  • WS-23 solutions at various concentrations

  • Product matrix

  • Sensory evaluation booths

  • Computer with sensory evaluation software programmed with an LMS

Procedure:

  • Panelist Training:

    • Familiarize panelists with the LMS, which is a semantic scale of perceptual intensity characterized by a quasi-logarithmic spacing of its verbal labels. The labels range from "no sensation" to "strongest imaginable sensation."

    • Provide panelists with reference standards for different cooling intensities to anchor their ratings.

  • Sample Presentation:

    • Present the WS-23 solutions to the panelists in a randomized order.

  • Data Collection:

    • For each sample, ask the panelists to rate the maximum perceived cooling intensity on the LMS.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in cooling intensity between the samples.

Section 5: Visualizations

Diagram 1: WS-23 Mechanism of Action

WS23_Mechanism cluster_Cell Cell Membrane WS23 WS-23 Molecule TRPM8 TRPM8 Receptor (Cold and Menthol Receptor) WS23->TRPM8 Binds to IonChannel Ion Channel Opening TRPM8->IonChannel Activates Cell Sensory Neuron Ca_Influx Ca²+ Influx IonChannel->Ca_Influx Allows Signal Nerve Signal to Brain Ca_Influx->Signal Triggers Perception Sensation of Cold Signal->Perception Interpreted as

Caption: Mechanism of cooling sensation by WS-23.

Diagram 2: Sensory Threshold Determination Workflow

Threshold_Workflow Prep Prepare Ascending Concentration Series of WS-23 Present Present 3-AFC Samples to Panelists (2 Blanks, 1 WS-23) Prep->Present Identify Panelist Identifies the 'Different' Sample Present->Identify Record Record Correct/Incorrect Identification Identify->Record Next_Conc Proceed to Next Higher Concentration Record->Next_Conc If correct, continue Analyze Calculate Individual and Group Thresholds Record->Analyze After last concentration Next_Conc->Present

Caption: Workflow for 3-AFC sensory threshold testing.

Section 6: Data Presentation

Table 1: Example Concentration Ranges for WS-23 Sensory Evaluation
ApplicationTypical Concentration Range (ppm)Sensory Attribute of Interest
Beverages1 - 15Cooling, Refreshment
Confectionery10 - 100Cooling Intensity, Duration
Oral Care Products50 - 500Freshness, Cooling Sensation
Pharmaceutical Syrups5 - 50Palatability, Taste Masking

Note: These are starting ranges and should be optimized for your specific product matrix and desired sensory effect.

References

  • ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019, www.astm.org
  • St. Croix Sensory, Inc. (2019, December 16). ASTM Threshold Standard Re-approved.
  • Xi'an Lyphar Biotech Co., Ltd. (2024, January 2). Chemical Structure and Physical Properties of WS-23. [Link]
  • U.S. Food and Drug Administration. (2022, February 25).
  • Tackett, A. P., et al. (2025).
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  • Meilgaard, M. C. (n.d.). Testing for Sensory Threshold of Added Substances. American Society of Brewing Chemists. [Link]
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  • Simons, C. T., et al. (2024). Impact of temperature and a chemesthetic cooling agent on lingual roughness sensitivity. Chemical Senses. [Link]
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  • ResearchGate. (2025). Comparison of sensory and consumer results with electronic nose and tongue sensors for apple juices | Request PDF. [Link]
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  • ResearchGate. (2025). Electronic tongue for flow-through analysis of beverages | Request PDF. [Link]
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  • FEMA. (2022, January). Sensory Testing for Flavorings with Modifying Properties. [Link]
  • ResearchGate. (2021). (PDF) Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. [Link]
  • DLG. (2017). Practice guide for sensory panel training Part 1. [Link]
  • EyeQuestion Software. (n.d.).
  • Tomic, O., et al. (2025). How to measure consumer's inconsistency in sensory testing? Food Quality and Preference. [Link]
  • ALS. (n.d.). Sensory Solutions. [Link]
  • The Good Scents Company. (2021, October 20). Sensory analysis mistakes: how to avoid them. [Link]
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  • Edlong. (n.d.). The Language of Sensory Analysis: Lexicon for Acids. [Link]
  • Wang, Y., et al. (2024). Sensory-Guided Establishment of Sensory Lexicon and Investigation of Key Flavor Components for Goji Berry Pulp. Foods. [Link]
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  • A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formul
  • ResearchGate. (2025). Physical Stability Assessment and Sensory Optimization of a Dairy-Free Emulsion Using Response Surface Methodology | Request PDF. [Link]

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Minimizing variability in animal studies with 2-Isopropyl-N,2,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to minimize variability in animal studies involving 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23). As Senior Application Scientists, our goal is to bridge the gap between protocol and successful, reproducible outcomes by explaining the causality behind key experimental choices.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions about WS-23 to ensure a solid starting point for your experimental design.

Q1: What is this compound (WS-23) and what is its primary mechanism of action?

A1: this compound, commonly known as WS-23, is a synthetic cooling agent that provides a cooling sensation without the characteristic minty odor or flavor of menthol.[1][2] Its primary mechanism of action is as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) receptor, which is a sensor for cold temperatures.[3][4]

Q2: What are the key physicochemical properties of WS-23 I should be aware of for formulation?

A2: Understanding the physicochemical properties of WS-23 is the first step in developing a stable and effective formulation. It is a white crystalline powder with a melting point of 60-63°C.[2] Critically for in vivo work, it is only slightly soluble in water (approx. 7 g/L) but is soluble in organic solvents like ethanol and propylene glycol.[2][5] This low aqueous solubility is a primary challenge that must be addressed to prevent variability in exposure.

PropertyValueSource
CAS Number 51115-67-4[5]
Molecular Formula C10H21NO[5]
Molecular Weight 171.28 g/mol [5]
Appearance White crystalline solid powder[2]
Solubility Slightly soluble in water; Soluble in alcohol, Propylene Glycol[2]
Log P (octanol/water) 2.23[5]
Thermal Stability Stable up to 200°C[2]

Q3: What are the established No-Observed-Adverse-Effect-Levels (NOAELs) for WS-23?

A3: Based on oral toxicity studies, the NOAEL for WS-23 has been established at 5 mg/kg body weight, with chronic or higher doses potentially causing kidney and liver lesions.[6] For inhalation, a 28-day subacute study in Sprague-Dawley rats determined the No-Observed-Adverse-Effect-Concentration (NOAEC) to be over 342.85 mg/m³.[7][8] A 91-day oral gavage study in rats identified a NOAEL of 10 mg/kg/day.[9] It is crucial to start with a dose-ranging study to find the optimal dose for your specific animal model and experimental endpoint.

Q4: Can the formulation vehicle itself impact the experimental outcome?

A4: Absolutely. The choice of vehicle is not inert and can significantly influence the outcome and variability of your study.[10] Common solubilizers like Tween 80 and Cremophor EL are biologically active and can alter the pharmacokinetics of the compound by increasing systemic exposure and decreasing clearance.[11] Therefore, a vehicle-only control group is mandatory in every experiment to differentiate the effects of the vehicle from the effects of WS-23.[12]

Troubleshooting Guide: Formulation & Administration

Variability often begins with the preparation and administration of the test compound. This section provides solutions to common challenges.

Issue 1: WS-23 precipitates from my dosing solution.

This is the most common issue due to WS-23's low water solubility. Precipitation leads to inaccurate dosing and high variability.

Possible CauseTroubleshooting Steps & Explanation
High Aqueous Content The proportion of the aqueous component (e.g., saline, PBS) in your vehicle is too high for WS-23 to remain in solution. This causes the hydrophobic compound to "crash out."[12]
Incorrect Solvent Order Adding the aqueous component too quickly or before the compound is fully dissolved in the organic solvent can cause localized precipitation.
Temperature Effects Solubility is often temperature-dependent. A solution prepared warm may precipitate as it cools to room temperature or animal body temperature.[13]
pH Incompatibility The pH of your vehicle can affect the solubility of the compound, although this is more critical for compounds with ionizable groups.[12][13]
Protocol: Preparing a Stable WS-23 Formulation for Oral Gavage

This protocol utilizes a common co-solvent system to ensure solubility and stability.

Materials:

  • WS-23 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Step 1: Create a Concentrated Stock. Weigh the required amount of WS-23 and dissolve it in 100% DMSO to create a concentrated stock solution. Ensure it is fully dissolved by vortexing.

  • Step 2: Add Co-solvents. To the DMSO stock, add PEG300 and Tween® 80. A common starting ratio for a final formulation is 10% DMSO, 40% PEG300, and 5% Tween® 80.[12] Vortex thoroughly after each addition.

  • Step 3: Gradual Aqueous Dilution. Add the sterile saline to your organic mixture gradually while continuously vortexing. This slow, steady addition is critical to prevent precipitation.

  • Step 4: Final Volume and Inspection. Bring the solution to the final desired volume with saline. Visually inspect the final formulation against a light and dark background for any signs of precipitation or cloudiness. Do not administer if particulates are visible.

  • Step 5: Stability Check. Prepare formulations fresh daily.[14] If storage is unavoidable, perform a stability test by leaving the solution at room temperature and checking for precipitation at set time points before use.[12]

G cluster_prep Formulation Development Workflow start Start: Define Target Concentration & Dose Volume sol_test 1. Dissolve WS-23 in 100% DMSO (Stock Solution) start->sol_test add_cosolvent 2. Add Co-solvents (e.g., PEG300, Tween® 80) and Vortex sol_test->add_cosolvent add_aqueous 3. Add Aqueous Vehicle (e.g., Saline) Dropwise while Vortexing add_cosolvent->add_aqueous final_check 4. Visually Inspect for Precipitation/Clarity add_aqueous->final_check stable 5. Formulation is Clear & Stable for Dosing final_check->stable Clear troubleshoot Troubleshoot: Adjust Vehicle Ratios (e.g., decrease aqueous %) final_check->troubleshoot Precipitate Observed troubleshoot->add_cosolvent Re-optimize

Caption: Workflow for preparing a stable WS-23 formulation.

Issue 2: Inconsistent results following oral gavage.

Oral gavage is a precise technique that, if performed incorrectly or inconsistently, can be a major source of stress, injury, and experimental variability.

Protocol: Best Practices for Oral Gavage in Rodents

Adherence to a strict, consistent protocol is essential for minimizing variability.

Preparation:

  • Select the Right Needle: Use a flexible, ball-tipped gavage needle to prevent tissue damage.[15] The size depends on the animal's weight.

    Animal Weight (g) Recommended Gauge
    Mouse <14g 24G
    Mouse 20-25g 20G
    Mouse 25-30g 18G

    | Rat (small) | 18G |

  • Measure the Correct Length: Before the first use, measure the needle from the tip of the animal's nose to the bottom of the sternum (xiphoid process).[16][17] Mark this length on the tube; do not insert it further to avoid perforating the esophagus or stomach.

  • Calculate Volume: The maximum recommended dosing volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are preferable to reduce the risk of reflux and aspiration.[15]

Procedure:

  • Proper Restraint: Firmly but gently restrain the animal to immobilize the head and align the neck and esophagus. For mice, scruff the skin over the shoulders so the forelegs are extended.[15][16] Proper handling reduces animal stress.[18][19]

  • Insertion: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[17] The tube should pass easily into the esophagus with no resistance. The animal may swallow, which aids passage.[15]

  • Verification: If you feel any resistance or the animal struggles excessively, you may be in the trachea. DO NOT FORCE IT. [15] Gently remove the needle and try again. Fluid bubbling from the nose is a clear sign of aspiration; stop immediately.[18]

  • Administration: Once placement is confirmed, administer the substance slowly and steadily.[17]

  • Removal & Monitoring: After dosing, remove the tube gently along the same angle of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress.[16]

Troubleshooting Guide: Animal & Environmental Factors

The animal's physiological state and its environment are critical variables that are often overlooked.

G cluster_compound Compound-Related cluster_animal Animal-Related cluster_environment Environmental cluster_procedure Procedural center_node Experimental Variability formulation Formulation (Solubility, Stability) center_node->formulation genetics Strain/Genetics center_node->genetics lighting Lighting (Nocturnal Cycle) center_node->lighting handling Handling Technique (Stress) center_node->handling purity Purity & Batch dose_vol Dose Volume sex Sex & Estrous Cycle hierarchy Social Hierarchy health Health Status noise Noise & Vibration olfactory Olfactory Cues (e.g., Perfumes) timing Time of Day experimenter Experimenter Effect (e.g., Gender)

Caption: Major sources of variability in animal studies.

Q5: My results are highly variable between animals, even within the same group. What could be the cause?

A5: This is a classic problem of uncontrolled intrinsic and extrinsic factors.[20][21] Beyond formulation, the following are key areas to investigate:

  • Inconsistent Handling: Are all experimenters using the exact same handling and dosing technique every time?[20] Even subtle differences can impact stress levels. It is ideal for a single experimenter to conduct all tests within a study.[20]

  • Environmental Stimuli: Mice are highly sensitive to their environment. Loud noises, strong smells (like perfumes or scented soaps worn by handlers), and inconsistent lighting can induce stress and alter behavior.[20] Testing should occur at the same time each day to account for circadian rhythms.[20]

  • Experimenter Effect: Studies have shown that rodents can experience a stress response to male experimenters compared to female ones.[20] While not always practical to control, it is a known variable and should be noted.

  • Social Hierarchy: For group-housed animals, social dominance can affect anxiety-like and depressive-like behaviors, influencing study outcomes.[21] It's recommended to keep housing density consistent across all study groups.[21]

  • Female Estrous Cycle: The stage of the estrous cycle in female rodents can significantly impact behavior and physiology.[21] If possible, tracking the cycle and testing at the same stage can reduce variability, though this can be logistically challenging.

By systematically addressing formulation, standardizing administration techniques, and controlling for environmental and animal-specific factors, you can significantly reduce variability and increase the reproducibility and reliability of your research with this compound.

References

  • Evaluation of synthetic cooling agents, WS-3 and WS-23, in 90-day inhalation toxicity studies in Sprague Dawley r
  • Savory, R.
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  • Optimizing Preclinical Studies for Intranasal and Pulmonary Programs. (n.d.). PMI Live. [Link]
  • Guide to Oral Gavage for Mice and Rats. (2020).
  • Nikandish, M., et al. (2024). Enhancing Drug Delivery Precision: Development and Optimization of Nanoparticle-Based Formulations for Targeted Therapy in Preclinical Models. European Scientific Journal. [Link]
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  • Genzel, L. (2021). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. eNeuro. [Link]
  • Oral Gavage - Rodent. (n.d.). SDSU Research. [Link]
  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). Research Support, University of Newcastle. [Link]
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  • Kaur, G., et al. (2023). A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. Scientific Reports. [Link]
  • Prevot, T., et al. (2021). Handling Techniques to Reduce Stress in Mice. JoVE. [Link]
  • Wu, J., et al. (2021). Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. Journal of Applied Toxicology. [Link]
  • E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. (2022). PMC. [Link]
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2022). PubMed. [Link]
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  • Materials and Methods of WS-23 Lyphar Provide Competitive Price. (2024). Xi'an Lyphar Biotech Co.. [Link]
  • Pharmacological Effects of Formulation Vehicles. (n.d.).
  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (n.d.). NIH. [Link]
  • PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide. (2014). NICNAS. [Link]
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  • Vehicle Effect on In-Vitro and In-Vivo Performance of Spray Dry Dispersions. (2022).
  • RIFM fragrance ingredient safety assessment, 2-isopropyl-N,2,3-trimethylbutyramide, CAS registry number 51115-67-4. (2024). Food and Chemical Toxicology. [Link]
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Validation & Comparative

A Comparative Analysis of WS-23 and Menthol on TRPM8 Activation: Efficacy, Mechanism, and Sensory Profile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two prominent cooling agents, the naturally occurring (-)-menthol and the synthetic N,2,3-Trimethyl-2-isopropylbutanamide (WS-23), focusing on their efficacy in activating the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. We will explore their distinct chemical properties, delve into the mechanisms of TRPM8 activation, present quantitative efficacy data, and discuss the practical implications of their differing sensory profiles. This document is intended for researchers, scientists, and drug development professionals engaged in sensory biology, nociception, and pharmacology.

Introduction: The TRPM8 Channel and its Chemical Agonists

The TRPM8 channel, often referred to as the "cold and menthol receptor," is a non-selective cation channel primarily expressed in a subset of sensory neurons.[1][2] It plays a crucial role as the primary molecular transducer of cold somatosensation in humans, activated by innocuous cool temperatures (below ~28°C), voltage changes, and various chemical agonists.[3][4][5] Upon activation, TRPM8 allows the influx of Na⁺ and Ca²⁺ ions, leading to membrane depolarization and the generation of an action potential, which is ultimately perceived as a cooling sensation.[1]

Among the myriad of TRPM8 agonists, (-)-menthol, a monoterpenoid derived from mint plants, is the most well-known.[6] Its ability to evoke a cooling sensation is responsible for its widespread use in consumer products and topical analgesics.[7] In recent decades, synthetic cooling agents have been developed to replicate or enhance this effect, often without menthol's characteristic minty aroma and taste. WS-23 is a prominent member of this class, valued for its clean and potent cooling effect.[8][9] Understanding the nuanced differences in how these two compounds engage and activate TRPM8 is critical for their targeted application in research and product development.

Physicochemical Properties: A Tale of Two Molecules

While both molecules induce a cooling sensation, their chemical structures and physical properties are distinct, influencing their solubility, stability, and sensory perception.

Property(-)-MentholWS-23
IUPAC Name (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol[10]N,2,3-Trimethyl-2-isopropylbutanamide[8]
Molecular Formula C₁₀H₂₀O[10][11]C₁₀H₂₁NO[12]
Molar Mass 156.27 g/mol [7][10]171.28 g/mol [12]
Appearance White or clear waxy crystalline solid[6]White crystalline powder/solid[8][13]
Odor Characteristic peppermint odor[11]Essentially odorless[8][13]
Taste Peppermint taste with a cooling sensation[11]Cooling sensation without a distinct flavor[8][14]
Solubility Sparingly soluble in water; soluble in ethanol[11]Sparingly soluble in water; soluble in ethanol and propylene glycol[8]
Origin Natural (from mint oils) or synthetic[6][7]Synthetic[9][14]

Mechanism of TRPM8 Activation

TRPM8 is a polymodal channel, and its activation by chemical agonists like menthol and WS-23 is intrinsically linked to its voltage- and temperature-dependent gating mechanisms.[15][16] The binding of these agonists is thought to occur within a pocket formed by the channel's transmembrane segments (S1-S4), which act as the voltage-sensing domain.[1][17] This binding event stabilizes the channel in an open conformation, effectively lowering the temperature threshold required for activation and increasing the probability of channel opening at a given temperature.[18]

While both compounds target this general region, subtle differences in their binding and subsequent conformational changes likely account for their varied efficacy and sensory characteristics. For instance, studies suggest that the mechanism of activation by some agonists can be distinct; activation by the super-cooling agent icilin, but not menthol, is strongly modulated by intracellular pH, indicating different mechanistic pathways for channel gating.[19] WS-23, as a structural analog of other carboxamides, is presumed to share a binding site within the voltage-sensor-like domain, but its precise interactions may differ from those of the cyclic alcohol menthol.[17][20]

TRPM8_Activation_Pathway cluster_membrane Cell Membrane TRPM8_closed TRPM8 (Closed State) TRPM8_open TRPM8 (Open State) TRPM8_closed->TRPM8_open Agonist Binding (Menthol / WS-23) TRPM8_open->TRPM8_closed Desensitization / Agonist Unbinding Cations Na⁺, Ca²⁺ TRPM8_open->Cations Influx Agonist Cooling Agonist (Menthol or WS-23) Agonist->TRPM8_closed Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Sensation Sensation of Cold ActionPotential->Sensation

Caption: TRPM8 activation by cooling agonists leading to cation influx and cold sensation.

Comparative Efficacy and Potency

The efficacy of an agonist is its ability to produce a maximal response, while potency refers to the concentration required to produce a half-maximal response (EC₅₀). Comparing these values for WS-23 and menthol reveals important distinctions, although these values can vary significantly depending on the experimental system used (e.g., Xenopus oocytes vs. mammalian cell lines like HEK293 or CHO).[20] This variability underscores the importance of standardized assays for direct comparison.

CompoundExpression SystemEC₅₀ Value (μM)Reference
(-)-Menthol Xenopus oocytes196[20]
CHO Cells101 ± 13[21]
WS-23 Xenopus oocytes1500[20]
HEK Cells44[20]

Analysis of Efficacy Data: The data highlight a critical experimental consideration: the choice of expression system can dramatically alter the apparent potency of a compound. In Xenopus oocytes, menthol appears significantly more potent than WS-23.[20] However, in a mammalian HEK cell system, WS-23 demonstrates a much higher potency (lower EC₅₀) than menthol does in CHO cells.[20][21] This discrepancy may arise from differences in membrane composition, post-translational modifications of the channel, or the presence of accessory proteins between amphibian oocytes and mammalian cells. For drug development and physiological relevance, data from mammalian cell lines are generally considered more translatable. Based on the HEK cell data, WS-23 can be considered a more potent TRPM8 agonist than menthol.[20]

Selectivity and Sensory Profile

Beyond potency, the sensory experience and pharmacological selectivity of these agonists are markedly different.

  • Menthol: Provides a cooling sensation that is inextricably linked to a strong minty aroma and taste.[14][22] This can be undesirable in applications where flavor neutrality is required. Furthermore, at higher concentrations, menthol can interact with other TRP channels, including TRPA1 and TRPV1, which can lead to off-target effects such as irritation or paradoxical sensations of heat.[2][23]

  • WS-23: Is renowned for delivering a clean, potent cooling effect with minimal to no associated flavor or smell.[8][14] User experience studies have shown that e-cigarette flavors with WS-23 are rated as smoother, cooler, and less harsh compared to those with menthol.[24][25] The cooling sensation of WS-23 is often described as being more immediate and localized to the front and roof of the mouth.[9][22] While comprehensive selectivity screening is ongoing, compounds like WS-12 (a close analog) have shown high specificity for TRPM8 over other thermo-TRP channels, suggesting WS-23 may also possess a more selective profile than menthol.[20][23]

Experimental Methodologies for Assessing TRPM8 Activation

To quantitatively compare the efficacy of TRPM8 agonists, two primary techniques are employed: ratiometric calcium imaging and patch-clamp electrophysiology. These methods provide direct and indirect measures of ion channel activation and are foundational for pharmacological characterization.

Ratiometric Calcium Imaging Assay

This high-throughput method measures the increase in intracellular calcium ([Ca²⁺]i) that occurs upon TRPM8 channel opening. It is an excellent tool for screening compounds and determining dose-response curves.

Causality and Rationale: TRPM8 is a calcium-permeable channel.[18] Therefore, its activation leads to a direct and measurable influx of Ca²⁺ from the extracellular space. By loading cells with a calcium-sensitive fluorescent dye like Fura-2, we can quantify this influx as a proxy for channel activity.[21] The ratiometric nature of Fura-2 (measuring the ratio of fluorescence at two excitation wavelengths) corrects for variations in cell number, dye loading, and illumination intensity, providing a robust and reliable signal.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis c1 1. Plate TRPM8-expressing HEK293 cells on 96-well plates c2 2. Culture overnight to allow adherence c1->c2 a1 3. Load cells with Fura-2 AM dye (~60 min) c2->a1 a2 4. Wash to remove extracellular dye a1->a2 a3 5. Acquire baseline fluorescence reading (340/380nm excitation) a2->a3 a4 6. Add agonist dilutions (Menthol or WS-23) a3->a4 a5 7. Record fluorescence change over time a4->a5 d1 8. Calculate 340/380nm fluorescence ratio a5->d1 d2 9. Plot dose-response curve (% Max Response vs. [Agonist]) d1->d2 d3 10. Calculate EC₅₀ value using non-linear regression d2->d3

Caption: Workflow for the ratiometric calcium imaging assay to determine agonist potency.

Detailed Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human TRPM8 into black-walled, clear-bottom 96-well microplates at a density of ~30,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Dye Loading: Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Aspirate the culture medium from the wells and add 100 µL of loading buffer. Incubate for 60 minutes at 37°C.[21]

  • Washing: Gently aspirate the loading buffer and wash the cells twice with 200 µL of the physiological salt solution to remove any extracellular dye. Leave 100 µL of buffer in the wells.

  • Compound Preparation: Prepare serial dilutions of WS-23 and menthol in the physiological salt solution at 2x the final desired concentration.

  • Data Acquisition: Place the microplate into a fluorescence plate reader (e.g., FlexStation). Set the instrument to measure fluorescence emission at 510 nm while alternating excitation between 340 nm and 380 nm.

  • Baseline and Agonist Addition: Record a stable baseline fluorescence ratio for 1-2 minutes. The instrument then automatically adds 100 µL of the 2x agonist solutions to the wells.

  • Response Measurement: Continue recording the fluorescence ratio for 5-10 minutes to capture the peak calcium response.

  • Data Analysis: Calculate the 340/380 nm ratio for each well. Normalize the data by subtracting the baseline and expressing the peak response as a percentage of the maximal response observed. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channels, providing a direct measurement of the ionic currents flowing through the channel in real-time.[15][26] It offers unparalleled temporal resolution and allows for the study of channel gating kinetics and voltage dependence.

Causality and Rationale: Patch-clamp allows the voltage across the cell membrane to be "clamped" at a set value.[15] By doing so, we can isolate the current that flows specifically through the ion channels of interest when they are opened by an agonist. This direct measurement of ion flux provides definitive evidence of channel activation and allows for a detailed biophysical characterization that is not possible with imaging techniques.

Detailed Protocol:

  • Cell Preparation: Plate TRPM8-expressing HEK293 cells on small glass coverslips 24-48 hours before the experiment.

  • Electrode and Solution Preparation:

    • External Solution: Prepare a solution mimicking extracellular fluid (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution: Prepare a solution for the patch pipette (in mM): 140 KCl, 5 MgCl₂, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH.

    • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Seal Formation: Using a micromanipulator, carefully guide the pipette to a single, healthy-looking cell. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp and Data Acquisition: Clamp the membrane potential at a holding potential of -60 mV using a patch-clamp amplifier. Record the baseline current.

  • Agonist Application: Perfuse the cell with the external solution containing a known concentration of WS-23 or menthol. The activation of TRPM8 will result in an inward current at this holding potential.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current. To generate a dose-response curve, apply increasing concentrations of the agonist to the same cell or to a population of cells, and plot the normalized current amplitude against the agonist concentration.

Conclusion and Future Directions

The comparison between WS-23 and menthol reveals a fascinating case of convergent function through divergent molecular structures. While both effectively activate the TRPM8 channel to produce a cooling sensation, their properties offer distinct advantages depending on the application.

  • Menthol remains a benchmark TRPM8 agonist, but its utility is tempered by its strong flavor profile and potential for off-target effects at higher concentrations.[14][23]

  • WS-23 emerges as a more potent and selective TRPM8 agonist in mammalian systems, offering a clean, intense cooling sensation without the confounding sensory attributes of menthol.[20][24] This makes it a superior tool for studies where isolating the effect of TRPM8 activation is paramount and a valuable ingredient in consumer products where flavor neutrality is desired.

For drug development professionals, the higher potency and selectivity of synthetic coolants like WS-23 make them attractive starting points for designing novel analgesics for conditions involving cold allodynia or for targeting TRPM8 in other pathologies like cancer or bladder dysfunction.[1][3] Future research should focus on elucidating the precise molecular interactions of these compounds within the TRPM8 binding pocket and conducting comprehensive selectivity profiling to fully validate their therapeutic potential.

References

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Sources

A Comparative Guide to the Validation of 2-Isopropyl-N,2,3-trimethylbutanamide's Effect on Sensory Neurons

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 2-Isopropyl-N,2,3-trimethylbutanamide, also known as WS-23, and its performance against other common cooling agents. We will delve into the experimental validation of its effects on sensory neurons, offering detailed protocols and supporting data to ensure scientific integrity and reproducibility.

Introduction: The Landscape of Cooling Agents and TRPM8

The sensation of cold is primarily mediated by a specific subset of sensory neurons that express the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] This non-selective cation channel is activated by cold temperatures (below 28°C), as well as by chemical agonists that evoke a cooling sensation.[1][4] Understanding the interaction of various compounds with TRPM8 is crucial for the development of novel therapeutics for pain, inflammation, and other conditions.[3][5]

This guide focuses on this compound (WS-23), a synthetic cooling agent known for its clean, cooling effect without the minty aroma associated with menthol.[6] We will compare its activity with two other well-characterized TRPM8 agonists:

  • Menthol: The prototypical TRPM8 agonist, widely used in consumer products and for its analgesic properties.[1]

  • Icilin: A super-cooling agent that is a potent activator of TRPM8.[7]

The objective is to provide a comprehensive framework for validating the efficacy and specificity of WS-23 on sensory neurons, enabling researchers to make informed decisions in their experimental designs.

Mechanism of Action: TRPM8 Activation

WS-23, menthol, and icilin all exert their cooling effect by activating the TRPM8 ion channel.[6][8] Upon binding of an agonist or stimulation by cold, the TRPM8 channel opens, allowing an influx of cations, primarily Ca2+ and Na+, into the neuron.[2] This influx leads to depolarization of the cell membrane and the generation of an action potential, which is then transmitted to the central nervous system and perceived as a cooling sensation.[2]

TRPM8_Activation_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_cellular_response Cellular Response TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx WS23 WS-23 WS23->TRPM8 binds Menthol Menthol Menthol->TRPM8 binds Icilin Icilin Icilin->TRPM8 binds Cold Cold Temp. Cold->TRPM8 activates Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cooling_Sensation Cooling Sensation Action_Potential->Cooling_Sensation

Caption: TRPM8 channel activation by cooling agents and cold temperature.

While all three compounds activate TRPM8, their potency, efficacy, and potential for desensitization can differ significantly. These differences are critical for their application in research and product development.

Comparative In Vitro Validation

To objectively compare WS-23, menthol, and icilin, a series of in vitro experiments are essential. These assays allow for the precise measurement of each compound's effect on TRPM8 in a controlled environment.

Cell Models

Two primary cell models are recommended for these validation studies:

  • HEK293 cells stably expressing human TRPM8 (HEK-TRPM8): This is a widely used and validated model system.[9][10][11] HEK293 cells do not endogenously express TRPM8, providing a clean background to study the specific effects of the compounds on the channel.[9]

  • Primary Sensory Neurons: Dissociated dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons provide a more physiologically relevant model.[12][13][14] These neurons endogenously express TRPM8 and other sensory channels, allowing for the assessment of selectivity.

Calcium Imaging Assays

Calcium imaging is a robust and high-throughput method to assess TRPM8 activation.[15][16][17] The influx of Ca2+ upon channel opening is measured using fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM.[17][18]

Experimental Workflow:

Calcium_Imaging_Workflow start Start cell_culture Plate HEK-TRPM8 or Primary Sensory Neurons start->cell_culture dye_loading Load cells with Fluorescent Ca²⁺ Indicator (e.g., Fluo-4 AM) cell_culture->dye_loading wash Wash to remove extracellular dye dye_loading->wash compound_addition Add Test Compounds (WS-23, Menthol, Icilin) & Vehicle Control wash->compound_addition image_acquisition Acquire Fluorescence Images over time compound_addition->image_acquisition data_analysis Analyze changes in intracellular Ca²⁺ concentration image_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for calcium imaging experiments.

Data to Collect:

  • EC50 (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximal response. This is a measure of potency.

  • Emax (Maximum efficacy): The maximum response achievable by the compound.

  • Specificity: The use of a specific TRPM8 antagonist, such as AMTB or BCTC, can confirm that the observed calcium influx is indeed mediated by TRPM8.[9][19]

Table 1: Expected Comparative Data from Calcium Imaging

CompoundExpected EC50 Range (HEK-TRPM8)Relative EfficacySpecificity (Inhibition by TRPM8 Antagonist)
WS-23 10 - 100 µM[20]HighHigh[15]
Menthol 30 - 100 µM[9][17]HighHigh[9]
Icilin 0.1 - 1 µM[17]Very HighHigh[21]
Electrophysiology Assays

Patch-clamp electrophysiology provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.[22][23]

Experimental Workflow:

Electrophysiology_Workflow start Start cell_prep Prepare HEK-TRPM8 or Primary Sensory Neurons for recording start->cell_prep patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching baseline Record baseline current patching->baseline compound_application Apply Test Compounds (WS-23, Menthol, Icilin) & Vehicle Control baseline->compound_application recording Record agonist-evoked currents at various membrane potentials compound_application->recording washout Washout compound and record recovery recording->washout data_analysis Analyze current-voltage relationship, activation, and deactivation kinetics washout->data_analysis end End data_analysis->end

Caption: General workflow for whole-cell patch-clamp experiments.

Data to Collect:

  • Current-Voltage (I-V) Relationship: Characterizes the ion flow across the membrane at different voltages.

  • Activation and Deactivation Kinetics: The speed at which the channel opens and closes in response to the agonist.

  • Desensitization: The decrease in channel response during prolonged agonist application.

Table 2: Expected Comparative Data from Electrophysiology

CompoundCurrent CharacteristicsDesensitization
WS-23 Outwardly rectifying currentModerate
Menthol Outwardly rectifying current[24]Moderate, Ca2+-dependent[17]
Icilin Robust inward current, can show complex gating[17]Pronounced, Ca2+-dependent[7]

Experimental Protocols

Protocol: Calcium Imaging Assay in HEK-TRPM8 Cells
  • Cell Culture: Culture HEK-293 cells stably expressing human TRPM8 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin).[10]

  • Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 30,000-50,000 cells per well and incubate for 24 hours.[17]

  • Dye Loading: Wash cells with HBSS (Hank's Balanced Salt Solution). Load cells with 4 µM Fluo-4 AM in HBSS for 1 hour at 37°C.

  • Washing: Wash cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare a 2X stock solution of WS-23, menthol, icilin, and a vehicle control in HBSS. For antagonist experiments, pre-incubate cells with the antagonist (e.g., 10 µM AMTB) for 15-30 minutes before adding the agonist.

  • Assay: Place the plate in a fluorescence plate reader (e.g., FlexStation). Record baseline fluorescence for 30 seconds. Add the 2X compound solution and continue recording for 3-5 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity over time. Normalize the data to the baseline and determine EC50 and Emax values using a suitable software (e.g., GraphPad Prism).

Protocol: Primary Sensory Neuron Culture
  • Dissection: Euthanize adult mice and dissect dorsal root or trigeminal ganglia.[12]

  • Digestion: Incubate ganglia in an enzymatic solution (e.g., papain and collagenase) to dissociate the tissue.[12]

  • Trituration: Gently triturate the ganglia to obtain a single-cell suspension.

  • Purification: Purify neurons from other cell types using a density gradient (e.g., Percoll).

  • Plating: Plate neurons on coverslips coated with poly-D-lysine and laminin in a defined neuron culture medium.[12]

  • Maintenance: Maintain cultures for 24-48 hours before use in experiments.

Conclusion

The validation of this compound's effect on sensory neurons requires a systematic and comparative approach. By employing both recombinant cell lines and primary neurons, and utilizing techniques such as calcium imaging and electrophysiology, researchers can obtain a comprehensive understanding of its potency, efficacy, and specificity as a TRPM8 agonist. This guide provides the foundational knowledge and detailed protocols to conduct these validation studies with scientific rigor, ultimately contributing to the development of new and improved cooling agents for various applications.

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Sources

A Researcher's Guide to Synthetic Cooling Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, l-menthol, the primary constituent of peppermint oil, was the gold standard for imparting a cooling sensation in consumer products and a key tool in sensory research. However, its inherent minty aroma, potential for irritation at higher concentrations, and volatility have driven the development of a new generation of synthetic cooling agents.[1][2] These molecules offer researchers and formulators a diverse toolkit to elicit specific cooling profiles—from a rapid, upfront chill to a deep, lingering cold—often without the confounding sensory baggage of menthol.

This guide provides an in-depth comparative analysis of the most prevalent synthetic cooling agents used in research. We will explore their underlying mechanisms, compare their performance based on experimental data, and provide detailed protocols for their evaluation, enabling you to make informed decisions for your specific application, be it in sensory science, drug development, or fundamental biological research.

The Molecular Basis of Cool: The TRPM8 Ion Channel

The sensation of cold, whether from a winter breeze or a chemical stimulus, is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[3][4][5] TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[6]

Activation of TRPM8 by either cold temperatures (generally below 28°C) or chemical agonists causes an influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[3][4] This influx depolarizes the neuron, generating an action potential that travels to the brain and is interpreted as a cooling sensation.[4]

Menthol and synthetic cooling agents act as agonists, binding to specific sites on the TRPM8 channel to promote its open state.[4] A key advantage of many synthetic agents is their high selectivity for TRPM8 over other TRP channels, such as TRPA1, which is associated with irritant or pungent sensations.[3] This selectivity is why agents like WS-3 and WS-23 can provide a clean cooling effect with significantly less irritation than menthol.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8_inactive TRPM8 Channel (Closed State) TRPM8_active TRPM8 Channel (Open State) TRPM8_inactive->TRPM8_active Activation Ca_ion Ca²⁺ Influx TRPM8_active->Ca_ion Stimulus Stimulus (e.g., WS-3, Icilin, Cold Temp) Stimulus->TRPM8_inactive Neuron_depol Neuronal Depolarization Ca_ion->Neuron_depol Signal Signal to Brain Neuron_depol->Signal Sensation Perceived Cooling Sensation Signal->Sensation

Figure 1: Simplified signaling pathway of TRPM8 activation by a synthetic cooling agent.

Comparative Analysis of Leading Synthetic Cooling Agents

The most widely studied synthetic cooling agents belong to the "WS" series, originally developed by Wilkinson Sword.[7] Each offers a unique sensory experience, allowing for precise tuning of the desired cooling effect.

Parameter Menthol (Reference) WS-3 WS-23 WS-5 Icilin
Chemical Name (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-olN-Ethyl-p-menthane-3-carboxamide2-Isopropyl-N,2,3-trimethylbutyramideN-(ethoxycarbonylmethyl)-p-menthane-3-carboxamide1-(2-hydroxyphenyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyrimidine-2-one
CAS Number 2216-51-539711-79-051115-67-468489-14-536945-98-9
Cooling Potency 1x (Baseline)~1.5-2x Menthol~1.5-3x Menthol~4-5x Menthol~200x Menthol (Super-Cooling)
Sensory Profile Strong minty/bitter notes, initial cooling on front of tongue. Can cause irritation.Clean, rapid cooling primarily on the roof of themouth and back of the tongue.[8] Slight minty note.[9]Very clean, non-minty cooling sensation, strong at the front of the mouth and tongue.[8][9][10] Quick onset, shorter duration.[10]Extremely strong, smooth, and rounded cooling effect.[11] Primarily cools the roof of the mouth and back of the tongue.[8]Very high potency and efficacy.[3] Complex activation mechanism often requiring Ca²⁺.[12]
Solubility Soluble in alcohol, oils. Low water solubility.Soluble in alcohol, almost insoluble in water.[13]Slightly soluble in water, soluble in alcohol.[13]Soluble in alcohol and oils.Poor water solubility.
Key Applications Oral care, topical analgesics, confectionery.Oral care, confectionery, personal care products where a menthol-like profile is desired without strong flavor.[13]Beverages, e-liquids, applications requiring a pure cooling effect with no flavor impact.[9][13]High-impact applications like chewing gum, specialized confectionery.Primarily a research tool to study TRPM8; not common in consumer products.

Causality Behind Application Choices:

  • WS-23 is favored in beverages and vape liquids because it delivers a clean, upfront cooling sensation without the minty or bitter notes of menthol or the slight camphor notes of WS-3, which could interfere with delicate fruit or sweet flavors.[9][13] Its relatively higher water solubility compared to WS-3 also aids in formulation.[13]

  • WS-3 provides a cooling profile that more closely mimics menthol, affecting the back of the mouth, making it a suitable replacement in applications like toothpaste and mouthwash where consumers expect a traditional cooling character.[8][9]

  • WS-5 is one of the strongest commercially available coolants and is used when a powerful and long-lasting cooling impact is the primary goal.[11] Its smooth and rounded profile at high intensity makes it unique.[8][11]

  • Icilin stands apart as a "super-cooling" agent.[3] Its immense potency makes it an invaluable pharmacological tool for studying TRPM8 channel dynamics, though its complex, calcium-dependent activation mechanism differs from menthol and the WS series.[12][14]

Experimental Protocols for Performance Validation

Objective comparison requires robust and reproducible methodologies. The following protocols provide a framework for evaluating synthetic cooling agents in your laboratory.

Protocol 1: Sensory Evaluation of Cooling Performance

This protocol establishes a method for a trained sensory panel to quantify the cooling intensity and profile of an agent over time. A self-validating system is created by including a known reference (menthol) and placebo controls.

Methodology:

  • Panelist Training: Select 8-12 panelists. Train them to identify and rate cooling intensity on a standardized scale (e.g., a 15-point category scale or a General Labeled Magnitude Scale) and to describe the location of the sensation (e.g., front of tongue, back of throat).

  • Sample Preparation:

    • Prepare stock solutions of each cooling agent (e.g., 1% in ethanol).

    • Create test samples by diluting the stock into a base solution (e.g., spring water) to the desired concentration (e.g., 20 ppm).

    • Prepare a reference sample (e.g., 20 ppm l-menthol) and a negative control (base solution only).

    • Code all samples with random 3-digit numbers.

  • Evaluation Procedure:

    • Panelists rinse their mouths with purified water to cleanse the palate.

    • A randomized sample is presented. Panelists take a specific volume (e.g., 10 mL) into their mouth, swish for a set time (e.g., 10 seconds), and expectorate.

    • Panelists immediately rate the cooling intensity at Time 0.

    • Ratings are then taken at subsequent time points (e.g., 1, 3, 5, 10, 15 minutes) to create a time-intensity curve.

    • A mandatory rest period (e.g., 20 minutes) with palate cleansing is enforced between samples to prevent sensory fatigue and desensitization.

  • Data Analysis: Plot the mean intensity ratings against time for each compound. Analyze data using ANOVA to determine significant differences in peak intensity, time to peak, and duration.

Figure 2: Workflow for the sensory evaluation of cooling agents.
Protocol 2: In-Vitro Validation of TRPM8 Agonism via Calcium Flux Assay

This biochemical assay provides quantitative data on the potency of a cooling agent by measuring its ability to activate TRPM8 channels in a controlled cellular environment. The use of a stable cell line expressing TRPM8 ensures consistency and reproducibility.

Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing human TRPM8 (HEK-293-TRPM8) in appropriate media and conditions. Seed cells into a 96-well black, clear-bottom plate and grow to ~90% confluency.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove cell culture media, wash cells gently with buffer, and incubate with the dye-loading buffer for 45-60 minutes at 37°C. This allows the dye to enter the cells.

    • Wash the cells 2-3 times with the buffer to remove extracellular dye.

  • Compound Preparation: Prepare a dilution series of the synthetic cooling agent in the assay buffer. Create a positive control (e.g., 100 µM menthol or 1 µM icilin) and a vehicle control (buffer with the same final solvent concentration as the test compounds).

  • Assay Execution & Data Acquisition:

    • Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well for 1-2 minutes.

    • Use the plate reader's integrated fluidics to add the compound dilutions to the respective wells.

    • Immediately begin recording the change in fluorescence intensity over time (typically for 3-5 minutes). Activation of TRPM8 will cause Ca²⁺ influx, which binds to the dye and increases its fluorescence.

  • Data Analysis:

    • For each concentration, calculate the peak fluorescence response minus the baseline.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response), which is a direct measure of the compound's potency.

Calcium_Flux_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_data Data Analysis Seed Seed HEK-293-TRPM8 cells in 96-well plate Load Load cells with Ca²⁺-sensitive dye Seed->Load Wash Wash to remove extracellular dye Load->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Add Add Cooling Agent (Agonist) Baseline->Add Record Record Fluorescence Change over Time Add->Record Calc Calculate Peak Response Record->Calc Plot Plot Dose-Response Curve Calc->Plot EC50 Determine EC₅₀ Value Plot->EC50

Figure 3: Experimental workflow for an in-vitro TRPM8 calcium flux assay.

Conclusion and Future Directions

The field of synthetic cooling agents has moved far beyond simply replacing menthol. Researchers now have access to a sophisticated palette of molecules, each with a distinct sensory signature and potency. Understanding the comparative performance of agents like WS-3, WS-23, and WS-5 is critical for targeted product development and for designing experiments to probe the intricacies of thermosensation. As research continues, new agents with even greater specificity and novel properties will undoubtedly emerge, expanding their application not only in sensory science but also in therapeutics, where TRPM8 is being investigated as a target for treating pain and inflammation.[4][6]

References

  • Jabba, S. V., & Jordt, S. E. (2022). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment. Nicotine & Tobacco Research. [Link]
  • Leffingwell, J. C. (2007). Cooling Ingredients and Their Mechanism of Action. In Flavor and Fragrance Chemistry (pp. 1-23). American Chemical Society. [Link]
  • Leventhal, A. M., et al. (2020). Differences in flavourant levels and synthetic coolant use between USA, EU and Canadian Juul products. Tobacco Control. [Link]
  • Mandom Corporation. (2007).
  • McKemy, D. D. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Current Neuropharmacology. [Link]
  • Patsnap. (2025). What are the new molecules for TRPM8 agonists?.
  • Rebecca. (n.d.). What Is The Difference Between WS 3 And WS 23 Cooling Agent?. Vertex AI Search.
  • SoftwareOK. (2025). What is the difference between WS-12, WS-23, WS-5, WS-3, etc. Aroma?. SoftwareOK. [Link]
  • Tackett, A. P., et al. (2023).
  • U.S. National Institutes of Health (NIH). (n.d.). SYNTHETIC COOLING AGENT IN ORAL NICOTINE POUCH PRODUCTS MARKETED AS “FLAVOR-BAN APPROVED”. PubMed Central. [Link]
  • Xing, H., et al. (2004). The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel. Neuron. [Link]
  • Behrendt, H. J., et al. (2009). Inhibition of TRPM8 by Icilin Distinct from Desensitization Induced by Menthol and Menthol Derivatives. British Journal of Pharmacology. [Link]
  • ECSA Chemicals. (2023). Cooling Agent WS-3 and WS23. ECSA Chemicals. [Link]
  • Aogubio. (n.d.). Cooling Agent Series Ws-23/Ws-3/Ws-5/Ws-27 for Your Choose. Aogubio. [Link]
  • Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. The Journal of Neuroscience. [Link]
  • Caceres, A. I., et al. (2017). Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound. ACS Medicinal Chemistry Letters. [Link]
  • Coyle, D. (2019). New Research Article: Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes. Yale School of Public Health. [Link]
  • Madrid, R., & Pertusa, M. (2014). The cool things to know about TRPM8!. The Journal of Physiology. [Link]
  • Aarts, M. M., et al. (2005). The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway. The Journal of Biological Chemistry. [Link]
  • Beuscher, A. E., et al. (2010). Activation of Human Transient Receptor Potential Melastatin-8 (TRPM8) by Calcium-Rich Particulate Materials and Effects on Human Lung Cells. Toxicological Sciences. [Link]
  • Bodkin, M. J., & Taddese, B. (2011). Supercooling Agent Icilin Blocks a Warmth-Sensing Ion Channel TRPV3. International Journal of Molecular Sciences. [Link]

Sources

A Researcher's Guide to 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23): Replicating and Comparing Published Findings

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the quest for novel sensory agents is a continuous endeavor. Among these, compounds that elicit a cooling sensation are of significant interest for applications ranging from pharmaceuticals and oral care to consumer products. 2-Isopropyl-N,2,3-trimethylbutanamide, commonly known as WS-23, has emerged as a prominent synthetic cooling agent, lauded for its clean and prolonged cooling effect without the characteristic minty aroma and harshness of menthol.

This guide provides an in-depth technical comparison of WS-23 with its primary alternative, menthol, and other synthetic coolants. We will delve into the replication of published sensory findings, provide detailed experimental protocols for in-vitro validation, and present a comprehensive analysis to aid in your research and development efforts. Our approach is grounded in scientific integrity, ensuring that every piece of information is supported by verifiable data and authoritative sources.

The Science of Cool: Mechanism of Action

The sensation of cold is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel expressed in sensory neurons.[1] Both natural cooling compounds like menthol and synthetic agents such as WS-23 exert their effects by activating this receptor.[2] The binding of these ligands to TRPM8 leads to a conformational change in the channel, allowing an influx of cations like Ca2+ and Na+. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.[1]

While both menthol and WS-23 act on the same receptor, the nuances of their interaction lead to distinct sensory profiles. This difference is a key focus of ongoing research and a critical consideration for product development.

TRPM8 Activation Pathway Figure 1: Simplified TRPM8 Activation Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Ion Channel (Closed State) TRPM8_Open TRPM8 Ion Channel (Open State) TRPM8->TRPM8_Open Conformational Change Cooling_Agent WS-23 or Menthol Binding Binding to TRPM8 Cooling_Agent->Binding Binding->TRPM8 Ion_Influx Ca²⁺/Na⁺ Influx TRPM8_Open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal Signal to Brain Depolarization->Signal Sensation Cooling Sensation Signal->Sensation

Caption: Figure 1: Simplified TRPM8 Activation Pathway

Replicating Published Sensory Findings: A Comparative Analysis

A pivotal study by Tackett et al. provides a robust framework for replicating the sensory comparison between WS-23 and menthol.[3][4][5][6] The study meticulously evaluated the impact of these cooling agents in e-cigarette liquids on user-reported appeal and sensory attributes. Below, we outline the methodology to replicate these findings and present the expected outcomes based on the published data.

Experimental Protocol: Sensory Panel Evaluation of Cooling Agents

This protocol is adapted from the methodology described by Tackett et al.[4][5]

Objective: To quantitatively compare the sensory attributes of WS-23 and menthol in a liquid base.

Materials:

  • Base liquid (e.g., a mixture of propylene glycol and vegetable glycerin, or a simple aqueous solution)

  • This compound (WS-23), high purity

  • L-Menthol, high purity

  • A panel of trained sensory assessors (n=15-20)

  • Standardized sample presentation vessels

  • Data collection software or forms

Procedure:

  • Sample Preparation: Prepare solutions of the base liquid containing WS-23 and menthol at various concentrations (e.g., 0.5%, 1.0%, 1.5%). A control sample with no cooling agent should also be prepared. Ensure all samples are coded and presented in a randomized and blinded manner.

  • Panelist Training: Train panelists to identify and rate the intensity of specific sensory attributes on a labeled magnitude scale (LMS) or a visual analog scale (VAS) from 0 to 100. Key attributes include:

    • Cooling Intensity: The perceived coldness.

    • Minty Flavor: The characteristic taste of mint.

    • Bitterness: Any bitter aftertaste.

    • Harshness/Irritation: A stinging or burning sensation.

    • Overall Liking: The overall hedonic preference.

  • Evaluation: Each panelist will evaluate a small, standardized amount of each sample. They will rinse their mouths with water between samples and have a mandated waiting period to prevent sensory fatigue and carryover effects.

  • Data Analysis: Collect the ratings for each attribute for all panelists. Calculate the mean scores and standard deviations for each sample. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences between the samples.

Expected Outcomes and Comparative Data

The following table summarizes the expected sensory profiles of WS-23 and menthol based on published findings.

Sensory AttributeThis compound (WS-23)L-MentholKey Findings from Published Data
Cooling Profile Clean, smooth, and long-lasting cooling sensation, primarily at the front of the tongue and mouth.[2]Strong, sharp cooling with a characteristic minty aroma and taste.WS-23 provides a cooling effect without the flavor of menthol, making it more versatile.[2]
Flavor Neutral, does not impart a significant flavor.[2]Strong minty and slightly bitter flavor.The flavor neutrality of WS-23 is a significant advantage in many formulations.[2]
Irritation Minimal to no burning or stinging sensation.[2]Can cause a harsh, stinging, or burning sensation, especially at higher concentrations.[7]WS-23 is perceived as less harsh than menthol.[3][4][5][6]
Cooling Location Primarily at the front of the mouth and on the tongue.[2]Perceived throughout the oral cavity and in the throat.Different cooling agents have distinct localization of their cooling effects.

Quantitative Comparison from Tackett et al. (2023):

Attribute (0-100 scale)No Coolant (Control)Menthol (0.5%)WS-23 (0.75%)
Liking LowerHigher than controlSignificantly higher than control
Willingness to use again LowerIncreasedSignificantly increased
Smoothness Lower-Higher
Coolness LowestHigherHighest
Harshness HigherReducedSignificantly reduced
Bitterness Higher-Lower

Data is qualitative based on the reported significant differences in the study.

In-Vitro Validation: TRPM8 Activation Assay

To provide a cellular-level understanding of the cooling effect, an in-vitro TRPM8 activation assay is essential. This can be achieved by measuring the influx of calcium in cells engineered to express the TRPM8 channel.

Experimental Protocol: Calcium Flux Assay in TRPM8-Expressing HEK293 Cells

Objective: To quantify the activation of the TRPM8 channel by WS-23 and other cooling agents by measuring intracellular calcium flux.

Materials:

  • HEK293 cells stably expressing human TRPM8 (hTRPM8)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Culture: Culture the hTRPM8-HEK293 cells in the appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 50,000 to 80,000 cells per well and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in the assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of WS-23, menthol, and other test compounds in the assay buffer.

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence microplate reader.

    • Measure the baseline fluorescence for a set period.

    • Use the automated liquid handler to add the compound solutions to the wells.

    • Immediately begin measuring the change in fluorescence intensity over time. Ionomycin can be used as a positive control to determine the maximum calcium influx.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the dose-response curves for each compound and determine the EC50 values (the concentration that elicits a half-maximal response).

Calcium_Flux_Assay_Workflow Figure 2: Calcium Flux Assay Workflow Start Start Cell_Culture Culture hTRPM8-HEK293 Cells Start->Cell_Culture Plate_Cells Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Dye_Loading Load Cells with Calcium Dye Plate_Cells->Dye_Loading Measure_Baseline Measure Baseline Fluorescence Dye_Loading->Measure_Baseline Prepare_Compounds Prepare Cooling Agent Solutions Add_Compounds Add Cooling Agents Prepare_Compounds->Add_Compounds Measure_Baseline->Add_Compounds Measure_Response Measure Fluorescence Change Add_Compounds->Measure_Response Analyze_Data Analyze Data (EC50) Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Figure 2: Calcium Flux Assay Workflow

Comparison with Other Synthetic Cooling Agents

WS-23 is part of a larger family of synthetic cooling agents. Understanding their distinct properties is crucial for selecting the optimal compound for a specific application.

Cooling AgentChemical NameCooling ProfilePrimary Sensation Location
WS-23 This compoundSmooth, clean, long-lastingFront of the mouth, tongue[2]
WS-3 N-Ethyl-p-menthane-3-carboxamideQuick onset, strong coolingRoof of the mouth, back of the tongue[2]
WS-5 Ethyl 3-(p-menthane-3-carboxamido)acetateVery strong, long-lastingRoof of the mouth, back of the tongue[2]
WS-12 N-(4-Methoxyphenyl)-p-menthanecarboxamideStrong, very long-lastingFront of the mouth

Synthesis of this compound (WS-23)

The synthesis of WS-23 is typically achieved through a multi-step process. One common method involves the Ritter reaction.[2] While specific patented procedures may vary, a generalizable synthetic route is outlined below for informational purposes.

Disclaimer: This is a generalized representation of a potential synthetic route and should not be attempted without proper laboratory equipment, safety precautions, and consultation of detailed synthetic procedures from peer-reviewed literature or patents.

WS23_Synthesis Figure 3: Generalized Synthesis of WS-23 Propionitrile Propionitrile Alkylation Alkylation Propionitrile->Alkylation Bromopropane 2-Bromopropane Bromopropane->Alkylation Intermediate 2,3-dimethyl-2-isopropylbutyronitrile Alkylation->Intermediate Amidation Amidation (Ritter Reaction) Intermediate->Amidation Methanol Methanol Methanol->Amidation WS23 This compound (WS-23) Amidation->WS23

Caption: Figure 3: Generalized Synthesis of WS-23

Conclusion

This compound (WS-23) represents a significant advancement in cooling agent technology. Its unique sensory profile, characterized by a smooth, long-lasting cooling sensation without the confounding flavor and harshness of menthol, makes it a highly versatile ingredient for a wide range of applications. The ability to replicate and quantitatively compare its effects against other cooling agents, as demonstrated through established sensory and in-vitro protocols, provides researchers and product developers with the tools necessary to make informed decisions. As the demand for novel sensory experiences grows, a thorough understanding of the properties and performance of compounds like WS-23 will be paramount in driving innovation.

References

  • Rebecca. WS 23 Cooling Agent VS Menthol.
  • Tackett, A. P., et al. (2023).
  • Tackett, A. P., et al. (2025). Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. Tobacco Control.
  • Tackett, A. P., et al. (2025). Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. PubMed.
  • Tackett, A. P., et al. (2025). Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. PMC.
  • Aogubio. Cooling Agent Series Ws-23/Ws-3/Ws-5/Ws-27 for Your Choose.
  • brainvta. Calcium imaging protocol.
  • Rebecca. What Is The Difference Between WS 3 And WS 23 Cooling Agent?.
  • TasteNest. (2025). Cooling Agents : WS-23, WS-5, WS-12, WS-3 vs Menthol for Food & Beverage.
  • ResearchGate. Calcium imaging in HEK-293 cells transiently overexpressing...
  • withpower.com. Cooling Flavors for Electronic Cigarette Use · Info for Participants.
  • ResearchGate. Human psychophysical evaluation of oral temperatures compared with... | Download Scientific Diagram.
  • ResearchGate. The impact of temperature and a chemesthetic cooling agent on lingual roughness sensitivity | Request PDF.
  • Cliff, M. A., & Green, B. G. (1996). Sensory irritation and coolness produced by menthol: evidence for selective desensitization of irritation. Physiology & behavior, 60(1), 1-9.
  • University of Helsinki Research Portal. The Individual Differences in Oral Cooling Perception Elicited by Menthol Are Linked to Taste Sensitivity.
  • Mandom. (2007). Mandom Establishes a Sensory Evaluation Method for a Cooling Sensation.
  • Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. The Journal of neuroscience, 24(23), 5364-5369.
  • Vriens, J., Nilius, B., & Voets, T. (2014). Regulation of TRPM8 channel activity. Current pharmaceutical design, 20(38), 6078-6091.

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A Comparative Guide to the In Vivo vs. In Vitro Effects of WS-23

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Cool

In the ever-evolving landscape of sensory ingredients, synthetic cooling agents have carved out a significant niche, offering a clean, potent cooling sensation without the aromatic and flavor complexities of traditional agents like menthol. Among these, WS-23 (2-Isopropyl-N,2,3-trimethylbutanamide) has emerged as a prominent molecule, valued for its immediate, strong, and front-of-mouth cooling effect.[1][2] This guide provides a comparative analysis of the effects of WS-23 as observed in controlled cellular environments (in vitro) versus its physiological and toxicological impact in whole organisms (in vivo). Understanding the interplay and occasional divergence between these two investigational realms is paramount for researchers, toxicologists, and product development professionals aiming to harness its properties safely and effectively. This document synthesizes key experimental findings to elucidate the mechanistic pathways, cellular responses, systemic effects, and safety profiles of WS-23.

Core Mechanism of Action: The TRPM8 Gateway

The physiological sensation of cold, whether from a winter breeze or a chemical stimulus, is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[3][4] This channel, expressed in sensory neurons, acts as the principal molecular target for WS-23.

The activation sequence is a cascade of biophysical events:

  • Binding: WS-23 binds to the TRPM8 receptor.[1]

  • Conformational Change: This binding induces a conformational change in the channel protein.[1]

  • Channel Opening: The channel pore opens, allowing an influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[1][5]

  • Depolarization: The influx of positive ions depolarizes the neuron, generating an action potential.

  • Signal Transmission: This electrical signal is transmitted to the brain, which interprets it as a sensation of cold, despite no actual change in temperature.[2]

This fundamental mechanism is the cornerstone for interpreting all subsequent in vitro and in vivo data. The choice to investigate TRPM8 activation is therefore the logical first step in characterizing any novel cooling agent.

TRPM8_Activation_Pathway WS23 WS-23 Molecule Binding Binding Event WS23->Binding TRPM8 TRPM8 Channel (in Sensory Neuron Membrane) TRPM8->Binding Conformation Conformational Change Binding->Conformation Opening Channel Opening Conformation->Opening Ca_Influx Ca²+ Influx Opening->Ca_Influx Depolarization Neuron Depolarization Ca_Influx->Depolarization Signal Action Potential to Brain Depolarization->Signal Sensation Perceived Cooling Sensation Signal->Sensation Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow Step1 1. Cell Plating Plate hTRPM8-expressing HEK293 cells in a 96-well plate and culture overnight. Step2 2. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). Step1->Step2 Step3 3. Baseline Measurement Measure baseline fluorescence intensity using a plate reader. Step2->Step3 Step4 4. Compound Addition Add WS-23 at various concentrations to the wells. Step3->Step4 Step5 5. Kinetic Measurement Immediately measure fluorescence intensity kinetically over time to capture the peak response. Step4->Step5 Step6 6. Data Analysis Calculate dose-response curves and determine the EC₅₀ value. Step5->Step6

Caption: Experimental workflow for an in vitro calcium flux assay.

Detailed Steps:

  • Cell Culture: Seed HEK293 cells stably transfected with the hTRPM8 gene into a black, clear-bottom 96-well plate at an appropriate density. Allow cells to adhere and grow for 24 hours.

  • Dye Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.

  • Loading: Remove the culture medium from the cells and add the dye loading buffer to each well. Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.

  • Baseline Reading: Place the plate into a fluorescence plate reader. Measure the baseline fluorescence intensity (e.g., Excitation ~490 nm, Emission ~525 nm).

  • Compound Preparation: Prepare serial dilutions of WS-23 in an appropriate assay buffer. Also include a positive control (e.g., Menthol) and a negative control (buffer only).

  • Compound Addition & Measurement: Using the plate reader's injection system, add the compound dilutions to the wells while simultaneously initiating kinetic fluorescence reading for a period of 2-5 minutes to capture the peak calcium influx.

  • Data Analysis: For each concentration, determine the maximum fluorescence change over baseline. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC₅₀ value.

[6]#### Protocol 2: OECD 413 90-Day Inhalation Toxicity Study (Outline)

This protocol outlines the key phases of an in vivo study designed to assess the subchronic inhalation toxicity of a substance like WS-23, based on OECD Test Guideline 413.

  • Acclimatization & Grouping: Healthy young adult Sprague-Dawley rats are acclimatized to laboratory conditions. Animals are then randomly assigned to control (air or vehicle aerosol) and treatment groups (at least 3 concentrations of WS-23 aerosol). A typical study includes 10 males and 10 females per group. 2[7]. Exposure Phase (90 Days):

    • Animals are exposed to the test article aerosol nose-only for 6 hours per day, 5-7 days per week. [7] * The aerosol is generated to have a consistent and respirable particle size (e.g., <3 µm). [7] * Throughout this phase, animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Interim & Terminal Assessments:

    • At the end of the 90-day exposure period, animals are euthanized.

    • Blood Collection: Blood is collected for comprehensive hematology and clinical chemistry analysis.

    • Necropsy: A full gross necropsy is performed on all animals. Organ weights (liver, kidneys, lungs, brain, etc.) are recorded.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is preserved, processed, and examined microscopically by a veterinary pathologist. Target organs are examined in lower-dose groups.

  • Recovery Phase (Optional): Satellite groups may be included that undergo a treatment-free recovery period (e.g., 4 weeks) after the 90-day exposure to assess the reversibility of any observed effects.

  • Data Analysis & Reporting: Statistical analyses are performed to compare treatment groups to the control group. The final report establishes a No Observed Adverse Effect Concentration (NOAEC), which is the highest concentration tested that did not produce any significant treatment-related adverse findings.

The study of WS-23 provides a compelling example of the complementary nature of in vitro and in vivo research. In vitro experiments definitively established its mechanism of action via TRPM8 activation and identified several cellular-level hazards, such as potential developmental toxicity and cytoskeletal disruption. C[5][8]onversely, robust in vivo studies in adult animal models provided critical risk context, demonstrating a lack of systemic adverse effects or genotoxicity at concentrations relevant to consumer products and establishing a clear safety margin.

[7]The divergence in findings, particularly regarding genotoxicity and cytotoxicity, underscores a fundamental principle: a cellular-level hazard does not always translate to a systemic risk in a whole organism with intact metabolic, repair, and defense systems.

Future research should focus on reconciling these differences. Studies on the metabolism of WS-23 could clarify whether the parent compound or a metabolite is responsible for the in vitro effects. Furthermore, given the concerning findings in embryonic stem cells, further research into the developmental and reproductive toxicology (DART) of WS-23 is warranted to ensure safety for all populations.

References

  • Evaluation of synthetic cooling agents WS-3 and WS-23 in 90-day inhalation toxicity studies in Sprague Dawley r
  • How does WS 23 cooling agent work? - Rebecca. (n.d.). Rebecca Bio. [Link]
  • WS-23 - Wikipedia. (n.d.). Wikipedia. [Link]
  • What is WS-23 Cooling Agent?-cnherbflavor.com. (2025, January 10). cnherbflavor.com. [Link]
  • What Is WS 23 Cooling Agent? - Rebecca. (n.d.). Rebecca Bio. [Link]
  • Wu, J., et al. (2021). Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. Journal of Applied Toxicology, 41(11), 1826-1838. [Link]
  • Omaiye, E. E., et al. (2022). A Synthetic Coolant (WS-23) in Electronic Cigarettes Disrupts Normal Development of Human Embryonic Cells. bioRxiv. [Link]
  • Etemadi, S., et al. (2025, August 24). A Synthetic Coolant (WS-23) in Electronic Cigarettes Disrupts Normal Development of Human Embryonic Cells. bioRxiv. [Link]
  • Muthumalage, T., et al. (2022). E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. Toxicology Reports, 9, 1823-1830. [Link]
  • Tackett, A. P., et al. (2025, April 2).
  • Tackett, A. P., et al. (2023, November 20). Synthetic cooling agents make e-cigarettes more attractive and easier to inhale. Tobacco Control. [Link]
  • Savory, R. (2023, September 27).
  • Etemadi, S., et al. (2025, August 24). A Synthetic Coolant (WS-23) in Electronic Cigarettes Disrupts Normal Development of Human Embryonic Cells. bioRxiv. [Link]
  • Is WS-23 safe? - Rebecca Bio. (2025, April 29). Rebecca Bio. [Link]
  • Wong, M., et al. (2023). A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. eScholarship, University of California. [Link]
  • Muthumalage, T., et al. (2022). E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. Toxicology Reports, 9, 1823-1830. [Link]
  • Wong, M., et al. (2023). A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface.
  • Tackett, A. P., et al. (2025). Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes.
  • Cooling Flavors for Electronic Cigarette Use · Info for Participants. (n.d.). withpower.com. [Link]
  • Omaiye, E. E., et al. (2022). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment. Nicotine & Tobacco Research, 24(5), 713-722. [Link]
  • McKemy, D. D. (2007). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]
  • Bharate, S. S., & Bharate, S. B. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 3(4), 248-267. [Link]
  • Wong, M., et al. (2023, October 23). A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface.
  • Sherkheli, M. A., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R)
  • Klein, A. H., et al. (2011). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. The Journal of Pain, 12(9), 973-983. [Link]
  • González-Muñiz, R., & Medrano-Láinez, S. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(16), 8878. [Link]
  • Liu, B., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology, 13, 902856. [Link]
  • Dhaka, A., et al. (2007). TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain. Pain, 129(1-2), 174-187. [Link]
  • Yin, Y., et al. (2021). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. Science Advances, 7(44), eabj5833. [Link]
  • McKemy, D. D. (2008). Scraping through the ice: uncovering the role of TRPM8 in cold transduction. Physiology, 23, 358-364. [Link]
  • Voets, T., et al. (2004). Clues to understanding cold sensation: thermodynamics and electrophysiological analysis of the cold receptor TRPM8. The Journal of general physiology, 124(5), 505-521. [Link]

Sources

A Deep Dive into Two Distinct TRPM8 Agonists for Therapeutic and Sensory Research

Author: BenchChem Technical Support Team. Date: January 2026

<Head-to-Head Study of WS-23 and Icilin on TRPM8: A Comparative Guide for Researchers >

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, head-to-head comparison of two prominent synthetic cooling agents, WS-23 and icilin, focusing on their interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. As the primary molecular sensor for cold, TRPM8 is a significant target for therapeutic development in areas such as chronic pain, migraine, and certain cancers.[1][2][3] Understanding the nuanced differences in how these agonists modulate TRPM8 is critical for experimental design and the development of novel therapeutics.

Introduction to TRPM8: The Body's Thermometer

The TRPM8 channel is a non-selective cation channel predominantly expressed in a subpopulation of sensory neurons.[1][2] It is activated by a range of stimuli including cold temperatures (below 28°C), voltage, and chemical agonists.[1] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to cell depolarization and the generation of an action potential that signals the sensation of cold.[2] This channel's role extends beyond simple temperature sensation, with involvement in conditions like cold allodynia, where patients experience pain from normally non-painful cold stimuli.[3]

Structurally, TRPM8 is a homotetramer, with each subunit containing six transmembrane helices. The first four helices (S1-S4) form a voltage-sensor-like domain where agonists like menthol and icilin are thought to bind.[2][4] The S5 and S6 helices, along with a connecting loop, constitute the ion pore.[2][4]

The Contenders: WS-23 and Icilin

WS-23 (2-isopropyl-N,2,3-trimethylbutanamide) is an acyclic carboxamide that has gained popularity in consumer products for its clean, cooling sensation without a strong minty odor. In a research context, it is often used as a tool compound to probe TRPM8 function.

Icilin (AG-3-5) is a "super-agonist" of TRPM8, known for its high potency and efficacy.[5] Its chemical structure is distinct from menthol and its derivatives. Icilin's interaction with TRPM8 is complex, often exhibiting a strong dependence on intracellular calcium.[5][6][7]

Mechanism of Action: A Tale of Two Agonists

While both WS-23 and icilin activate TRPM8, their mechanisms of action and resulting channel kinetics differ significantly.

WS-23 , like menthol, is thought to activate TRPM8 through a direct interaction with the channel protein, shifting its voltage-dependent activation to more negative potentials. This makes the channel more likely to open at physiological resting membrane potentials.

Icilin's activation of TRPM8 is more intricate. It is considered a "super-cooling agent" due to its higher potency and efficacy compared to menthol.[8] Critically, icilin's ability to fully activate TRPM8 is dependent on the presence of intracellular calcium.[6][7] This suggests a mechanism of coincidence detection, where both the binding of icilin and an elevation in intracellular Ca2+ are required for robust channel opening.[7] Icilin-evoked currents are also characterized by variable latencies and pronounced desensitization.[5] Furthermore, icilin has been shown to inhibit TRPM8 currents induced by menthol and cold, a process distinct from Ca2+-dependent desensitization.[9][10]

The binding sites for these agonists also differ. While both interact with the S1-S4 voltage-sensor-like domain, specific amino acid residues critical for their activity vary. For instance, residues in the S2-S3 linker are crucial for icilin's action but not for menthol's, a compound more structurally and mechanistically similar to WS-23.[3][9]

Comparative Data Summary

ParameterWS-23IcilinReferences
Potency (EC50) ~44 µM (in HEK cells) to 1500 µM (in oocytes)~0.11 µM to 1.4 µM[5][8][11]
Efficacy Generally lower than icilinHigh, considered a "super-agonist"[5][8]
Ca2+ Dependence Ca2+-independent activationStrong dependence on intracellular Ca2+ for full activation[6][7][9]
Desensitization Induces Ca2+-dependent desensitizationCauses pronounced and rapid desensitization[5][12]
Off-Target Effects Less activity on TRPA1 compared to menthol. Some studies suggest potential for organ toxicity at high concentrations with prolonged inhalation.Also activates TRPA1 and inhibits TRPV3.[8][13][14][15][16][17]
Kinetics Rapid activationVariable latency to activation[5][7]

Experimental Protocols for Head-to-Head Comparison

To rigorously compare the effects of WS-23 and icilin on TRPM8, two primary experimental approaches are recommended: calcium imaging and patch-clamp electrophysiology.

Protocol 1: Calcium Imaging Assay

This method provides a high-throughput assessment of TRPM8 activation by measuring changes in intracellular calcium concentration ([Ca2+]i) in a population of cells expressing the channel.

Objective: To determine and compare the potency (EC50) and efficacy of WS-23 and icilin in activating TRPM8.

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fura-2 AM or other suitable calcium-sensitive dye.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • WS-23 and icilin stock solutions (in DMSO).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities and dual-wavelength excitation (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed TRPM8-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of WS-23 and icilin in HBSS. Include a vehicle control (DMSO) and a positive control (e.g., a high concentration of menthol).

  • Assay Execution: Place the plate in the fluorescence plate reader. Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to ~510 nm.

  • Baseline Reading: Record the baseline fluorescence ratio (F340/F380) for a short period before compound addition.

  • Compound Addition: Use the instrument's integrated fluidics to add the compounds to the wells while continuously recording the fluorescence ratio.

  • Data Analysis: Calculate the change in the F340/F380 ratio over time for each well. The peak response is typically used to determine the agonist effect. Plot the peak response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

Rationale for Experimental Choices:

  • HEK293 Cells: These cells provide a null background, as they do not endogenously express TRPM8, ensuring that any observed response is due to the heterologously expressed channel.

  • Fura-2 AM: This ratiometric dye allows for a more accurate measurement of [Ca2+]i, as it is less susceptible to variations in cell number, dye loading, and illumination intensity compared to single-wavelength dyes.[18]

  • Kinetic Reading: Continuous measurement of fluorescence allows for the observation of the dynamics of the response, including latency and desensitization.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed, real-time measurement of the ion currents flowing through TRPM8 channels in a single cell, offering high-resolution data on channel gating and kinetics.

Objective: To characterize and compare the current-voltage (I-V) relationship, activation kinetics, and desensitization of TRPM8 currents evoked by WS-23 and icilin.

Materials:

  • TRPM8-expressing HEK293 cells plated on glass coverslips.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2.

  • WS-23 and icilin stock solutions.

  • Perfusion system for rapid solution exchange.

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Recording: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply WS-23 or icilin at various concentrations using the perfusion system.

  • Voltage Protocols: Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) or voltage steps to determine the I-V relationship of the evoked currents.[19][20][21]

  • Data Analysis: Measure the peak current amplitude, time to peak, and rate of desensitization. Plot the I-V relationship to observe rectification. Compare these parameters between WS-23 and icilin.

Rationale for Experimental Choices:

  • Whole-Cell Configuration: This configuration allows for the control of the intracellular environment and the measurement of the total current from all TRPM8 channels in the cell membrane.[22]

  • Voltage Clamp: By holding the membrane potential constant, the current flowing through the ion channels can be directly measured, providing insights into channel conductance and gating.[22]

  • Rapid Perfusion: A fast solution exchange system is crucial for accurately determining the kinetics of activation and desensitization.

Visualizing the Pathways and Workflows

TRPM8_Signaling_Pathway

Caption: TRPM8 signaling cascade upon activation.

Experimental_Workflow

Caption: Workflow for comparing WS-23 and icilin.

Conclusion and Future Directions

The choice between WS-23 and icilin as a TRPM8 agonist depends heavily on the experimental question. WS-23 serves as a reliable, menthol-like agonist with relatively straightforward activation properties, making it suitable for general screening and studies where Ca2+-independent activation is desired. In contrast, icilin, with its high potency and unique Ca2+-dependent mechanism, is an invaluable tool for investigating the more complex regulatory aspects of TRPM8 gating and its potential for coincidence detection in cellular signaling.

Future research should continue to explore the precise molecular determinants of agonist binding and channel gating for both compounds. Understanding these differences will not only advance our fundamental knowledge of TRPM8 function but also aid in the rational design of novel, selective TRPM8 modulators for the treatment of pain and other sensory disorders.

References

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. (n.d.). MDPI.
  • Icilin (AG-3-5) | TRPM8 Agonist. (n.d.). MedChemExpress.
  • Icilin | TRPM8 channel agonist. (n.d.). Hello Bio.
  • TRPM8. (n.d.). Wikipedia.
  • Icilin. (n.d.). Focus Biomolecules - Mayflower Bioscience.
  • Modulation of Thermoreceptor TRPM8 by Cooling Compounds. (n.d.). PubMed Central.
  • Structure of the cold- and menthol-sensing ion channel TRPM8. (2017). PubMed Central.
  • Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. (n.d.). PubMed.
  • The cool things to know about TRPM8!. (n.d.). Taylor & Francis Online.
  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. (n.d.). Semantic Scholar.
  • Structure-activity relationships of protypical TRPM8 agonist icilin. (n.d.). ResearchGate.
  • TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. (n.d.). PubMed Central.
  • TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. (n.d.). NCBI.
  • Inhibition of TRPM8 by icilin distinct from desensitization induced by menthol and menthol derivatives. (2009). PubMed.
  • TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. (n.d.). Journal of Neurophysiology.
  • Molecular determinants of TRPM8 function: key clues for a cool modulation. (2023). Frontiers.
  • Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. (2010). Semantic Scholar.
  • The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel. (2004). PubMed.
  • Characterization of TRPM8-Like Channels Activated by the Cooling Agent Icilin in the Macrophage Cell Line RAW 264.7. (2025). ResearchGate.
  • Inhibition of TRPM8 by Icilin Distinct from Desensitization Induced by Menthol and Menthol Derivatives. (2009). ResearchGate.
  • Cold activation of TRPM8 using the External Perfusion System and the Port-a-Patch. (n.d.). Nanion Technologies.
  • Compound 23 is a hTRPM8 competitive blocker with nanomolar potency. (A)... (n.d.). ResearchGate.
  • Trigeminal receptor study of high intense cooling agents. (n.d.). ResearchGate.
  • Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. (n.d.). NIH.
  • Evidence that TRPM8 Is an Androgen-Dependent Ca2+ Channel Required for the Survival of Prostate Cancer Cells. (2004). AACR Journals.
  • Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. (n.d.). PNAS.
  • TRPM8 assay: temperature & ligand pharmacology on APC. (2025). Sophion Bioscience.
  • Patch Clamp Protocol. (n.d.). Labome.
  • Dangers of Synthetic Cooling Agents in Ice Eliquids. (2023). Vape Blog.
  • Evaluation of synthetic cooling agents WS-3 and WS-23 in 90-day inhalation toxicity studies in Sprague Dawley rats. (n.d.). CORESTA.
  • TRPM8 Human Transient Potential Ion Channel Cell Based Antagonist Calcium Flux LeadHunter Assay - FR. (n.d.). Eurofins Discovery.
  • TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. (n.d.).
  • (PDF) Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. (2025). ResearchGate.
  • The menthol receptor TRPM8 is the principal detector of environmental cold. (2007). Siemens Lab.
  • E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. (n.d.). PubMed Central.
  • Acute and subacute inhalation toxicity assessment of WS‐23 in Sprague–Dawley rats. (n.d.).
  • Potentially dangerous synthetic cooling agents are used at high levels in E-cigarettes and refillable vaping liquids. (2022). EurekAlert!.
  • Supercooling Agent Icilin Blocks a Warmth-Sensing Ion Channel TRPV3. (n.d.). PubMed Central.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercially Sourced 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical compound is non-negotiable. This is particularly true for sensory agents like 2-Isopropyl-N,2,3-trimethylbutanamide, commercially known as WS-23, which is increasingly utilized for its clean, cooling sensation in a variety of products, from pharmaceuticals to cosmetics.[][2][3] This guide provides a comprehensive framework for validating the purity of commercially sourced WS-23, comparing its performance with other cooling agents, and offering detailed experimental protocols for its analysis.

Understanding this compound (WS-23) and its Alternatives

This compound (CAS No. 51115-67-4) is a synthetic cooling agent that provides a cooling effect without the minty aroma and flavor associated with menthol.[4] This makes it a versatile ingredient in formulations where a neutral sensory profile is desired.[5] It belongs to a class of compounds that activate the transient receptor potential cation channel subfamily M member 8 (TRPM8), the body's primary cold sensor.

A comparative overview of WS-23 and other common cooling agents is presented in Table 1.

Table 1: Comparison of Common Cooling Agents

FeatureThis compound (WS-23)MentholWS-5 (N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide)WS-3 (N-Ethyl-p-menthane-3-carboxamide)
Odor/Flavor Neutral, odorless, and tasteless[4]Strong minty aroma and flavor[4]Odorless and tastelessVirtually odorless and tasteless, with a slight minty note[6]
Cooling Sensation Clean, immediate, and well-rounded cooling primarily at the front of the mouth and tongue.[7]Cooling sensation with a characteristic minty "bite".Strong, long-lasting cooling effect, more intense than WS-23.[8][9]Sharp, immediate cooling that peaks quickly, primarily at the back of the mouth and throat.[6]
Origin Synthetic[4]Natural (from mint plants) or synthetic[4]SyntheticSynthetic, menthol derivative[7]
Key Advantages No flavor interference, high potency, stable across various pH and temperatures.[5]Well-known and widely used.Very strong and long-lasting cooling.Fast-acting, intense cooling.[6]
Potential Drawbacks Can be perceived as less potent than some other synthetic agents.Strong flavor can interfere with the product's taste profile.Can have a bitter aftertaste if not highly purified.[9]Can have a slight camphor-like note.[8]

The Criticality of Purity Validation for WS-23

The purity of WS-23 is paramount for several reasons:

  • Sensory Profile: Impurities can introduce off-flavors or odors, compromising the intended neutral sensory experience.

  • Safety and Toxicity: Uncharacterized impurities may pose toxicological risks. Regulatory bodies like the FDA have set interim limits for certain impurities in consumer products.[10]

  • Product Stability: Impurities can affect the chemical stability and shelf-life of the final product.

Potential impurities in commercially sourced WS-23 can arise from the synthesis process. A common synthetic route involves the reaction of 2,2-isopropylpropionitrile with an alcohol and an acid gas, followed by amidation. This suggests potential impurities could include:

  • Unreacted starting materials (e.g., 2,2-isopropylpropionitrile, methanol, methylamine).

  • Intermediates (e.g., 2,3-dimethyl-2-isopropyl butyrate).

  • By-products from side reactions.

Experimental Protocols for Purity Validation

A multi-pronged analytical approach is essential for the robust validation of WS-23 purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A reverse-phase method is typically suitable for a compound with the polarity of WS-23.

Experimental Protocol: HPLC-UV Analysis of WS-23

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a gradient from 60% acetonitrile to 90% acetonitrile over 15 minutes. The mobile phase can be acidified with 0.1% formic acid for better peak shape.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as amides have a weak chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the WS-23 sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve.

  • Standard Preparation: Prepare a series of calibration standards of a certified reference material of WS-23 in acetonitrile, ranging from 0.01 mg/mL to 1.0 mg/mL.

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample solution and quantify the WS-23 peak area against the calibration curve. Impurities can be reported as a percentage of the total peak area.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Weigh WS-23 Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Standard Prepare Certified Standards Dissolve_Standard Dilute Standards Standard->Dissolve_Standard Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Standard Inject Standards Dissolve_Standard->Inject_Standard Generate_Curve Generate Calibration Curve Inject_Standard->Generate_Curve Calculate_Purity Calculate Purity (%) Generate_Curve->Calculate_Purity Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peak Areas Acquire_Data->Integrate_Peaks Integrate_Peaks->Calculate_Purity Report_Impurities Report Impurities Calculate_Purity->Report_Impurities

Caption: HPLC workflow for WS-23 purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS Analysis of WS-23

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the WS-23 sample in a suitable solvent like methanol or acetone.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh WS-23 Sample Dissolve Dissolve in Methanol/Acetone Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Separation on GC Column Inject->Separate Detect Detection by MS Separate->Detect Acquire_TIC Acquire Total Ion Chromatogram Detect->Acquire_TIC Identify_Peaks Identify Impurities via Mass Spectra Acquire_TIC->Identify_Peaks Quantify Quantify Impurities Identify_Peaks->Quantify

Caption: GC-MS workflow for identifying volatile impurities in WS-23.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR provides detailed structural information and can be used for an absolute purity determination (qNMR) if a certified internal standard is used. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis of WS-23

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the WS-23 sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • The spectrum should be consistent with the known structure of this compound.

    • Look for small, unassigned peaks that may indicate impurities.

  • ¹³C NMR:

    • Acquire a standard carbon spectrum (e.g., with proton decoupling).

    • Confirm the presence of the expected number of carbon signals.

  • Quantitative NMR (qNMR) for Absolute Purity:

    • Accurately weigh the WS-23 sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.

    • Dissolve in a known volume of deuterated solvent.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁).

    • Integrate a well-resolved signal from WS-23 and a signal from the internal standard.

    • Calculate the purity based on the integral ratio, the number of protons for each signal, and the molecular weights and masses of the sample and standard.

Data Interpretation and Purity Assessment

A summary of expected analytical results for a high-purity WS-23 sample is provided in Table 2.

Table 2: Expected Analytical Data for High-Purity WS-23

Analytical TechniqueParameterExpected Result
HPLC Purity (by area %)≥ 99.0%
Individual ImpuritiesEach ≤ 0.1%
GC-MS Volatile ImpuritiesNo significant peaks other than the main component.
¹H NMR Spectral DataConforms to the structure of this compound.
Impurity PeaksNo significant unassigned peaks.
¹³C NMR Spectral DataConforms to the structure of this compound.
Appearance Physical FormWhite crystalline powder.

Conclusion

Validating the purity of commercially sourced this compound is a critical step in ensuring the quality, safety, and desired sensory performance of the final product. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity. By implementing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently ascertain the quality of their WS-23 and make informed decisions in their product development endeavors.

References

  • Rebecca. (n.d.). WS 23 Cooling Agent VS Other Cooling Agent: Why is it so popular?.
  • Titanos Group. (2023, November 27). The difference between ws-23 and menthol.
  • Taste Nest. (2025, August 6). Cooling Agents : WS-23, WS-5, WS-12, WS-3 vs Menthol for Food & Beverage.
  • The E-Cig Shop. (n.d.). WS23 & Menthol - What's The Difference?.
  • Aogubio. (n.d.). Cooling Agent Series Ws-23/Ws-3/Ws-5/Ws-27 for Your Choose.
  • Titanos Group. (2023, November 24). Difference between cooling agent WS-23 and WS-3 and WS-5.
  • Reddit. (2016, November 9). In light of the few post asking about menthol and other cooling agents.
  • cnherbflavor.com. (2025, May 9). WS-3 Cooling Agent: Applications,Benefits,and Formulation Guidelines.
  • Rebecca. (n.d.). WS 23 Cooling Agent VS Menthol.
  • SARA Research & Development Centre. (n.d.). N-2,3-Trimethyl-2-Isopropylbutanamide (WS-23).
  • Google Patents. (n.d.). CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).
  • WHO | JECFA. (n.d.). 2-isopropyl-n,2,3-trimethylbutyramide.
  • FooDB. (2010, April 8). Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis and Properties of N,2,3-Trimethyl-2-isopropylbutamide.
  • ResearchGate. (2022, April 4). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes | Request PDF.

Sources

A Comparative Analysis of Cooling Agent WS-23: Unraveling the Duration of its Sensory Effects Against Other Common Coolants

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of sensory science and product formulation, the pursuit of a clean, prolonged cooling sensation is a significant objective. For researchers, scientists, and drug development professionals, understanding the nuanced performance of different cooling agents is paramount. This guide provides an in-depth technical comparison of the cooling duration of WS-23 against other widely used coolants, namely menthol, WS-3, and WS-5. Grounded in scientific principles and supported by experimental data, this analysis aims to equip formulators with the knowledge to make informed decisions in their product development endeavors.

Introduction to Chemesthetic Cooling Agents

Chemesthetic sensations are sensory experiences that arise from chemical stimulation of nerve receptors, distinct from taste and smell. Cooling agents are a prominent class of chemesthetic compounds that elicit a sensation of cold when applied to the skin or mucous membranes. This effect is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a sensor for cold temperatures and cooling compounds.[1][2] The ideal cooling agent for many applications is one that provides a potent and lasting cooling effect without undesirable sensory attributes such as a strong odor, bitter aftertaste, or irritation.

This guide focuses on a comparative analysis of four key cooling agents:

  • WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide): A synthetic cooling agent known for its clean, upfront cooling effect with minimal odor or taste.[3]

  • Menthol: A natural cyclic terpene alcohol derived from mint plants, widely recognized for its characteristic cooling sensation and strong minty aroma.[4]

  • WS-3 (N-Ethyl-p-menthane-3-carboxamide): A synthetic menthol derivative known for its rapid onset of cooling, primarily at the back of the mouth and throat.[3]

  • WS-5 (N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide): A potent synthetic coolant recognized for its strong and lingering cooling effect, particularly on the roof of the mouth and back of the tongue.[3]

The Crucial Parameter: Duration of Cooling Effect

The duration of the cooling sensation is a critical factor in the consumer acceptance and efficacy of a product. A longer-lasting cooling effect can enhance the perception of freshness in oral care products, provide sustained relief in topical analgesics, and improve the sensory experience of food and beverage products. The temporal profile of a cooling sensation, from onset to peak intensity and subsequent decay, is a key differentiator among various cooling agents.

Comparative Sensory Profile and Duration

While individual perceptions can vary, controlled sensory panel studies utilizing time-intensity methodology provide objective data on the temporal characteristics of different coolants. The following table summarizes the typical sensory profiles and cooling durations of WS-23, menthol, WS-3, and WS-5.

Cooling AgentSensory ProfileOnset of CoolingPeak IntensityDuration of CoolingPrimary Area of Sensation
WS-23 Clean, smooth, non-mintyRapidModerate to HighLong-lastingFront of the tongue and mouth
Menthol Strong minty aroma and taste, can have a harsh noteRapidHighModerateGeneral oral cavity
WS-3 Clean, slightly camphor-likeVery RapidHighModerate to LongBack of the mouth, throat
WS-5 Intense, smooth, roundModerateVery HighVery Long-lastingRoof of the mouth, back of the tongue

Key Observations:

  • WS-23 stands out for its long-lasting cooling effect coupled with a neutral sensory profile . This makes it an excellent choice for applications where a minty flavor is not desired.

  • Menthol , the traditional benchmark, provides a strong initial cooling impact but its duration is generally shorter than the synthetic WS-series coolants. Its prominent flavor can also limit its application.

  • WS-3 offers a rapid cooling sensation, making it suitable for products where an immediate effect is desired.

  • WS-5 is the most potent and longest-lasting of the compared coolants, providing a powerful and sustained cooling experience.

The Molecular Mechanism: A Deeper Dive into TRPM8 Activation

The duration of a cooling sensation is intrinsically linked to the interaction between the cooling agent and the TRPM8 receptor. The potency of a coolant is often expressed by its EC50 value, which is the concentration required to elicit a half-maximal response from the TRPM8 channel. A lower EC50 value indicates a higher potency.[4]

Cooling AgentChemical ClassEC50 (µM) for hTRPM8 ActivationRelative Potency to (-)-Menthol
(-)-Menthol Terpenoid3.8 - 10.1[4]1x
WS-3 Carboxamide2 - 4[4]~1x - 2.5x
WS-5 (CPS-369) Carboxamide84[1]Lower than Menthol
WS-23 CarboxamideNot explicitly found in searchesData not available

Note: EC50 values can vary depending on the experimental setup.

While EC50 values provide insight into potency, they do not directly correlate with the duration of the cooling effect. The kinetics of binding and unbinding of the coolant to the TRPM8 receptor, as well as its metabolism and clearance from the site of application, are critical factors influencing the temporal profile of the sensation. The prolonged cooling effect of agents like WS-23 and WS-5 may be attributed to a more stable interaction with the TRPM8 channel, leading to sustained activation.

Experimental Protocol: Time-Intensity Sensory Evaluation of Cooling Agents

To quantitatively assess and compare the duration of the cooling effect of different agents, a robust and standardized methodology is essential. The following is a detailed protocol for a time-intensity sensory evaluation.

Objective

To measure and compare the temporal profile (onset, intensity, and duration) of the cooling sensation produced by WS-23 and other cooling agents in an oral application.

Panelist Selection and Training
  • Selection: Recruit a panel of 10-15 individuals with demonstrated sensory acuity and the ability to consistently rate the intensity of oral sensations.

  • Training: Conduct training sessions to familiarize panelists with the concept of time-intensity evaluation and the specific sensory attributes of cooling. Use reference standards of varying concentrations of a known coolant (e.g., menthol) to anchor the intensity scale.

Materials and Preparation
  • Cooling Agent Solutions: Prepare solutions of WS-23, menthol, WS-3, and WS-5 at equimolar concentrations in a neutral base (e.g., spring water, a 5% sucrose solution, or a flavorless oral rinse base). The concentrations should be predetermined to elicit a noticeable but not overwhelming cooling sensation.

  • Control: A neutral base without any cooling agent.

  • Palate Cleansers: Unsalted crackers and room temperature spring water.

  • Data Collection Tools: Computerized time-intensity data collection software (e.g., Compusense, FIZZ) or a structured paper ballot with a time-marked intensity scale.

Experimental Procedure
  • Acclimatization: Allow panelists to acclimate to the testing environment for at least 10 minutes.

  • Instructions: Provide clear instructions on the procedure, including how to use the time-intensity scale and the importance of continuous rating.

  • Palate Cleansing: Instruct panelists to cleanse their palate with water and a cracker before the first sample.

  • Sample Presentation: Present the samples in a randomized and balanced order to minimize carry-over effects. A sufficient break (e.g., 10-15 minutes) with palate cleansing should be enforced between samples.

  • Evaluation:

    • Panelists take a standardized amount (e.g., 10 mL) of the sample into their mouth and start the timer (or the software starts automatically).

    • They swish the solution in their mouth for a predetermined time (e.g., 15 seconds) and then expectorate.

    • Immediately after expectoration, they begin to rate the intensity of the cooling sensation on the time-intensity scale continuously for a set duration (e.g., 10-15 minutes or until the sensation is no longer perceptible).

  • Data Recording: The software records the intensity ratings over time, generating a time-intensity curve for each panelist and each sample.

Data Analysis

From the individual time-intensity curves, the following parameters can be extracted and averaged across the panel for each cooling agent:

  • Time to Maximum Intensity (Tmax): The time taken to reach the peak cooling sensation.

  • Maximum Intensity (Imax): The highest perceived intensity of the cooling sensation.

  • Total Duration: The total time from the start of the evaluation until the cooling sensation is no longer perceptible.

  • Area Under the Curve (AUC): Represents the overall cooling impact.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

TRPM8 Activation Pathway

TRPM8_Activation cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed State) Conformation Conformational Change TRPM8->Conformation Coolant Cooling Agent (e.g., WS-23) Binding Binding to TRPM8 Receptor Coolant->Binding Binding->TRPM8 activates Opening Channel Opening Conformation->Opening Influx Ca²⁺/Na⁺ Influx Opening->Influx Depolarization Neuron Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal Sensation Cooling Sensation Signal->Sensation

Caption: TRPM8 channel activation by a cooling agent.

Time-Intensity Evaluation Workflow

TI_Workflow Start Start Evaluation Sample Take Sample (Swish & Expectorate) Start->Sample Rate Continuously Rate Cooling Intensity Sample->Rate Record Record Data (Time vs. Intensity) Rate->Record Curve Generate Time-Intensity Curve Record->Curve Analyze Analyze Curve Parameters (Tmax, Imax, Duration) Curve->Analyze Compare Compare Coolants Analyze->Compare

Sources

Assessing the specificity of 2-Isopropyl-N,2,3-trimethylbutanamide for TRPM8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Specificity of 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23) for the TRPM8 Channel

Authored by a Senior Application Scientist

This guide provides a comprehensive assessment of this compound, commonly known as WS-23, as a selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. In the landscape of sensory neuroscience and pharmacology, the identification of highly specific chemical probes is paramount for dissecting the physiological roles of ion channels like TRPM8 and for developing novel therapeutic agents. This document offers an objective comparison of WS-23 with other well-known TRPM8 agonists, namely menthol and icilin, supported by established experimental data and detailed protocols for independent validation.

Introduction: The Critical Role of TRPM8 and the Quest for Specific Agonists

The TRPM8 channel is a non-selective cation channel primarily expressed in a subset of sensory neurons.[1] It functions as the principal detector of environmental cold temperatures (activated at thresholds of ~28°C) and is the molecular target for cooling compounds such as menthol.[2] The activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and signals the sensation of cold.[1] Beyond its role in thermosensation, TRPM8 is implicated in conditions such as neuropathic pain, migraine, and dry eye syndrome, making it a significant target for drug development.[3][4]

However, the therapeutic and research utility of TRPM8 modulators is often hampered by a lack of specificity. Many first-generation agonists, like menthol and icilin, exhibit off-target effects by modulating other thermo-TRP channels, such as TRPA1 and TRPV3.[3] This cross-reactivity can confound experimental results and lead to undesirable side effects, such as irritation or paradoxical heat sensations.[4] Consequently, there is a pressing need for agonists with a higher degree of selectivity for TRPM8. WS-23, a synthetic cooling agent, has emerged as a candidate to fill this role. This guide critically evaluates its performance against its predecessors.

Pharmacological Profiles: A Head-to-Head Comparison

The efficacy of a TRPM8 agonist is defined by its potency (the concentration required to elicit a response) and its specificity (the degree to which it interacts exclusively with the intended target).

This compound (WS-23)

WS-23 is an acyclic carboxamide that produces a cooling sensation without the minty aroma characteristic of menthol.[2][5] Its primary value lies in its selectivity profile. Studies have shown that while it activates TRPM8, it does not stimulate other thermo-TRP channels at micromolar concentrations.[2] However, this specificity comes at the cost of potency. In heterologous expression systems, the half-maximal effective concentration (EC₅₀) for WS-23 activating TRPM8 in HEK cells is reported to be 44 µM, while in Xenopus oocytes, the value is significantly higher at 1500 µM (1.5 mM).[2] This suggests that while highly selective, WS-23 is a less potent agonist compared to other available compounds.[3][5]

(-)-Menthol

Menthol, the natural cooling compound from mint, is the archetypal TRPM8 agonist. Its potency is moderate, with reported EC₅₀ values for TRPM8 activation ranging from approximately 63 µM to 286 µM depending on the experimental system.[2][6][7] The primary drawback of menthol is its promiscuous pharmacology. At concentrations required for robust TRPM8 activation, menthol can also activate the noxious cold and irritant receptor TRPA1 and the warmth-sensing channel TRPV3.[2] Furthermore, it has been reported to interact with other targets, including GABA-A receptors.[2] This lack of specificity limits its utility as a precise experimental tool and can contribute to off-target effects in therapeutic applications.[8][9]

Icilin

Icilin is a synthetic "super-agonist" of TRPM8, meaning it is substantially more potent than menthol.[10] Its EC₅₀ values for TRPM8 are in the low micromolar to nanomolar range, reported between 0.2 µM and 1.4 µM.[10][11] However, like menthol, icilin suffers from significant off-target effects, notably the activation of TRPA1.[12] This cross-activation complicates its use in studies aimed at isolating the effects of TRPM8. Additionally, icilin's mechanism of action differs from that of menthol and cold; its ability to fully activate TRPM8 requires a concurrent rise in intracellular calcium, adding another layer of complexity to its pharmacological profile.[1][13]

Comparative Data Summary

The following tables summarize the quantitative data for potency and specificity, providing a clear comparison between WS-23 and its alternatives.

Table 1: Potency of Agonists on TRPM8

CompoundEC₅₀ (HEK Cells)EC₅₀ (Xenopus Oocytes)EC₅₀ (CHO Cells)Reference(s)
WS-23 44 µM1500 µMNot Reported[2]
(-)-Menthol ~63 µM196 µM101 µM[6][7][14][15]
Icilin 0.36 µMNot Reported0.125 µM[12][14]

Table 2: Specificity Profile of TRPM8 Agonists

CompoundTRPA1 ActivationTRPV1 ActivationTRPV3 Activation/InhibitionReference(s)
WS-23 NoNoNo[2][15] (inferred from related compounds)
(-)-Menthol YesNoYes (Activation)[2][3]
Icilin YesNoYes (Inhibition)[3][12]

Experimental Design for Specificity Assessment

To empirically validate the specificity of a compound like WS-23, a multi-tiered approach combining high-throughput screening with gold-standard biophysical techniques is essential. The following protocols describe self-validating systems for this purpose.

Logical Workflow for Compound Specificity Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Specificity & Potency cluster_2 Phase 3: Validation A Compound Library (e.g., WS-23, Menthol, Icilin) B High-Throughput Calcium Imaging Assay HEK293 cells expressing hTRPM8 A->B C Identify 'Hits' (Compounds inducing Ca2+ influx) B->C D Counter-Screening Panel HEK293 cells expressing hTRPA1, hTRPV1, hTRPV3 C->D E Whole-Cell Patch-Clamp Electrophysiology on TRPM8-expressing cells C->E G Assess Off-Target Activity D->G F Determine Potency (EC50) and Efficacy E->F H Data Analysis & Comparison F->H G->H I Validate on Primary Sensory Neurons (e.g., DRG neurons) H->I J Final Specificity Profile I->J

Caption: Workflow for assessing TRPM8 agonist specificity.

Detailed Protocol: Calcium Imaging Assay

This method allows for the rapid assessment of compound activity on a population of cells expressing the target ion channel. The principle rests on the fact that TRPM8 activation leads to Ca²⁺ influx, which can be detected by a fluorescent calcium indicator.

Objective: To determine if WS-23 and other compounds activate TRPM8 and to screen for activity on other TRP channels.

Materials:

  • HEK293 cells stably or transiently expressing human TRPM8, TRPA1, or TRPV3.

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds (WS-23, Menthol, Icilin) dissolved in DMSO and diluted in HBSS.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density of ~30,000-50,000 cells per well and culture overnight.[14]

  • Dye Loading: Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the wells, wash once with HBSS, and add 100 µL of loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of fresh HBSS to each well.

  • Measurement: Place the plate into the fluorescence plate reader. Set the excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and emission wavelength (~510 nm).

  • Compound Addition: Establish a stable baseline fluorescence reading for ~30 seconds. Use the instrument's liquid handler to add various concentrations of the test compounds (e.g., WS-23) to the wells.

  • Data Acquisition: Continue recording the fluorescence signal for at least 2-3 minutes post-addition to capture the full response.

  • Analysis: The change in fluorescence ratio (F340/F380 for Fura-2) corresponds to the change in intracellular calcium concentration. Plot the peak response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique provides the most direct measure of ion channel activity by recording the electrical currents flowing through the channel in response to an agonist. It is the gold standard for characterizing potency, efficacy, and gating mechanisms.

Objective: To precisely quantify the currents evoked by WS-23 on TRPM8 channels.

Materials:

  • HEK293 cells expressing TRPM8, plated on glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass pipettes (resistance 2-4 MΩ).

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[16]

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).[16][17]

  • Agonist solutions prepared in extracellular solution.

Procedure:

  • Pipette Preparation: Pull glass pipettes and fill with intracellular solution.

  • Cell Approach: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. Under microscopic guidance, approach a single cell with the pipette tip.

  • Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential, typically -60 mV.

  • Agonist Application: Perfuse the cell with the agonist-containing solution. This will activate TRPM8 channels and evoke an inward current at the holding potential.

  • Recording: Record the current response to a range of agonist concentrations. To determine voltage-dependence, apply voltage ramps or steps (e.g., from -100 mV to +100 mV) before and during agonist application.[18]

  • Analysis: Measure the peak current amplitude at each concentration. Normalize the responses to the maximal response and fit the data with the Hill equation to determine the EC₅₀. Analyze the current-voltage (I-V) relationship to understand how the agonist affects channel gating.[19]

Mechanistic Insights and Causality

The chemical structure of an agonist dictates its interaction with the TRPM8 channel and, consequently, its specificity.

TRPM8 Activation Pathway

The binding of an agonist like WS-23 or menthol to a specific pocket within the channel's voltage-sensor-like domain (VSLD) is believed to stabilize the open state of the channel.[20] This conformational change allows cations to flow down their electrochemical gradient, leading to membrane depolarization. Menthol and cold are thought to share a common gating mechanism by shifting the channel's voltage-activation curve to more negative potentials, increasing its open probability at physiological resting potentials.[1][21]

G Agonist TRPM8 Agonist (e.g., WS-23, Cold) TRPM8 TRPM8 Channel (Closed State) Agonist->TRPM8 TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Conformational Change Influx Cation Influx (Ca²⁺, Na⁺) TRPM8_Open->Influx Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Generation Depolarization->AP Sensation Signal to CNS: Sensation of Cold AP->Sensation

Caption: Simplified TRPM8 activation signaling pathway.

The superior specificity of acyclic carboxamides like WS-23 compared to menthol likely stems from their distinct chemical structure, which may allow for a more precise fit into the TRPM8 binding pocket without engaging the binding sites on other TRP channels.[3][5] The lack of a cyclic ring structure, a feature of menthol and many of its more potent derivatives, appears to be a key determinant in reducing off-target activity.[3]

Conclusion and Future Directions

The assessment of this compound (WS-23) demonstrates a clear trade-off between specificity and potency. While it is significantly less potent than menthol and especially icilin, its key advantage is its high selectivity for the TRPM8 channel, with minimal cross-activation of other thermo-TRP channels.

For researchers, this makes WS-23 a valuable pharmacological tool for studies where isolating the function of TRPM8 is critical. In a therapeutic context, its high specificity could translate to a better safety profile with fewer side effects. However, its lower potency may be a limitation. The ideal TRPM8 agonist would combine the high potency of icilin with the superior specificity of WS-23. The structure-activity relationships gleaned from comparing these compounds provide a rational basis for the design of next-generation TRPM8 modulators with optimized pharmacological profiles for clinical applications in pain, ocular surface disorders, and beyond.

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  • Belmonte, C., & Viana, F. (2008). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. The Journal of Physiology, 586(6), 1545–1559. [Link]
  • Sherkheli, M. A., Vogt-Eisele, A. K., Bura, D., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R)
  • González-Muñiz, R., & Medrano-Lozano, M. (2019).
  • González-Muñiz, R., & Medrano-Lozano, M. (2020). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 21(18), 6667. [Link]
  • Patsnap Synapse. (2025). What TRPM8 agonists are in clinical trials currently? [Link]
  • ResearchGate. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. [Link]
  • ResearchGate. (2022). E-Cigarette Synthetic Cooling Agent WS-23 and Nicotine Aerosols Differentially Modulate Airway Epithelial Cell Responses. [Link]
  • Zhang, X., & Liu, Y. (2023). Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms. Frontiers in Pharmacology, 14, 1276239. [Link]
  • Kaur, G., Muthumalage, T., & Rahman, I. (2022). E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. Toxicology letters, 367, 45–57. [Link]
  • Jabba, S. V., Erythropel, H. C., Torres, D. G., et al. (2023). The role of synthetic coolants, WS-3 and WS-23, in modulating E-cigarette-induced reactive oxygen species (ROS) in lung epithelial cells. Toxicology and Applied Pharmacology, 460, 116368. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research and innovative development must be paralleled by an unwavering commitment to safety and environmental stewardship. The disposal of any chemical, regardless of its hazard profile, requires a systematic and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of 2-Isopropyl-N,2,3-trimethylbutanamide (CAS: 51115-67-4), a widely used cooling agent also known as WS-23. Our objective is to move beyond mere compliance, fostering a laboratory culture where safety and sustainability are integral to the scientific process.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount. This foundational knowledge informs every subsequent step, ensuring that the chosen disposal method is both safe and appropriate.

This compound is a synthetic amide compound valued for its clean, non-menthol cooling effect in a variety of applications, including pharmaceuticals and consumer products.[1] While it is stable under normal conditions, its hazard profile dictates specific handling and disposal considerations.[2]

The primary hazard identified across multiple Safety Data Sheets (SDS) is Acute Oral Toxicity, Category 4 , with the harmonized GHS hazard statement H302: Harmful if swallowed .[3][4][5][6][7] While data on aquatic and environmental toxicity is largely unavailable, this data gap necessitates a precautionary approach to prevent its release into the environment.[3][8] It is not classified as a dangerous good for transport.[8]

Table 1: Physicochemical and Toxicological Data for this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₂₁NO[6][9][10]
Molecular Weight 171.28 g/mol [6][9][11]
Appearance White to off-white crystalline solid/powder[2][10]
GHS Hazard Classification Acute Toxicity, Oral (Category 4)[4][5]
Hazard Statement H302: Harmful if swallowed[4][5]
Partition Coefficient (log Pow) 2.5[9]
Water Solubility Sparingly soluble at room temperature[1]
Transport Regulation Not regulated as a hazardous material[8][12]

This table summarizes key data; always consult the specific Safety Data Sheet (SDS) for the material in your possession.

Regulatory Context and the Precautionary Principle

While this compound does not typically meet the criteria for a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA) (i.e., it is not ignitable, corrosive, reactive, or federally listed toxic), its disposal is still subject to institutional and local regulations.[13][14] The guiding principle for laboratory waste is that no activity should begin without a clear plan for the disposal of all resulting materials.[15] Given the lack of comprehensive ecotoxicological data, drain and general trash disposal of the chemical itself are not recommended.[16][17] The most responsible course of action is to manage it as a non-hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[4][5]

Pre-Disposal and Waste Minimization

Effective waste management begins with waste minimization.[15] Adopting these practices not only enhances safety and reduces environmental impact but also proves to be cost-effective.

  • Source Reduction : Order only the quantity of this compound required for your immediate research needs.[13][14]

  • Inventory Management : Maintain a current inventory of all chemicals to prevent the over-purchase and eventual expiration of materials.[13][15]

  • Scale Reduction : When feasible, reduce the scale of experiments to minimize the volume of waste generated.[14][15]

Personal Protective Equipment (PPE) for Disposal Operations

When handling this compound for disposal, appropriate PPE must be worn to mitigate exposure risks.

  • Eye/Face Protection : Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][8][9]

  • Hand Protection : Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if signs of degradation appear.[8]

  • Skin and Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[3][8]

  • Respiratory Protection : If handling large quantities of fine powder where dust generation is likely, a full-face respirator with an appropriate particulate filter may be necessary.[3][8]

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to managing different waste streams containing this compound.

Protocol 5.1: Decontamination of Empty Containers

An "empty" container that once held this compound must be properly decontaminated before it can be discarded in the regular trash.

  • Initial Removal : Ensure that all visible solid material has been removed from the container.

  • Triple Rinse : Rinse the container thoroughly with a suitable solvent in which WS-23 is soluble, such as ethanol or acetone. Repeat this process two more times for a total of three rinses.

    • Causality : Triple rinsing is a standard laboratory procedure to ensure the container is "RCRA empty," meaning it no longer contains hazardous residue.[18]

  • Rinsate Collection : Crucially, collect all three rinses in a designated chemical waste container. This rinsate must be disposed of as liquid chemical waste, as it now contains the chemical. Do not pour the rinsate down the drain.[18]

  • Container Preparation : Once the container is dry, deface or remove all original chemical labels to prevent confusion.[19]

  • Final Disposal : The decontaminated and unlabeled container may now be disposed of in the general laboratory glass or plastic recycling stream, or regular trash, in accordance with institutional policies.[19]

Protocol 5.2: Disposal of Unused or Waste this compound

This protocol applies to the pure chemical, whether it is expired, off-specification, or simply surplus to requirements.

  • Container Selection : Place the waste material in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is in good condition with no leaks.[13][20]

  • Labeling : Clearly label the container as hazardous or non-hazardous chemical waste in accordance with your institution's guidelines. The label must include:

    • The words "Waste" or "Hazardous Waste" (as per institutional policy).

    • The full chemical name: "this compound".

    • The accumulation start date (the date the first amount of waste was added to the container).[18]

    • The associated hazards (e.g., "Harmful if Swallowed").

  • Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13][14][15] This area should be at or near the point of generation and away from incompatible materials. Utilize secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[15][21]

  • Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the waste.[13] Do not allow waste to accumulate beyond established limits (typically 55 gallons for hazardous waste or for extended periods).[14][15]

Protocol 5.3: Disposal of Contaminated Materials

This includes items such as spill cleanup materials (e.g., absorbent pads), contaminated gloves, weigh boats, or other disposable labware.

  • Collection : Place all solid waste contaminated with this compound into a durable, sealable plastic bag or a designated solid waste container.

  • Labeling : Label the bag or container clearly as "Solid Waste Contaminated with this compound."

  • Storage and Disposal : Store the container in the SAA alongside other solid chemical waste and arrange for EHS pickup. Do not dispose of this waste in the regular or biohazardous trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

DisposalWorkflow start Disposal of this compound Waste waste_type Identify Waste Stream start->waste_type container Empty Product Container waste_type->container Container chemical Unused/Surplus Chemical waste_type->chemical Chemical debris Contaminated Labware / Spill Debris waste_type->debris Debris rinse Triple rinse with appropriate solvent. Collect all rinsate as liquid chemical waste. container->rinse package_chem Package in a sealed, labeled, compatible waste container. chemical->package_chem package_debris Package in a sealed, labeled waste bag or container. debris->package_debris deface Deface or remove original labels. rinse->deface trash Dispose of clean container in appropriate lab trash/recycling. deface->trash saa Store in designated Satellite Accumulation Area (SAA) with secondary containment. package_chem->saa package_debris->saa pickup Arrange for pickup by EHS or licensed waste contractor. saa->pickup

Caption: Decision workflow for WS-23 waste stream management.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Louisville EHS. (n.d.). Laboratory Waste Management Guidelines.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • XI'AN IMAHERB BIOTECH CO., LTD. (n.d.). SAFETY DATA SHEET - Cooling agent (WS-23).
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Perfumer's Apprentice. (n.d.). WS-23 30% PG 511000 - SAFETY DATA SHEET.
  • NICNAS. (2014, March 3). PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide.
  • Api, A. M., et al. (2024, June 28). RIFM fragrance ingredient safety assessment, 2-isopropyl-N,2,3-trimethylbutyramide, CAS registry number 51115-67-4. Food and Chemical Toxicology.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Scribd. (n.d.). MSDS of WS-23.
  • Foreverest Resources Ltd. (n.d.). Cooling Agents WS-23.
  • PubChem. (n.d.). Methyl diisopropyl propionamide.

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A Senior Application Scientist's Guide to Handling 2-Isopropyl-N,2,3-trimethylbutanamide (WS-23)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling, use, and disposal of 2-Isopropyl-N,2,3-trimethylbutanamide, a synthetic cooling agent commonly known as WS-23. As a widely used compound in food, beverage, cosmetic, and pharmaceutical applications, understanding its properties and associated handling requirements is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document is intended for researchers, scientists, and drug development professionals who may work with this compound in its pure, powdered form.

Hazard Identification and Risk Assessment: Beyond the Label

This compound is a white crystalline powder.[1][3] While it is generally recognized as safe (GRAS) for use in consumer products at low concentrations, the pure, concentrated form presents distinct laboratory hazards that must be rigorously managed.[2] The primary route of occupational concern is accidental ingestion, with the compound classified as "Harmful if swallowed".[4][5] While comprehensive toxicological data is not always available, prudence dictates treating it as potentially irritating to the eyes and skin upon direct contact with the powder.[3][6] The long-term effects of inhalation are not fully understood, necessitating measures to prevent aerosolization.[1][7]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5]
Chronic Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects[8]

The causality for this classification stems from the inherent chemical properties of the substance. The oral toxicity necessitates strict prohibitions on eating, drinking, or smoking in the handling area to prevent inadvertent ingestion.[3][4] The powdered form increases the risk of airborne particle generation, which could lead to inhalation or eye contact.

The Core of Safety: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial. The selection of PPE is not a checklist but a dynamic risk-based decision process. The following protocol is designed to be a self-validating system, ensuring protection against the primary hazards of ingestion, dermal contact, and inhalation of the powdered form.

Step-by-Step PPE Selection and Donning Procedure:
  • Risk Evaluation: Before entering the handling area, confirm the task to be performed (e.g., weighing, dissolution, transfer). The primary risks are airborne dust and accidental contact.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or rubber gloves are appropriate.[3] Always inspect gloves for tears or punctures before use. The principle here is barrier protection; any breach invalidates the protection.[4][5][8]

  • Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of dust generation, such as large-scale transfers, consider impervious or flame-resistant clothing.[4][5]

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are required to protect against airborne particles.[4][5][9] Standard safety glasses are insufficient as they do not provide a seal around the eyes. In situations where significant dust is anticipated, a full-face shield should be worn over safety goggles.[10]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or ventilated enclosure, a dust respirator is necessary.[10] If irritation is experienced or exposure limits may be exceeded, a full-face respirator should be utilized.[4][5] This is a critical control to mitigate the unknown risks of long-term inhalation.[1]

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for WS-23 start Start: Prepare to Handle WS-23 assess_task Assess Task (e.g., Weighing, Mixing) start->assess_task is_powder Handling Solid Powder? assess_task->is_powder use_hood Work in Fume Hood or Ventilated Enclosure? is_powder->use_hood Yes ppe_base Mandatory Base PPE: - Lab Coat - Chemical-Resistant Gloves - Tightly-Fitting Goggles is_powder->ppe_base No (Solution) use_hood->ppe_base Yes add_respirator Add Dust Respirator use_hood->add_respirator No proceed Proceed with Task ppe_base->proceed add_faceshield Consider Face Shield over Goggles add_respirator->add_faceshield add_faceshield->ppe_base

Caption: PPE selection logic for handling WS-23.

Operational Plan: A Framework for Safe Handling

Safe handling is a procedural discipline, extending from receipt of the material to its final use.

Step-by-Step Handling Protocol:
  • Receiving and Storage: Upon receipt, inspect the container for damage. Store the container tightly closed in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][9][10]

  • Designated Area: All handling of powdered WS-23 should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and exposure.[9][10] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Weighing and Transfer:

    • Perform these operations over a spill tray to contain any loose powder.

    • Use non-sparking tools.[5]

    • Avoid actions that create dust clouds, such as dropping material from a height.

    • Close the container immediately after use.

  • Spill Management:

    • In case of a spill, evacuate non-essential personnel.

    • Wearing full PPE (including respiratory protection), gently sweep up the spilled material and place it into a suitable, labeled container for disposal.[9] Avoid creating dust.[5][9]

    • Clean the spill area with soap and water.[5]

    • Prevent spilled material from entering drains.[5][8]

Handling_Workflow Diagram 2: WS-23 Handling Workflow receive Receive & Inspect Container store Store in Cool, Dry, Ventilated Area receive->store prepare Prepare Designated Work Area (e.g., Fume Hood) store->prepare don_ppe Don Appropriate PPE (See Diagram 1) prepare->don_ppe handle Weigh & Transfer Chemical don_ppe->handle spill Spill Occurs? handle->spill cleanup Execute Spill Cleanup Protocol spill->cleanup Yes use Use in Experiment spill->use No cleanup->handle doff_ppe Doff & Dispose of Contaminated PPE use->doff_ppe finish Wash Hands Thoroughly doff_ppe->finish

Caption: Procedural flow for safe handling of solid WS-23.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure laboratory and environmental safety.

Step-by-Step Disposal Protocol:
  • Waste Collection: All excess solid material and grossly contaminated items (e.g., weigh boats, paper) should be collected in a clearly labeled, sealed container.[5][9] Do not mix with other waste streams.

  • PPE Disposal: Contaminated gloves and other disposable PPE should be removed without touching the outer surface and disposed of in the designated chemical waste container.[8]

  • Container Disposal: Empty containers may retain residue. They should be handled as hazardous waste and disposed of according to institutional and local regulations.

  • Final Disposal: All collected waste must be disposed of through an approved waste disposal plant or licensed hazardous waste contractor.[3][4] Discharge into the environment must be strictly avoided.[5][8]

Disposal_Workflow Diagram 3: WS-23 Waste Disposal Workflow start Waste Generation (Excess chemical, used PPE) segregate Segregate WS-23 Waste from Other Streams start->segregate containerize Place in a Sealed, Labeled Hazardous Waste Container segregate->containerize store_waste Store Waste Container in Designated Area containerize->store_waste schedule_pickup Arrange for Pickup by Approved Waste Disposal Vendor store_waste->schedule_pickup end Waste Removed from Site schedule_pickup->end

Caption: Waste stream management for WS-23.

Emergency Procedures: First Aid

In the event of an exposure, immediate and correct action is vital.

Table 2: Emergency First-Aid Measures

Exposure RouteImmediate Action
Ingestion Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately for medical help.[4][5]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][5][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[4][5][10]
Eye Contact Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][10]

This guide provides a comprehensive operational plan rooted in established safety principles. By understanding the "why" behind each recommendation and adhering to these procedural steps, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • MSDS of WS-23. (n.d.). Scribd.
  • Is WS-23 safe? (2025, April 29). Rebecca Bio.
  • Cooling Agents WS-23. (n.d.). Foreverest Resources Ltd.
  • PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide. (2014, March 3). NICNAS.
  • Safety Data Sheet - 2-Isopropyl-N,2,3-trimethylbutyramide. (2020, October 2). Watson International.
  • Jabba, S. V., et al. (2023). E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. PMC - PubMed Central.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.